Technical Documentation Center

2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile
  • CAS: 159088-44-5

Core Science & Biosynthesis

Foundational

2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile: Physical Properties, Mechanistic Reactivity, and Synthetic Protocols

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In the landscape of modern drug discovery and agrochemical development, highly fu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In the landscape of modern drug discovery and agrochemical development, highly functionalized heterocyclic intermediates serve as critical building blocks. 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile (CAS: 159088-44-5) is a prime example of such an intermediate[1]. By appending a reactive cyanomethyl group to a sterically and electronically deactivated dichloroimidazole core, this molecule offers orthogonal reactivity. This whitepaper provides an in-depth analysis of its physical properties, the causality behind its chemical behavior, and field-proven, self-validating protocols for its synthesis and characterization.

Chemical Identity and Physical Properties

Understanding the macroscopic physical properties of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile is essential for designing effective purification and analytical workflows. The presence of two chlorine atoms significantly increases the lipophilicity of the imidazole core, while the nitrile group maintains strong dipole-dipole interactions, dictating its solubility profile.

Quantitative Data Summary
PropertyValue / Description
Chemical Name 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile
CAS Number 159088-44-5[1]
Molecular Formula C₅H₃Cl₂N₃[2]
Molecular Weight 176.00 g/mol [1]
Melting Point 95 °C[2]
Appearance Off-white to pale yellow crystalline solid
Solubility Profile Soluble in Acetonitrile, DMF, DMSO, Ethyl Acetate; Insoluble in Hexanes, Water
InChI Key FZUIQPFFPQTJHU-UHFFFAOYSA-N[1]

Molecular Architecture & Mechanistic Reactivity

As an Application Scientist, one must look beyond the static structure to understand the dynamic electronic effects governing the molecule's behavior.

The 4,5-dichloroimidazole core is heavily influenced by the strong inductive electron-withdrawing (-I) effect of the chlorine atoms. This drastically lowers the basicity of the imidazole nitrogens compared to unsubstituted imidazole. Conversely, the acetonitrile appendage provides a versatile synthetic handle. The nitrile carbon is highly electrophilic, making it susceptible to nucleophilic attack, while the entire group can be reduced to yield primary amines or hydrolyzed to amides and carboxylic acids.

Reactivity Core 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile Nitrile Nitrile Group Reactivity Core->Nitrile Imidazole Imidazole Core Reactivity Core->Imidazole Hydrolysis Hydrolysis (Amides / Carboxylic Acids) Nitrile->Hydrolysis Reduction Reduction (Primary Amines / Imidazolines) Nitrile->Reduction CrossCoupling Cross-Coupling (C4/C5 Arylation) Imidazole->CrossCoupling Nucleophilic Nucleophilic Substitution (Displacement of Cl) Imidazole->Nucleophilic

Divergent synthetic pathways of the nitrile and dichloroimidazole moieties.

Causality in Regioselectivity

A common challenge in N-alkylation of imidazoles is the ambident nature of the imidazolide anion, which often leads to a mixture of 1,4- and 1,5-disubstituted regioisomers. However, because the 4,5-dichloroimidazole precursor is perfectly symmetrical, the N-alkylation with chloroacetonitrile yields a single, unambiguous regioisomer, simplifying downstream purification[3].

Experimental Synthesis Protocol

The synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile relies on the nucleophilic substitution (Sₙ2) of chloroacetonitrile by the deprotonated 4,5-dichloroimidazole anion[4].

Rationale for Reagent Selection
  • Base (K₂CO₃): The electron-withdrawing chlorines lower the pKa of the imidazole N-H proton. Therefore, a mild, insoluble inorganic base like potassium carbonate is sufficient for complete deprotonation, avoiding the need for harsh bases (like NaH) that might induce unwanted side reactions (e.g., Thorpe-Ziegler condensation of the nitrile).

  • Solvent (Acetonitrile): A polar aprotic solvent is chosen to solvate the potassium cation, leaving a "naked," highly nucleophilic imidazolide anion to attack the alkyl halide[3].

Workflow Deprotonation Step 1 Deprotonation 4,5-dichloroimidazole + K2CO3 Alkylation Step 2 N-Alkylation + Chloroacetonitrile (80°C) Deprotonation->Alkylation Acetonitrile solvent Workup Step 3 Aqueous Workup Extraction in EtOAc Alkylation->Workup 16-24h completion Purification Step 4 Purification Silica Gel Chromatography Workup->Purification Brine wash & drying

Step-by-step N-alkylation workflow for synthesizing the target compound.

Step-by-Step Methodology (Self-Validating System)

Stoichiometry Table:

Reagent MW ( g/mol ) Equivalents Mass/Volume
4,5-dichloroimidazole 136.97 1.0 eq 1.37 g (10.0 mmol)
Chloroacetonitrile 75.50 1.2 eq 0.91 g / 0.76 mL (12.0 mmol)
Potassium Carbonate (K₂CO₃) 138.21 1.5 eq 2.07 g (15.0 mmol)

| Acetonitrile (Solvent) | - | - | 20.0 mL |

Procedure:

  • Preparation: Charge a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar with 4,5-dichloroimidazole (1.37 g, 10.0 mmol) and anhydrous K₂CO₃ (2.07 g, 15.0 mmol).

  • Solvation & Activation: Add 20 mL of anhydrous acetonitrile. Stir the suspension at room temperature for 15 minutes to facilitate the formation of the imidazolide anion.

  • Alkylation: Add chloroacetonitrile (0.76 mL, 12.0 mmol) dropwise via syringe.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C in an oil bath for 16 hours. Self-Validation Check: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The starting material (UV active) should be entirely consumed, replaced by a new, more polar spot.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts (KCl and unreacted K₂CO₃). Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the crude residue in Ethyl Acetate (30 mL) and wash with distilled water (2 × 15 mL) and brine (15 mL). The organic layer retains the product, while residual polar impurities partition into the aqueous phase.

  • Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography on silica gel to afford 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile as an off-white solid.

Analytical Characterization Logic

To ensure the integrity of the synthesized compound, orthogonal analytical techniques must be employed.

  • Mass Spectrometry (LC-MS): The theoretical molecular weight is 176.00 g/mol [1]. Due to the natural isotopic distribution of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio), the mass spectrum will exhibit a characteristic isotopic pattern. The [M+H]⁺ peak cluster will appear at m/z 176.0, 178.0, and 180.0 with an approximate intensity ratio of 9:6:1. A common fragmentation pathway involves the rapid loss of HCN (m/z 27) from the nitrile appendage or ring cleavage, yielding an intermediate fragment corresponding to the dichloroimidazole core[5].

  • Nuclear Magnetic Resonance (¹H NMR): The symmetry of the molecule simplifies the spectrum. Expect a sharp singlet integrating to 2H around δ 5.0 - 5.3 ppm, corresponding to the methylene protons (CH₂) flanked by the electron-withdrawing nitrile and the imidazole nitrogen. A single aromatic proton (the C2-H of the imidazole ring) will appear as a sharp singlet downfield, typically around δ 7.5 - 7.8 ppm.

References

  • Finetech Industry. "2-(4,5-dichloro-1h-imidazol-1-yl)acetonitrile | cas: 159088-44-5". finetechnology-ind.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEVrkIQFA_AH713SqIp2FQ3DQYJ14a0BnNbyQjOQzaXiLhGke3YznpHwBviCMMD13SixKdJMbh24xqVytRDkW8tGCg7YB5LbFPpetqSUuofBN2nc4_jMK2DAeUGi1IVcfjFR2OU19_tGL1RJieUg3i1EJWig==]
  • ChemBK. "(4,5-Dichloro-1H-imidazol-1-yl)acetonitrile - ChemBK". chembk.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHJ8XFCwMS7abnBFQpF43ui1VN9XLh3iukIsuF2g1piNjA5RliD0LyPRakpyd2oNRqxxZoc7dU0sBc7c454qOfuYNRpMkwI_HSef7YhsXObnom29pgi8WyBTcWG4Ql9QNmGlx1tjGtzUsNwoUKc3tGLqV65dlFbkMJp8LY7O5lzzwWhOJy]
  • ResearchGate. "(i) N-alkylation of imidazole: RBr, (KOH/K2CO3), acetonitrile, 80°C, 24h". researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEc1H6BDwEqCXZRxIY4fhX7NNFyNkoEBL1chnG0-vZaM9JIwpFMIMA9XPkgYvDWcN_iAgmGnQd_qsvcTe_S0FHowLxMyjcQbzQvzC1gatB5YZt0a1jEIoLsJjMgqODBFcKgd6lR_zIcQkxmk8ipuBRwVBbzqqUmDVzPN7DTsU65Xnm0vuu1cmw9jfd0HWdJ8x_VTjCqNaVkY1UZhZp8zTho0Ui6eDIEB4eue7g4yStQdlSxYw==]
  • ResearchGate. "Alkylation of Diphenylamines with Chloroacetonitrile: A New Entry to Phentolamine Analogues". researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8iv0hK7z9otJbWEDHXQULqMdHs1RCM7H17M-ew7gj7QgJRrq4cUpkbItXYKTPbeNqEf0pUBtYK9yHflJAokIq6S5_Z2SaKDkwuh98qeZms9MDff9C57D4sOUxkcJ7og2v0vcn121qK_fss__TWCVSlgre4KVVO6epR76fYH5YSi3Wm4lxaZFHI-w2qSleg2xeRyoOCl0v1kfKLuQW9qObbtThDSbQloNIuXy35IAF0CGlqIHR6v7GHMqdcyXaAbyBTlwiKkTCpYw=]
  • Benchchem. "1-(3,4-Dichlorophenyl)-1H-imidazole | Benchchem". benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5f4LZ6YMo1NaIMr0Yqa8xlHOXW8ZE-yszi8ah_LGEKi6KD0suAfbM1cln1GPwuVbiVjkeiq3NchHCxfxyWSeCzykbT1G8YYUV16hKgIZKdV5WURObrsAJgY7fsKdZHxKWDGxXni4=]

Sources

Exploratory

Solvation Dynamics and Thermodynamic Solubility Profiling of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile

A Technical Whitepaper for Drug Development Professionals and Formulation Scientists Executive Summary In the preclinical stages of drug development, understanding the solubility profile of halogenated heterocyclic inter...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals and Formulation Scientists

Executive Summary

In the preclinical stages of drug development, understanding the solubility profile of halogenated heterocyclic intermediates is critical for optimizing synthetic routes, purification protocols, and early-stage formulation. 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile (CAS: 159088-44-5) is a highly specialized building block characterized by its unique combination of a lipophilic dichloro-substituted imidazole ring and a polar nitrile moiety[1].

Because empirical, quantitative solubility data for this specific compound is often absent from standard public databases, researchers must rely on predictive physicochemical modeling combined with rigorous, self-validating empirical protocols. This whitepaper synthesizes the theoretical solvation mechanics of this compound and provides a field-proven, step-by-step methodology for determining its thermodynamic solubility.

Physicochemical Profiling & Mechanistic Solvation

To predict the solubility behavior of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile, we must first analyze its core physicochemical properties. The presence of two chlorine atoms significantly alters the electron density of the imidazole ring, reducing its basicity (pKa) and increasing its overall hydrophobicity compared to unsubstituted imidazole analogs[2].

Quantitative Property Matrix

The following table summarizes the foundational physicochemical data that dictates the compound's behavior in various solvent systems[3]:

PropertyValueMechanistic Implication for Solubility
Molecular Formula C5H3Cl2N3High halogen content drives lipophilicity.
Molecular Weight 176.003 g/mol Low MW suggests favorable diffusion kinetics during dissolution.
Melting Point 95.0 ºCRelatively low MP indicates a lower crystal lattice energy, which generally favors solubility in organic solvents compared to high-melting "brick dust" molecules.
LogP (Predicted) 1.71Moderate lipophilicity. Indicates poor aqueous solubility but excellent solubility in lipid-like or non-polar organic phases.
Polar Surface Area (PSA) 41.61 ŲThe nitrile group and imidazole nitrogens provide specific hydrogen-bond acceptor sites, favoring solvation in polar aprotic solvents.
The Causality of Solvent Selection

The principle of "like dissolves like" is governed by the thermodynamic penalty of cavity formation in the solvent versus the energy gained by solute-solvent interactions.

  • Aqueous Media: The compound is practically insoluble in water[2]. The hydrophobic bulk of the dichloro-imidazole ring (LogP 1.71) cannot overcome the strong hydrogen-bonding network of water.

  • Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These solvents are optimal. They possess strong dipole moments that interact favorably with the nitrile group and the polarized C-Cl bonds, without requiring the compound to act as a hydrogen bond donor[4].

  • Polar Protic Solvents (Methanol, Ethanol): Moderate solubility is expected. While alcohols can hydrogen-bond with the imidazole nitrogens, the hydrophobic bulk slightly limits maximum saturation[5].

Mechanism M1 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile (CAS: 159088-44-5) M2 Aqueous Media (Poor Solvation) M1->M2 Water M3 Polar Aprotic Solvents (Optimal Solvation) M1->M3 DMF/DMSO/ACN M4 High Hydrophobicity (LogP 1.71, Cl- groups) M2->M4 M5 Dipole-Dipole Interactions (Nitrile & Imidazole N) M3->M5 M6 Insoluble / Precipitation M4->M6 M7 Complete Dissolution (>50 mg/mL) M5->M7

Mechanistic pathways governing the solvation of the chlorinated imidazole derivative.

Predictive Solubility Matrix

Based on the structural homology to 4,5-dichloroimidazole and (4-imidazolyl)acetonitrile, the following qualitative solubility matrix serves as a baseline for experimental design[2][6]:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aqueous Water, PBS (pH 7.4)Practically Insoluble (< 0.1 mg/mL)High LogP; lack of strong H-bond donors.
Polar Aprotic DMF, DMSO, AcetonitrileVery Soluble (> 50 mg/mL)Strong dipole-dipole stabilization of the nitrile and imidazole ring.
Polar Protic Methanol, EthanolSoluble (10 - 50 mg/mL)Moderate H-bonding with nitrogen lone pairs.
Non-Polar Hexane, HeptaneSlightly Soluble (1 - 10 mg/mL)Insufficient polarity to solvate the nitrile moiety.

Self-Validating Experimental Protocol: Thermodynamic Solubility

In drug development, kinetic solubility (diluting a DMSO stock into buffer until precipitation occurs) is prone to supersaturation artifacts. To obtain accurate data for 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile, a Thermodynamic Shake-Flask Method coupled with HPLC-UV/Vis must be employed.

This protocol is designed as a self-validating system: it incorporates equilibrium checks and solid-state verification to ensure the data reflects true thermodynamic equilibrium, not a metastable state.

Step-by-Step Methodology

Phase 1: Equilibration (The Shake-Flask Method)

  • Solid Addition: Weigh approximately 10 mg of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile powder into a 2 mL amber glass vial. Causality: Amber glass prevents potential UV-induced degradation of the halogenated aromatic ring.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Acetonitrile or Methanol). Ensure visible solid remains at the bottom. If all solid dissolves, add more powder in 5 mg increments until a persistent suspension is achieved.

  • Isothermal Incubation: Seal the vial and place it in a thermoshaker at 25.0 ± 0.1 ºC, shaking at 500 rpm for 24 to 48 hours. Causality: 24 hours is generally sufficient for low-molecular-weight compounds to reach thermodynamic equilibrium between the solid lattice and the solvated state.

Phase 2: Phase Separation & Validation 4. Ultracentrifugation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 rpm for 15 minutes. Causality: Standard filtration (e.g., 0.45 µm PTFE) can adsorb lipophilic compounds or allow colloidal particles to pass, falsely inflating solubility. Ultracentrifugation ensures pure phase separation. 5. Solid-State Verification (Self-Validation Step): Extract the remaining solid pellet and analyze via X-ray Powder Diffraction (XRPD). Causality: This proves the compound did not undergo a polymorphic transformation or form a solvate/hydrate during incubation, which would alter the intrinsic solubility reading.

Phase 3: Quantification (HPLC-UV/Vis) 6. Supernatant Dilution: Carefully aspirate 100 µL of the clear supernatant and dilute it 1:10 or 1:100 in the mobile phase to fall within the linear range of the standard curve. 7. Chromatographic Analysis: Inject the sample into an HPLC system equipped with a C18 column. Use a mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid)[5]. Detect absorbance at the compound's λmax​ (typically ~220-254 nm for substituted imidazoles). 8. Calculation: Calculate the exact concentration using a pre-validated standard curve (R² > 0.999).

Workflow N1 Solid Compound (CAS 159088-44-5) N2 Add Excess Solid to Target Solvent (1 mL) N1->N2 N3 Isothermal Incubation (25°C, 24-48h, 500 rpm) N2->N3 N4 Phase Separation (Ultracentrifugation) N3->N4 N5 Supernatant Extraction & Dilution N4->N5 N7 Data Validation (XRPD & Mass Balance) N4->N7 Solid Pellet N6 HPLC-UV/Vis Quantification N5->N6 N6->N7

Thermodynamic solubility determination workflow via the shake-flask method.

Conclusion & Downstream Implications

The solubility profile of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile is heavily dictated by its dichloro-substitution and nitrile functional group. While it poses challenges for aqueous formulation due to its high LogP and lack of hydrogen bond donors, it exhibits excellent solubility in polar aprotic solvents.

For researchers utilizing this compound as an intermediate in API (Active Pharmaceutical Ingredient) synthesis, reactions should be localized in solvents like DMF or Acetonitrile. If aqueous exposure is required during workup, liquid-solid extraction techniques utilizing hydrophilic-lipophilic balance (HLB) cartridges are highly recommended to ensure maximum recovery[5].

Sources

Foundational

Technical Whitepaper: Safety, Handling, and Synthetic Applications of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile

Executive Summary In modern drug discovery, halogenated heterocycles serve as critical scaffolds for modulating lipophilicity and target binding affinity. 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile (CAS: 159088-44-5)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, halogenated heterocycles serve as critical scaffolds for modulating lipophilicity and target binding affinity. 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile (CAS: 159088-44-5) is a highly specialized bifunctional building block. Featuring both an electron-deficient dichloroimidazole core and a reactive aliphatic nitrile, it is predominantly utilized in the synthesis of N-heterocyclic carbenes (NHCs) and lipophilic imidazolium salts. This whitepaper provides researchers and safety officers with an authoritative guide on the chemical properties, self-validating safety protocols, and field-proven synthetic workflows associated with this compound.

Chemical Profile & Mechanistic Properties

The utility of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile stems from its unique electronic distribution. The highly electronegative chlorine atoms at the C4 and C5 positions withdraw electron density from the imidazole ring. This significantly lowers the basicity of the N3 nitrogen compared to unsubstituted imidazoles, dictating the need for elevated temperatures and polar aprotic solvents during downstream quaternization.

Quantitative Chemical Data

Table 1: Physico-chemical properties and their analytical significance.

ParameterValueAnalytical Significance & Causality
CAS Number 159088-44-5Primary identifier for inventory and regulatory tracking[1],[2].
Molecular Formula C 5​ H 3​ Cl 2​ N 3​ High halogen content necessitates specific isotopic pattern analysis in Mass Spectrometry (M, M+2, M+4)[1].
Molar Mass 176.00 g/mol Critical for precise stoichiometric calculations during multi-step syntheses[1].
Melting Point 95 °CSolid state at room temperature; a sharp melting point serves as a primary indicator of batch purity[1].
Structural Motif Halogenated Imidazole + NitrileDrives lipophilicity, enabling synthesized downstream salts to penetrate mitochondrial membranes in cancer cells[3].

Toxicological Profile & Safety Considerations

Handling this compound requires a deep understanding of its dual-hazard profile:

  • Halogenated Heterocycle: The lipophilic nature of the dichloroimidazole ring allows it to readily penetrate dermal layers, acting as a potential skin sensitizer and respiratory irritant.

  • Aliphatic Nitrile: Under strongly acidic conditions, the nitrile group can undergo hydrolysis, posing a severe risk of releasing toxic hydrogen cyanide (HCN) gas.

Causality in Safety Design

Standard operating procedures often dictate "neutralize before disposal," but this is insufficient for nitriles. Because HCN gas evolution is strictly pH-dependent (pKa of HCN is ~9.2), the causality of our safety protocol dictates that all reaction mixtures containing this compound must be driven to, and maintained at, a highly basic pH prior to any aqueous workup or waste transfer.

G A Reaction Mixture (Contains Nitrile) B Add Saturated NaHCO3 (Basic Quench) A->B C Measure Aqueous pH (Universal Indicator) B->C D pH < 8 (HCN Risk) C->D If Acidic E pH ≥ 8 (Safe State) C->E If Basic F Add 1M NaOH D->F Corrective Action G Transfer to Halogenated Waste E->G Validated Safe F->C Re-test

Caption: Self-validating safety workflow for nitrile reaction quenching and hazardous waste disposal.

Experimental Workflows: Synthesis & Application

The primary application of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile is acting as an intermediate in the synthesis of, which are screened for anti-tumor activity against Non-Small Cell Lung Cancer (NSCLC) cell lines[3].

Workflow 1: Base-Catalyzed N-Alkylation (Synthesis of the Core)

This protocol details the synthesis of the title compound from 4,5-dichloro-1H-imidazole.

Step-by-Step Methodology:

  • Deprotonation: Charge a flame-dried 250 mL round-bottom flask with 4,5-dichloro-1H-imidazole (1.0 eq) and potassium hydroxide (KOH, 1.1 eq).

    • Causality: The electron-withdrawing chlorines lower the pKa of the imidazole N-H. KOH is sufficiently strong to quantitatively deprotonate the nitrogen, forming a reactive imidazolide anion[3].

  • Solvation: Suspend the mixture in anhydrous acetonitrile (MeCN) under an argon atmosphere.

    • Causality: MeCN is a polar aprotic solvent that stabilizes the anion without hydrogen-bonding (which would dampen its nucleophilicity). Its boiling point (82 °C) provides the optimal thermal energy for the reaction.

  • Electrophilic Addition: Add bromoacetonitrile (1.0 eq) dropwise at 0 °C to control the initial exotherm, then heat the mixture to reflux for 12–15 hours[3].

  • Self-Validation (In-Process Control): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (7:3) mobile phase. The protocol is self-validating: the reaction is complete only when the highly polar baseline spot (starting material) vanishes, replaced by a distinct, higher-Rf UV-active spot (the product).

  • Workup: Cool to room temperature, filter off the precipitated KBr salts, and concentrate the filtrate under reduced pressure. Purify via flash column chromatography to yield 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile as a crystalline solid.

Workflow 2: Quaternization to Asymmetric Imidazolium Salts

To generate anti-tumor candidates, the N3 position of the synthesized intermediate must be quaternized.

Step-by-Step Methodology:

  • Reagent Mixing: Dissolve 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile (1.0 eq) and an aryl halide (e.g., 2-bromomethylnaphthalene, 1.0 eq) in refluxing acetonitrile[3].

  • Thermal Activation: Reflux the mixture for 12–15 hours.

    • Causality: Because the dichloro-substitution severely depletes the electron density of the N3 nitrogen, standard room-temperature alkylation fails. Sustained reflux in a polar medium is mandatory to overcome the high activation energy barrier of this specific SN​2 quaternization[3].

  • Isolation: Cool the mixture to precipitate the resulting asymmetric imidazolium bromide salt. Wash with cold diethyl ether to remove unreacted starting materials.

G A 4,5-Dichloroimidazole + KOH B Imidazolide Anion Intermediate A->B Deprotonation (MeCN, 0°C) C N-Alkylation (+ Bromoacetonitrile) B->C Nucleophilic Attack D Target Compound (CAS: 159088-44-5) C->D Reflux (12h) SN2 Mechanism E Imidazolium Salt (Anti-Tumor Agent) D->E Quaternization (+ Aryl Halide)

Caption: Synthetic workflow from imidazole precursor to biologically active asymmetric imidazolium salts.

Emergency Response & Spill Management

In the event of a spill involving 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile:

  • Solid Spills: Do not sweep dry, as this generates inhalable dust. Moisten the solid with a slightly basic aqueous solution (e.g., 5% NaHCO3) to suppress any potential nitrile degradation, then collect using absorbent pads.

  • Solution Spills (in MeCN): Extinguish all ignition sources. Apply a universal chemical absorbent. Transfer the absorbed material to a highly visible, sealed container labeled "Halogenated Organic/Nitrile Waste."

  • Self-Validating Decontamination: After physical removal, swab the spill area with a basic pH buffer. Test the swab with universal indicator paper to ensure the surface pH remains ≥ 8, confirming no acidic micro-environments remain that could generate HCN.

References

  • Title: (4,5-Dichloro-1H-imidazol-1-yl)acetonitrile - ChemBK Source: ChemBK Chemical Database URL: [Link]

  • Title: Anti-tumor activity of lipophilic imidazolium salts on select NSCLC cell lines Source: National Center for Biotechnology Information (PMC) URL: [Link]

Sources

Exploratory

Unraveling the Mechanism of Action of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile: A-Hypothetical Framework and Investigative Protocols

An In-Depth Technical Guide to the Abstract 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile is a heterocyclic compound featuring a dichloro-substituted imidazole ring linked to an acetonitrile group. While its direct mecha...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the

Abstract

2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile is a heterocyclic compound featuring a dichloro-substituted imidazole ring linked to an acetonitrile group. While its direct mechanism of action is not extensively documented in publicly available literature, its structural motifs are present in a wide array of biologically active molecules, suggesting a high potential for significant pharmacological or biological activity. The imidazole core is a well-established pharmacophore in numerous antifungal, antibacterial, and anticancer agents.[1][2][3] This guide synthesizes information from related compounds to propose several plausible mechanisms of action for 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile and provides detailed, field-proven experimental protocols for their investigation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic or agrochemical potential of this compound.

Introduction and Structural Significance

2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile is a versatile chemical building block.[2] Its structure is comprised of two key components:

  • The 4,5-dichloro-1H-imidazole Ring: The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a fundamental component of many biologically important molecules, including the amino acid histidine and the neurotransmitter histamine.[4][5] The addition of two chlorine atoms to the imidazole ring can significantly modulate its electronic properties and, consequently, its biological activity.[6] Halogenation can enhance the lipophilicity of a molecule, potentially improving its ability to cross cell membranes, and can also influence its binding affinity to biological targets.[6]

  • The Acetonitrile Moiety (-CH₂CN): The acetonitrile group is a reactive functional group that can participate in various chemical transformations. In a biological context, the nitrile group can be a site for metabolic activity or can be a key interacting group with a biological target. Furthermore, the acetonitrile group can be a precursor for the synthesis of other functional groups, such as imidazolines, which have their own distinct pharmacological profiles, including potential as antidepressant and antihypertensive agents.[7][8]

Given these structural features, 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile is a compound of interest with several potential, yet unconfirmed, mechanisms of action.

Plausible Mechanisms of Action: A Hypothesis-Driven Approach

Based on the known activities of structurally related compounds, we can propose several testable hypotheses for the mechanism of action of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile.

2.1. Antifungal Activity via Ergosterol Biosynthesis Inhibition

A primary and well-established mechanism of action for many antifungal drugs containing an imidazole ring (e.g., clotrimazole, miconazole) is the inhibition of the enzyme lanosterol 14α-demethylase.[6] This enzyme is a crucial component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[6]

However, the literature presents a nuanced picture regarding the effect of the 4,5-dichloro substitution. While some studies on halogenated imidazole derivatives have reported potent antifungal activity, others have noted that the inclusion of a 4,5-dichloro-1H-imidazole moiety can lead to a significant decrease or even abolishment of antifungal effects against certain strains.[6][9] This suggests that the substitution pattern is a critical determinant of efficacy and that the precise fit of the molecule within the enzyme's active site is paramount.

2.2. Cytotoxicity through Oxidative Stress and Apoptosis Induction

Another plausible mechanism of action is the induction of cytotoxicity in mammalian cells, a property that could be harnessed for anticancer applications. The related compound, dichloroacetonitrile (DCAN), has been shown to induce cytotoxicity in human liver cells (LO2) through a mechanism involving oxidative stress and a p53-dependent apoptosis pathway.[10] DCAN was observed to increase the levels of reactive oxygen species (ROS) and malondialdehyde (a marker of lipid peroxidation), while decreasing the levels of antioxidants like glutathione and superoxide dismutase.[10] This oxidative stress was linked to the upregulation of the tumor suppressor protein p53 and the activation of caspase-3, a key executioner caspase in apoptosis.[10]

It is conceivable that 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile could act through a similar pathway, where the dichloro-substituted imidazole ring contributes to the generation of ROS, leading to oxidative damage and the initiation of programmed cell death.

2.3. Herbicidal Activity

The imidazole ring is a core component of several classes of herbicides. These compounds can act through various mechanisms, including the inhibition of key enzymes in plant biosynthetic pathways, such as acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO), or by mimicking plant hormones like auxins.[11][12] For instance, certain imidazolidinetriones have demonstrated good herbicidal activity.[11] Given the broad range of biological activities of imidazole derivatives, it is plausible that 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile could possess herbicidal properties.

Investigative Protocols for Mechanism of Action Elucidation

To systematically investigate the hypothesized mechanisms of action, a series of well-defined experimental workflows are proposed below. These protocols are designed to be self-validating and provide a clear path for researchers.

3.1. Workflow for Investigating Antifungal Mechanism of Action

This workflow aims to determine if 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile exhibits antifungal activity and, if so, whether it acts by inhibiting ergosterol biosynthesis.

Antifungal_Workflow start Start: Compound Synthesis and Purification mic Minimum Inhibitory Concentration (MIC) Assay (Panel of Fungal Strains) start->mic Test Compound ergosterol Ergosterol Biosynthesis Quantification Assay mic->ergosterol If Active (Low MIC) membrane Cell Membrane Permeability Assay (e.g., SYTOX Green) ergosterol->membrane Correlate with Ergosterol Levels end Conclusion on Antifungal MoA membrane->end

Caption: Workflow for elucidating antifungal mechanism of action.

Step-by-Step Protocol:

  • Minimum Inhibitory Concentration (MIC) Assay:

    • Prepare a stock solution of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in a 96-well microplate containing fungal growth medium.

    • Inoculate each well with a standardized suspension of fungal cells (e.g., Candida albicans, Aspergillus fumigatus). Include positive (a known antifungal like fluconazole) and negative (solvent only) controls.

    • Incubate the plates under appropriate conditions (e.g., 35°C for 24-48 hours).

    • Determine the MIC, which is the lowest concentration of the compound that visibly inhibits fungal growth.

  • Ergosterol Biosynthesis Quantification Assay:

    • Grow fungal cells in the presence of sub-lethal concentrations of the test compound.

    • Harvest the cells and extract the total sterols using an alcoholic potassium hydroxide solution.

    • Scan the absorbance of the sterol extract between 240 nm and 300 nm using a spectrophotometer.

    • Calculate the ergosterol content based on the characteristic absorbance peaks of ergosterol and its precursor, 24(28)-dehydroergosterol. A decrease in the ergosterol peak and an increase in the precursor peak would indicate inhibition of lanosterol 14α-demethylase.

  • Cell Membrane Permeability Assay:

    • Treat fungal cells with the test compound at its MIC and 2x MIC.

    • Add a fluorescent dye that cannot penetrate intact cell membranes, such as SYTOX Green.

    • Measure the fluorescence intensity over time. An increase in fluorescence indicates that the cell membrane has been compromised, allowing the dye to enter and bind to nucleic acids.

3.2. Workflow for Investigating Cytotoxicity Mechanism of Action

This workflow is designed to assess the cytotoxic potential of the compound against cancer cell lines and to determine if the mechanism involves oxidative stress and apoptosis.

Cytotoxicity_Workflow start Start: Compound Stock Solution Preparation mtt MTT Cytotoxicity Assay (Panel of Cancer Cell Lines) start->mtt Test Compound ros Reactive Oxygen Species (ROS) Detection Assay (e.g., DCFH-DA) mtt->ros If Cytotoxic (Low IC50) apoptosis Apoptosis Assay (Annexin V/PI Staining) ros->apoptosis If ROS Levels Increase western Western Blot Analysis (p53, Caspase-3, Bcl-2) apoptosis->western If Apoptosis is Induced end Conclusion on Cytotoxic MoA western->end

Caption: Workflow for elucidating cytotoxic mechanism of action.

Step-by-Step Protocol:

  • MTT Cytotoxicity Assay:

    • Seed human cancer cell lines (e.g., HepG2, A549, MCF-7) in 96-well plates and allow them to adhere overnight.[13]

    • Treat the cells with serial dilutions of the test compound for 24-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[13]

    • Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).

    • Measure the absorbance at 570 nm to determine cell viability and calculate the IC50 (half-maximal inhibitory concentration).

  • Reactive Oxygen Species (ROS) Detection Assay:

    • Treat cells with the compound at its IC50 concentration.

    • Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

    • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining):

    • Treat cells with the compound for a predetermined time.

    • Stain the cells with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in apoptotic cells) and propidium iodide (PI, a DNA stain that enters necrotic cells).

    • Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Western Blot Analysis:

    • Treat cells with the compound and lyse them to extract total protein.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against key apoptosis-related proteins, such as p53, cleaved caspase-3, and members of the Bcl-2 family (e.g., Bax, Bcl-2).

    • Use secondary antibodies conjugated to an enzyme (e.g., HRP) for detection by chemiluminescence.

3.3. Workflow for Investigating Herbicidal Mechanism of Action

This workflow outlines the steps to evaluate the herbicidal potential of the compound.

Herbicidal_Workflow start Start: Compound Formulation bioassay Whole-Plant Bioassay (Pre- and Post-emergence) start->bioassay Test Compound enzyme Target Enzyme Inhibition Assays (e.g., ALS, PPO) bioassay->enzyme If Herbicidal Activity is Observed chlorophyll Chlorophyll Content Analysis enzyme->chlorophyll If Enzyme Inhibition is Confirmed end Conclusion on Herbicidal MoA chlorophyll->end

Caption: Workflow for elucidating herbicidal mechanism of action.

Step-by-Step Protocol:

  • Whole-Plant Bioassay:

    • Conduct pre-emergence tests by applying the compound to the soil surface of pots sown with seeds of various weed and crop species.

    • Conduct post-emergence tests by spraying the compound onto young, established plants.[11]

    • Include appropriate controls (untreated and solvent-treated).

    • Visually assess plant injury (e.g., chlorosis, necrosis, stunting) at regular intervals and determine the dose required for a certain level of control (e.g., GR50 - the dose causing 50% growth reduction).

  • Target Enzyme Inhibition Assays:

    • If the compound shows promising herbicidal activity, investigate its effect on common herbicide target enzymes.

    • Extract the target enzymes (e.g., ALS, PPO) from plant tissues.

    • Perform in vitro enzyme activity assays in the presence of varying concentrations of the test compound to determine if it acts as an inhibitor and to calculate its IC50.

  • Chlorophyll Content Analysis:

    • Treat plants with the compound.

    • At various time points, harvest leaf tissue and extract chlorophyll with a solvent like acetone or ethanol.

    • Measure the absorbance of the extract at the wavelengths corresponding to chlorophyll a and chlorophyll b and calculate the total chlorophyll content. A decrease in chlorophyll content is a common symptom of herbicidal action.

Data Presentation

Quantitative data from the proposed experiments should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Hypothetical Antifungal Activity of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile

Fungal StrainMIC (µg/mL)Ergosterol Inhibition (%) at 0.5x MIC
Candida albicans1665
Cryptococcus neoformans3258
Aspergillus fumigatus6445
Fluconazole (Control) 285

Table 2: Hypothetical Cytotoxic Activity of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile

Cell LineIC50 (µM) after 48hROS Increase (Fold Change) at IC50Apoptosis (%) at IC50
HepG2 (Liver)25.53.245.6
A549 (Lung)42.12.838.2
MCF-7 (Breast)35.83.041.5
Doxorubicin (Control) 0.54.575.3
Conclusion

While the precise mechanism of action of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile remains to be definitively elucidated, its chemical structure strongly suggests the potential for significant biological activity. The presented hypotheses—antifungal action via ergosterol biosynthesis inhibition, cytotoxicity through oxidative stress and apoptosis, and herbicidal activity—provide a rational starting point for investigation. The detailed experimental workflows outlined in this guide offer a robust framework for researchers to systematically explore these possibilities, ultimately leading to a comprehensive understanding of this compound's mechanism of action and its potential applications in medicine or agriculture.

References

Sources

Foundational

Strategic Applications of 2-(4,5-Dichloro-1H-imidazol-1-yl)acetonitrile in Medicinal Chemistry: A Technical Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural rationale, pharmacological applications, and chemoselective synthetic workflows. Executive Summary In modern...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural rationale, pharmacological applications, and chemoselective synthetic workflows.

Executive Summary

In modern drug discovery, the selection of bifunctional building blocks is critical for navigating the complex multi-parameter optimization of lead compounds. 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile (CAS: 159088-44-5) has emerged as a highly privileged scaffold. By combining the unique electronic profile of a halogenated heterocycle with the synthetic versatility of a cyanomethyl group, this molecule serves as a foundational precursor for central nervous system (CNS) therapeutics, antivirals, and targeted oncology agents. This whitepaper deconstructs the structural causality behind its utility and provides field-proven, self-validating protocols for its chemoselective manipulation.

Physicochemical & Electronic Profiling

The integration of the 4,5-dichloroimidazole motif into a drug candidate is rarely accidental; it is a deliberate strategy to overcome specific pharmacokinetic (PK) and pharmacodynamic (PD) liabilities.

Unsubstituted imidazoles often suffer from rapid oxidative metabolism by Cytochrome P450 (CYP450) enzymes and possess a basic nitrogen (pKa ~7.0) that can trigger off-target hERG channel blockade—a major cardiovascular liability. The addition of two electron-withdrawing chlorine atoms at the C4 and C5 positions fundamentally alters the electronic landscape of the ring.

Table 1: Physicochemical Properties & Drug Design Implications
PropertyValueCausality / Implication in Drug Design
CAS Number 159088-44-5Standard identifier for IP tracking and procurement[1].
Molecular Formula C5H3Cl2N3Low molecular weight (176.00 g/mol ) ensures high ligand efficiency (LE)[1].
Melting Point 95 °CSolid state at room temperature; highly favorable for formulation and stability[1].
Imidazole pKa < 4.0 (Conjugate acid)Drastically reduced basicity minimizes ionization at physiological pH, enhancing membrane permeability and avoiding hERG binding.
Metabolic Stability HighHalogenation at C4/C5 physically blocks the primary sites of CYP-mediated epoxidation and hydroxylation.

Pharmacological Target Space

The bifunctional nature of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile allows it to be rapidly diversified into various therapeutic classes.

  • CNS Therapeutics: The scaffold has been successfully utilized in the development of synaptic vesicle protein 2A (SV2A) inhibitors for the treatment of schizophrenia and bipolar disorder ()[2]. The lipophilic nature of the dichloro-motif significantly enhances blood-brain barrier (BBB) penetration.

  • Antiviral Agents: It serves as a critical intermediate in synthesizing inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase, where the core acts as a rigid hydrogen-bond acceptor network ()[3].

  • Oncology: Recent applications include its use as a precursor for Ubiquitin Specific Protease 1 (USP1) inhibitors ()[4], as well as in the generation of N-heterocyclic carbene (NHC)-silver complexes that exhibit potent anticancer activity against ovarian and breast cancer cell lines[5].

PharmaWorkflow Scaffold 4,5-Dichloroimidazole Scaffold Prop1 Reduced pKa (Decreased hERG liability) Scaffold->Prop1 Prop2 Metabolic Blockade (CYP450 Resistance at C4/C5) Scaffold->Prop2 Prop3 Lipophilicity Enhancement (Improved BBB Penetration) Scaffold->Prop3 Target1 CNS Agents (e.g., SV2A Inhibitors) Prop1->Target1 Target2 Antivirals (e.g., HCV NS5B) Prop2->Target2 Target3 Oncology (e.g., USP1 Inhibitors) Prop2->Target3 Prop3->Target1

Pharmacological rationale for incorporating the 4,5-dichloroimidazole motif.

Synthetic Versatility & Methodologies

The true value of this molecule lies in the orthogonal reactivity of the nitrile group against the unreactive aryl chlorides. The nitrile can be hydrolyzed to amides, converted to tetrazole bioisosteres, or reduced to primary amines.

SyntheticPathways Core 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile Tetrazole Tetrazole Bioisosteres (Pharmacophore) Core->Tetrazole [3+2] Cycloaddition (NaN3, ZnBr2) Amine Ethylamine Linkers (Chain Extension) Core->Amine Chemoselective Reduction (NaBH4, CoCl2) Amide Carboxylic Acids/Amides (H-Bond Donors/Acceptors) Core->Amide Acidic/Basic Hydrolysis NHC NHC-Metal Complexes (Oncology/Antimicrobial) Core->NHC N3-Alkylation & Metallation

Synthetic versatility of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile in drug design.

Protocol 1: Synthesis of the Core Scaffold

Objective: N-alkylation of 4,5-dichloro-1H-imidazole without triggering side reactions. Causality: Because the electron-withdrawing chlorines lower the pKa of the imidazole N-H to ~11, mild bases like K₂CO₃ are entirely sufficient for deprotonation. Using stronger bases (e.g., NaH) is unnecessary and can lead to unwanted decomposition of the bromoacetonitrile electrophile.

Step-by-Step Procedure:

  • Charge a flame-dried round-bottom flask with 4,5-dichloro-1H-imidazole (1.0 eq) and anhydrous DMF (0.5 M concentration).

  • Add anhydrous K₂CO₃ (1.5 eq) and stir for 15 minutes at room temperature to ensure complete deprotonation.

  • Cool the mixture to 0 °C and add bromoacetonitrile (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation Step: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The product spot will be strongly UV active and possess a higher Rf than the starting material.

  • Quench with ice water and extract with EtOAc (3x). Wash the combined organic layers with a 5% aqueous LiCl solution to completely remove residual DMF.

  • Dry over Na₂SO₄, concentrate under vacuum, and recrystallize from ethanol to yield the pure product (>98% purity).

Protocol 2: Chemoselective Nitrile Reduction (Avoiding Hydrodehalogenation)

Objective: Reduction of the nitrile to a primary amine (ethylamine linker) while preserving the C-Cl bonds. Causality: A major challenge in modifying halogenated heterocycles is chemoselectivity. Standard catalytic hydrogenation (Pd/C or Raney-Ni with H₂) will inevitably cleave the C-Cl bonds (hydrodehalogenation). To circumvent this, we employ a cobalt boride-catalyzed reduction. The in-situ reaction of NaBH₄ with CoCl₂ generates a black precipitate of cobalt boride (Co₂B), which selectively reduces nitriles to amines without affecting aryl halides.

Step-by-Step Procedure:

  • Dissolve 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile (1.0 eq) and CoCl₂·6H₂O (0.2 eq) in methanol (0.2 M).

  • Cool the vibrant pink solution to 0 °C in an ice bath.

  • Add NaBH₄ (5.0 eq) in small portions over 30 minutes. Caution: Vigorous hydrogen gas evolution occurs. The solution will immediately turn black, indicating the formation of the active Co₂B catalyst.

  • Stir for 2 hours at room temperature.

  • Self-Validation Step: Monitor by LC-MS. The disappearance of the starting material (m/z 176) and the appearance of the primary amine product (m/z 180) without the formation of dehalogenated byproducts (m/z 146 or 112) confirms absolute chemoselectivity.

  • Quench the reaction carefully with 3M HCl until the black precipitate dissolves.

  • Basify the aqueous layer with NH₄OH to pH 10 and extract with Dichloromethane (DCM). Concentrate to afford the primary amine.

Toxicology and Environmental Considerations

While highly valuable in controlled pharmaceutical synthesis, researchers must handle haloimidazoles with appropriate safety protocols. Recent environmental studies have identified haloimidazoles as emerging nitrogenous aromatic disinfection byproducts (DBPs) in drinking water, noting their potential cytotoxicity in mammalian cell lines ()[6]. Consequently, laboratory waste containing 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile must be strictly segregated and incinerated according to local hazardous waste regulations to prevent environmental contamination.

References

  • Title: (4,5-Dichloro-1H-imidazol-1-yl)acetonitrile - Physico-chemical Properties Source: ChemBK URL: [Link]

  • Title: Methods and compositions for treating schizophrenia (US10624875B2)
  • Title: Inhibitors of HCV NS5B polymerase (US20050154056A1)
  • Title: Compositions for inhibiting ubiquitin specific protease 1 (US20220073525A1)
  • Title: Identification, Formation, and Toxicity of Haloimidazoles as Emerging Nitrogenous Aromatic Disinfection Byproducts in Drinking Water Source: Environmental Science & Technology (ACS Publications) URL: [Link]

  • Title: New Trends in Coordination, Bioinorganic and Applied Inorganic Chemistry Source: Research Repository UCD URL: [Link]

Sources

Exploratory

The Strategic Intermediate: A Technical Guide to 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile in Modern Synthesis

For Immediate Release In the landscape of pharmaceutical and materials science, the strategic selection of building blocks is paramount to the successful development of novel molecules. This guide provides an in-depth te...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

In the landscape of pharmaceutical and materials science, the strategic selection of building blocks is paramount to the successful development of novel molecules. This guide provides an in-depth technical overview of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile, a versatile synthetic intermediate. We will explore its synthesis, inherent reactivity, and its role as a precursor in the creation of complex molecular architectures, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Profile

2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile (CAS Number: 159088-44-5) is a halogenated imidazole derivative featuring a reactive acetonitrile moiety.[1][2][3] This unique combination of a dichlorinated aromatic heterocycle and a cyanomethyl group imparts a distinct chemical personality, making it a valuable tool in synthetic organic chemistry.

PropertyValueSource
Molecular Formula C₅H₃Cl₂N₃[1]
Molecular Weight 176.00 g/mol [1]
CAS Number 159088-44-5[1][2][3]
Appearance White to off-white solid (inferred)
Melting Point 95 °C[3]

Synthesis of the Intermediate: A Step-by-Step Approach

The most direct and logical pathway to 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile is through the N-alkylation of 4,5-dichloroimidazole with a haloacetonitrile. This method leverages the nucleophilicity of the imidazole nitrogen to displace a halide, forming the desired carbon-nitrogen bond.

Synthesis of the Precursor: 4,5-dichloro-1H-imidazole

While commercially available, understanding the synthesis of the starting material, 4,5-dichloro-1H-imidazole, is crucial. It can be prepared through the direct chlorination of imidazole.

N-Alkylation Protocol

The following protocol is a generalized yet robust method for the N-alkylation of dichlorinated imidazoles, adapted for the synthesis of the title compound.[4]

Reaction Scheme:

A generalized reaction scheme for the synthesis.

Materials:

  • 4,5-dichloro-1H-imidazole (1.0 equivalent)

  • 2-Chloroacetonitrile or 2-Bromoacetonitrile (1.1 - 2.0 equivalents)

  • Anhydrous Potassium Carbonate (K₂CO₃) or another suitable base (1.1 - 2.0 equivalents)

  • Anhydrous Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,5-dichloro-1H-imidazole and anhydrous potassium carbonate.

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a suspension.

  • Addition of Alkylating Agent: While stirring, add the haloacetonitrile dropwise to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[4]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography on silica gel to yield 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a mild and effective base for deprotonating the imidazole, rendering the nitrogen nucleophilic. Stronger bases like sodium hydride could also be used but may require more stringent anhydrous conditions.[5]

  • Solvent: Acetonitrile is a polar aprotic solvent that is well-suited for Sₙ2 reactions. It effectively dissolves the reactants and facilitates the nucleophilic attack. DMF is another excellent alternative.[4]

  • Haloacetonitrile: Both chloro- and bromoacetonitrile can be used. Bromoacetonitrile is generally more reactive, which may lead to shorter reaction times.

Chemical Reactivity and Synthetic Utility

The chemical behavior of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile is dictated by the interplay of its three key components: the dichlorinated imidazole ring, the methylene bridge, and the nitrile group.

The Dichloroimidazole Core

The two electron-withdrawing chlorine atoms on the imidazole ring have a profound impact on its reactivity.[6] They decrease the electron density of the ring, making it less susceptible to electrophilic aromatic substitution. Conversely, the chlorine atoms can serve as handles for further functionalization through cross-coupling reactions. The electron-withdrawing nature of the chlorine atoms also lowers the basicity of the imidazole nitrogens.[7]

The Acetonitrile Moiety

The nitrile group is a versatile functional group that can undergo a variety of transformations:

  • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(4,5-dichloro-1H-imidazol-1-yl)acetic acid, or the amide.

  • Reduction: The nitrile can be reduced to a primary amine, 2-(4,5-dichloro-1H-imidazol-1-yl)ethanamine, using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

  • Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic systems.

G Intermediate 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile Carboxylic_Acid Carboxylic Acid Derivative Intermediate->Carboxylic_Acid Hydrolysis Amine Primary Amine Derivative Intermediate->Amine Reduction Heterocycles Fused Heterocyclic Systems Intermediate->Heterocycles Cycloaddition

Key transformations of the acetonitrile group.

Applications in Pharmaceutical Synthesis

The primary application of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile and its non-chlorinated analogs lies in the synthesis of antifungal agents.[8] Imidazole-based compounds are a cornerstone of antifungal drug discovery.

A notable example is the synthesis of Luliconazole, a potent antifungal medication. While the exact commercial synthesis of Luliconazole is proprietary, patent literature suggests that imidazole acetonitrile derivatives are crucial intermediates in the construction of its complex molecular framework.[9] The imidazole moiety is known to be a key pharmacophore that interacts with the active site of fungal enzymes.

Conclusion

2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile is a strategically important synthetic intermediate with a rich and versatile chemistry. Its synthesis, while requiring careful control of reaction conditions, is achievable through established N-alkylation protocols. The presence of the dichlorinated imidazole ring and the reactive acetonitrile group opens up a wide array of possibilities for further chemical transformations, making it a valuable building block in the synthesis of complex molecules, particularly in the realm of medicinal chemistry. As the demand for novel therapeutics continues to grow, the importance of such well-defined and reactive intermediates will undoubtedly increase.

References

  • CN105541813A - Imidazole acetonitrile derivative acid salt as well as preparation method and application thereof - Google Patents.
  • One-pot synthesis of 2,4,5- trisubstituted imidazoles using cupric chloride as a catalyst under solvent free conditions. Available at: [Link]

  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Available at: [Link]

  • Imidazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer - PMC. Available at: [Link]

  • 4,5-Dichloroimidazole = 98 15965-30-7. Available at: [Link]

  • CYCLICAL THERMOCHEMICAL PROCESS FOR OBTAINING HYDROGEN AND OXYGEN FROM WATER - Patent BE-829248-A - PubChem - NIH. Available at: [Link]

  • Synthesis and Identification of Some New Tetrazole Derivatives from 4,5-dichloro Imidazole and Study of Their Biological Activity - ResearchGate. Available at: [Link]

  • Injection containing chlorine dioxide and method for making same - Patent US-2019015445-A1 - PubChem. Available at: [Link]

  • Synthesis and Identification of Some New Tetrazole Derivatives from 4,5-dichloro Imidazole and Study of Their Biological Activity - ResearchGate. Available at: [Link]

  • Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. Available at: [Link]

  • Substituent effects on the stability, physicochemical properties and chemical reactivity of nitroimidazole derivatives with potential antiparasitic effect: a computational study - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • US7544726B2 - Colloidal silica composition - Google Patents.
  • Regioselective N-alkylation of some 2-(Substituted Phenyl) Imidazo[4,5-c] Pyridines: Synthesis and Structure Elucidation by NMR. Available at: [Link]

  • US9038849B2 - Coating compositions for food and beverage containers - Google Patents.
  • WPIDS / WPINDEX / WPIX (Derwent World Patents Index®) - CAS. Available at: [Link]

  • (4,5-Dichloro-1H-imidazol-1-yl)acetonitrile - ChemBK. Available at: [Link]

  • 2-Bromo-4,5-dichloro-1H-imidazole | C3HBrCl2N2 | CID 99484 - PubChem. Available at: [Link]

  • (PDF) Synthesis of 4,5-Dialkyl-2-perfluoroaryl-1H-imidazol-1-ols and 4,5-Dimethyl-2-perfluoroaryl-1H-imidazoles - ResearchGate. Available at: [Link]

  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents - Der Pharma Chemica. Available at: [Link]

  • (PDF) Alkylation of Diphenylamines with Chloroacetonitrile: A New Entry to Phentolamine Analogues - ResearchGate. Available at: [Link]

Sources

Foundational

Discovery, Synthesis, and Applications of 2-(4,5-Dichloro-1H-imidazol-1-yl)acetonitrile

Executive Summary In the landscape of modern medicinal chemistry and agrochemical development, heterocyclic building blocks serve as the foundational architecture for novel therapeutics. Among these, 2-(4,5-dichloro-1H-i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, heterocyclic building blocks serve as the foundational architecture for novel therapeutics. Among these, 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile (CAS: 159088-44-5) has emerged as a highly versatile, bifunctional intermediate [1].

This compound synergizes the metabolic stability of a halogenated imidazole core with the synthetic malleability of a cyanomethyl (acetonitrile) appendage. As a Senior Application Scientist, I have observed that the strategic incorporation of electron-withdrawing chlorine atoms at the 4- and 5-positions of the imidazole ring fundamentally alters its physicochemical profile—lowering the pKa, mitigating hERG liability, and enhancing resistance to cytochrome P450 (CYP450) mediated oxidative degradation. Concurrently, the cyanomethyl group acts as a "masked" synthon, ready to be reduced to a primary amine, hydrolyzed to a carboxylic acid, or utilized in complex cycloadditions [2].

Structural Rationale & Physicochemical Profiling

The utility of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile lies in its precise electronic distribution. Unsubstituted imidazoles are often highly basic and prone to rapid metabolism. By introducing dichloro substitution, the HOMO (Highest Occupied Molecular Orbital) energy of the ring is lowered. This not only improves the pharmacokinetic survivability of downstream drug candidates but also increases the regioselectivity during the initial N-alkylation phase of its synthesis.

Quantitative data defining the physical and chemical boundaries of this compound are summarized in Table 1 below [3].

Table 1: Physicochemical Properties of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile

PropertyValueAnalytical Significance
Chemical Name 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrileStandard IUPAC nomenclature.
CAS Number 159088-44-5Unique registry identifier for procurement.
Molecular Formula C5H3Cl2N3Defines the stoichiometric mass balance.
Molecular Weight 176.00 g/mol Ideal low-molecular-weight fragment (Rule of 3 compliant).
Melting Point ~95 °CIndicates a stable crystalline solid at room temperature.
SMILES String N#CCN1C(Cl)=C(Cl)N=C1Utilized for in silico docking and property prediction.

Synthetic Methodology: Core Assembly

The synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile relies on a controlled N-alkylation pathway. The protocol below is designed as a self-validating system, ensuring high yield and purity by leveraging the specific pKa shift induced by the dichloro-substitution.

Protocol 1: N-Alkylation of 4,5-Dichloroimidazole

Objective: Regioselective coupling of 4,5-dichloro-1H-imidazole with chloroacetonitrile.

Step-by-Step Workflow:

  • Preparation & Deprotonation: Charge a dry, round-bottom flask with 4,5-dichloro-1H-imidazole (1.0 eq) and anhydrous acetonitrile (5 mL/mmol). Add finely powdered anhydrous potassium carbonate (K₂CO₃) (1.5 eq).

    • Causality: The electron-withdrawing chlorines lower the pKa of the imidazole N-H bond, allowing a mild base like K₂CO₃ to efficiently generate the reactive imidazolide anion without causing solvent degradation.

  • Electrophile Addition: Stir the suspension at 25 °C for 30 minutes. Dropwise add chloroacetonitrile (1.1 eq) over 15 minutes.

    • Causality: Slow addition prevents localized exothermic spikes, minimizing the risk of bis-alkylation or polymerization of the nitrile.

  • Thermal Activation: Equip the flask with a reflux condenser and heat to 80 °C for 12–15 hours.

    • Validation: Monitor via TLC (Hexanes/Ethyl Acetate 7:3). The disappearance of the starting material (UV active) and the appearance of a higher Rf spot confirms reaction progression.

  • Workup & Isolation: Cool to room temperature. Filter the heterogeneous mixture through a pad of Celite to remove insoluble inorganic salts (KCl and unreacted K₂CO₃). Evaporate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in ethyl acetate, wash sequentially with distilled water and brine. Dry the organic layer over anhydrous Na₂SO₄. Concentrate and recrystallize from ethanol to yield the pure product as a crystalline solid (Melting point ~95 °C).

Synthesis A 4,5-Dichloro-1H-imidazole (Starting Material) B Base (K2CO3) Deprotonation A->B Solvent: CH3CN Stir 30 min C Imidazolide Anion (Reactive Intermediate) B->C pKa driven E 2-(4,5-Dichloro-1H-imidazol-1-yl)acetonitrile (Target Compound) C->E SN2 Alkylation Reflux 12-15h D Chloroacetonitrile (Electrophile) D->E +

Synthetic workflow for N-alkylation of 4,5-dichloroimidazole.

Applications in Drug Discovery

Once synthesized, the cyanomethyl group serves as a branching point for diverse therapeutic applications.

Neurology: SV2A Inhibitors

Synaptic vesicle protein 2A (SV2A) is a critical target for antiepileptic and antipsychotic drugs (e.g., treating schizophrenia and bipolar mania). Patents have demonstrated that incorporating halogenated imidazole-alkyl moieties into pyrrolidone scaffolds significantly enhances binding affinity to SV2A [4]. The cyanomethyl group of our core compound can be reduced to an ethylamine linker, facilitating direct coupling to the pyrrolidone pharmacophore.

Virology: HCV NS5B Polymerase Inhibitors

In the development of antivirals against the Hepatitis C Virus (HCV), the NS5B RNA-dependent RNA polymerase is a prime target. Researchers have utilized the cyanomethyl group by hydrolyzing it into an acetic acid derivative, which is subsequently converted into a hydrazone. This structural motif is crucial for anchoring the inhibitor within the allosteric pocket of the NS5B polymerase [5].

Oncology: Lipophilic Imidazolium Salts

Recent advancements in oncology have highlighted the anti-tumor activity of lipophilic imidazolium salts against Non-Small Cell Lung Cancer (NSCLC) cell lines. By utilizing 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile as a precursor, the unsubstituted N3 nitrogen can be quaternized to form a permanently charged, highly lipophilic salt [6].

Protocol 2: Downstream Quaternization to Imidazolium Salts

Objective: Generate asymmetric imidazolium salts for anti-tumor screening.

Step-by-Step Workflow:

  • Reaction Setup: Dissolve 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile (1.0 eq) in refluxing acetonitrile.

  • Quaternization: Add a bulky alkyl halide (e.g., 2-(bromomethyl)naphthalene) (1.1 eq).

    • Causality: The N3 nitrogen is sterically hindered by the adjacent chlorine atom. Extended refluxing (12-24 hours) provides the necessary kinetic energy to drive the SN2 quaternization to completion.

  • Isolation: Cool the reaction to 0 °C. Induce precipitation of the imidazolium salt by adding cold diethyl ether.

  • Validation: Filter and dry the solid. Confirm the structure via ¹H NMR. Self-Validation Marker: The formation of the imidazolium cation is definitively confirmed by a significant downfield shift of the C2-proton (typically resonating >9.0 ppm) due to the newly acquired positive charge on the heterocycle.

Applications Core 2-(4,5-Dichloro-1H-imidazol-1-yl)acetonitrile CAS: 159088-44-5 CNS SV2A Inhibitors (Schizophrenia/Bipolar) Core->CNS Reduction to Amine Onco Lipophilic Imidazolium Salts (Anticancer Agents) Core->Onco N3-Quaternization Viral HCV NS5B Polymerase Inhibitors Core->Viral Hydrazone Formation Agro Agrochemicals (Fungicides/Herbicides) Core->Agro Carboxylic Acid Derivs

Downstream diversification of the cyanomethyl scaffold.

Conclusion

The compound 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile is far more than a simple catalog chemical; it is a meticulously designed architectural node. By understanding the causality behind its synthesis—specifically how halogenation dictates pKa and subsequent reactivity—drug development professionals can leverage this intermediate to access a vast chemical space, ranging from CNS modulators to potent anti-tumor agents.

References

  • Vihasibio Sciences Pvt Ltd. (2023). Chemical Synthesis Catalog Overview. Scribd. Available at:[Link]

  • Environmental Science & Technology. (2025). Identification, Formation, and Toxicity of Haloimidazoles as Emerging Nitrogenous Aromatic Disinfection Byproducts in Drinking Water. ACS Publications. Available at:[Link]

  • ChemBK. (2023). (4,5-Dichloro-1H-imidazol-1-yl)acetonitrile - Physico-chemical Properties. Available at:[Link]

  • Kenda, B., et al. (2020). Methods and compositions for treating schizophrenia. US Patent 10,624,875 B2. Google Patents.
  • Beaulieu, P., et al. (2005). Inhibitors of HCV NS5B polymerase. US Patent Application 2005/0154056 A1. Google Patents.
  • Wright, B. D., et al. (2015). Anti-tumor activity of lipophilic imidazolium salts on select NSCLC cell lines. Medicinal Chemistry Research, 24(7), 2838-2861. Springer. Available at:[Link]

Protocols & Analytical Methods

Method

Synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile from 4,5-dichloro-1H-imidazole

An Application Note and Protocol for the Abstract This document provides a comprehensive guide for the synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile, a valuable intermediate in medicinal chemistry and drug d...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the

Abstract

This document provides a comprehensive guide for the synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile, a valuable intermediate in medicinal chemistry and drug development. The protocol details the N-alkylation of 4,5-dichloro-1H-imidazole with chloroacetonitrile. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering in-depth procedural details, mechanistic insights, safety protocols, and data interpretation.

Introduction and Scientific Context

Substituted imidazoles are a cornerstone of many biologically active compounds, serving as key scaffolds in pharmaceuticals.[1][2] The title compound, 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile (CAS No: 159088-44-5), is a functionalized imidazole derivative. The introduction of a cyanomethyl group onto the imidazole nitrogen provides a versatile chemical handle for further synthetic transformations, making it a valuable building block for creating libraries of novel compounds for drug screening.

The synthetic strategy employed is the N-alkylation of 4,5-dichloro-1H-imidazole. This reaction is a fundamental transformation in imidazole chemistry.[3][4] Due to the electron-withdrawing nature of the two chlorine atoms on the imidazole ring, the nucleophilicity of the nitrogen atoms is reduced. Consequently, the use of a base is necessary to deprotonate the imidazole, thereby generating a more nucleophilic imidazolide anion to facilitate the reaction with the alkylating agent, chloroacetonitrile.[3]

Reaction Mechanism and Principles

The synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile proceeds via a nucleophilic substitution reaction. The mechanism can be described in two key steps:

  • Deprotonation: A base, such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH), abstracts the acidic proton from the nitrogen atom of 4,5-dichloro-1H-imidazole. This generates a resonance-stabilized imidazolide anion. The choice of a suitable base is crucial for efficient deprotonation without causing unwanted side reactions.

  • Nucleophilic Attack: The generated imidazolide anion, being a potent nucleophile, attacks the electrophilic carbon atom of chloroacetonitrile. This results in the displacement of the chloride leaving group and the formation of a new carbon-nitrogen bond, yielding the desired product.

Acetonitrile is a common solvent for this type of reaction as it is polar aprotic, effectively dissolving the reactants and facilitating the nucleophilic substitution.[3][5]

Detailed Experimental Protocol

Materials and Equipment
Reagent CAS No. Molecular Formula Supplier
4,5-dichloro-1H-imidazole15965-30-7C₃H₂Cl₂N₂Commercially Available
Chloroacetonitrile107-14-2C₂H₂ClNCommercially Available
Potassium Carbonate (anhydrous)584-08-7K₂CO₃Commercially Available
Acetonitrile (anhydrous)75-05-8C₂H₃NCommercially Available
Ethyl Acetate141-78-6C₄H₈O₂Commercially Available
Hexane110-54-3C₆H₁₄Commercially Available
Brine (saturated NaCl solution)N/ANaCl, H₂OPrepared in-house
Anhydrous Magnesium Sulfate7487-88-9MgSO₄Commercially Available

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Dropping funnel

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Glassware for extraction and purification

  • Column chromatography setup

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4,5-dichloro-1H-imidazole (1.0 equiv) and anhydrous acetonitrile (approx. 4 mL per mmol of imidazole).

  • Base Addition: Add anhydrous potassium carbonate (1.1 equiv) to the solution. Stir the resulting suspension at room temperature for 15 minutes to allow for the formation of the imidazolide anion.[3]

  • Addition of Alkylating Agent: Add chloroacetonitrile (2.0 equiv) dropwise to the reaction mixture using a dropping funnel.[3]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is complete when the starting 4,5-dichloro-1H-imidazole spot is no longer visible. The reaction can be gently heated if the progress is slow at room temperature.

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.[3]

    • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous magnesium sulfate.[3]

  • Purification:

    • Filter off the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[3]

    • Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile as a solid. The melting point of the product is reported to be 95 °C.

Data Presentation

Parameter Value
Starting Material 4,5-dichloro-1H-imidazole
Reagent Chloroacetonitrile
Base Potassium Carbonate
Solvent Acetonitrile
Stoichiometry (Imidazole:Reagent:Base) 1.0 : 2.0 : 1.1
Temperature Room Temperature to Reflux
Reaction Time Monitored by TLC
Typical Yield 60-80% (post-purification)
Product Molecular Formula C₅H₃Cl₂N₃[6]
Product Molar Mass 176.01 g/mol [6]

Visualizations

Reaction Scheme

reaction_scheme cluster_reactants Reactants cluster_reagents Reagents cluster_product Product r1 4,5-dichloro-1H-imidazole p1 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile r1->p1 N-alkylation r2 Chloroacetonitrile r2->p1 N-alkylation reagent1 K₂CO₃ reagent1->p1 reagent2 Acetonitrile reagent2->p1 workflow setup Reaction Setup: - 4,5-dichloro-1H-imidazole - Acetonitrile - K₂CO₃ addition Add Chloroacetonitrile (dropwise) setup->addition reaction Stir and Monitor (TLC) addition->reaction workup Work-up: - Quench with ice-water - Extract with Ethyl Acetate - Wash with Brine - Dry over MgSO₄ reaction->workup purification Purification: - Evaporate solvent - Column Chromatography workup->purification product Pure Product purification->product

Caption: Step-by-step experimental workflow.

Safety Precautions

General:

  • This procedure must be carried out in a well-ventilated fume hood. [7][8]* Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times. [7][9]* Ensure that an eyewash station and safety shower are readily accessible. [7][8] Chemical-Specific Hazards:

  • 4,5-dichloro-1H-imidazole: Causes serious eye irritation and may cause respiratory irritation. [7]Avoid breathing dust and contact with skin and eyes. [7]* Chloroacetonitrile: This substance is toxic and flammable. It is harmful if swallowed, in contact with skin, or if inhaled. Handle with extreme care and avoid all routes of exposure.

  • Acetonitrile: A flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. [10] Handling and Disposal:

  • Handle all chemicals in accordance with good industrial hygiene and safety practices. [7][9]* All chemical waste should be disposed of in designated containers according to institutional and local regulations. [7] Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. [7][11]Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes. [7]Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. [7]Seek medical attention if you feel unwell.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [12]

Troubleshooting and Optimization

Problem Possible Cause Suggested Solution
Low or no product yield Inactive base (absorbed moisture).Use freshly dried potassium carbonate.
Low reaction temperature.Gently heat the reaction mixture (e.g., to 40-60 °C) and monitor by TLC.
Poor quality of reagents.Ensure the purity of starting materials and reagents.
Incomplete reaction Insufficient reaction time.Allow the reaction to stir for a longer period.
Insufficient amount of base.Ensure the correct stoichiometry of the base is used.
Formation of byproducts Reaction temperature is too high.Conduct the reaction at a lower temperature.
Excess alkylating agent.Use the recommended stoichiometry of chloroacetonitrile.

References

  • Benchchem.
  • Benchchem. Synthesis and Structural Analysis of 4,5-Dichloro-1-methylimidazole: A Technical Guide. Benchchem.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 4,5-Dichloroimidazole. Fisher Scientific.
  • Angene Chemical. (2021).
  • ThermoFisher. (2025).
  • ECHEMI.
  • Benchchem. Technical Support Center: Synthesis of 2-Chloro-4,5-dimethyl-1H-imidazole. Benchchem.
  • Fisher Scientific. (2018).
  • National Center for Biotechnology Information. Exploring the potential of the novel imidazole-4,5-dicarboxyamide chemical exchange saturation transfer scaffold for pH and perfusion imaging. PubChem.
  • International Journal of Pharmacy and Technology. (2016).
  • ChemBK. (4,5-Dichloro-1H-imidazol-1-yl)acetonitrile. ChemBK.
  • Parihar, J. A., et al. (2004). Alkylation of Diphenylamines with Chloroacetonitrile: A New Entry to Phentolamine Analogues. Journal of Chemical Research.
  • PTC Organics, Inc.
  • International Journal of ChemTech Research. (2017).
  • Google Patents. A process for the preparation of 2-(imidazol-1-yl)-1-hydroxyethane-1, 1-diphosphonic acid.
  • BLDpharm. 159088-44-5|2-(4,5-Dichloro-1H-imidazol-1-yl)acetonitrile. BLDpharm.
  • R Discovery. (2004). Alkylation of Diphenylamines with Chloroacetonitrile: A New Entry to Phentolamine Analogues.
  • Der Pharma Chemica. (2016). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents.
  • Organic Syntheses. (2021). Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one.
  • ResearchGate. (2022). Synthesis of 4,5-Dialkyl-2-perfluoroaryl-1H-imidazol-1-ols and 4,5-Dimethyl-2-perfluoroaryl-1H-imidazoles.
  • Google Patents.
  • Synthonix Corporation. 2-(1H-Imidazol-1-yl)acetonitrile | 98873-55-3.
  • National Center for Biotechnology Information. (1-Imidazolyl)acetonitrile. PubChem.
  • European Patent Office. (1997). Process for purifying acetonitrile.
  • Royal Society of Chemistry. 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a).
  • Google Patents.
  • Google Patents.

Sources

Application

Application Note: Experimental Protocols for the N-Alkylation of 4,5-Dichloro-1H-imidazole

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, optimized experimental workflows, and troubleshooting for the N-alkylation of halogenated imida...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, optimized experimental workflows, and troubleshooting for the N-alkylation of halogenated imidazoles.

Introduction & Mechanistic Rationale

The N-alkylation of 4,5-dichloro-1H-imidazole is a fundamental transformation in the synthesis of complex agrochemicals and pharmaceutical intermediates. However, the unique electronic environment of this scaffold requires a tailored approach compared to unhalogenated imidazoles [1].

The Causality of Reactivity

The two chlorine atoms at the C4 and C5 positions act as strong electron-withdrawing groups (EWGs) via inductive effects. This structural feature dictates the reaction's thermodynamic and kinetic behavior in two critical ways:

  • Increased N-H Acidity: The EWGs stabilize the conjugate base, making the N-H proton significantly more acidic than that of a standard imidazole. This allows for deprotonation using moderate bases like Potassium Carbonate (K₂CO₃) [2].

  • Decreased Nucleophilicity: The electron density on the nitrogen atoms is depleted, rendering the neutral 4,5-dichloro-1H-imidazole a poor nucleophile. Consequently, the reaction must proceed via the highly reactive imidazolide anion to achieve meaningful conversion rates [4].

Because 4,5-dichloro-1H-imidazole is a symmetric molecule, alkylation at N1 or N3 yields the identical regiochemical product. The primary competing side reaction is over-alkylation, which generates a quaternary dialkyl imidazolium salt if excess alkylating agent or excessive heat is applied[3].

Mechanism A 4,5-Dichloro-1H-imidazole (Weak Nucleophile) B Imidazolide Anion (Active Nucleophile) A->B Base (K2CO3/NaH) - H+ C N-Alkyl-4,5-dichloroimidazole (Target Product) B->C R-X (Alkyl Halide) SN2 Attack D Dialkyl Imidazolium Salt (Over-alkylation) C->D Excess R-X High Temp

Diagram 1: Electronic pathway and causal mechanism of 4,5-dichloroimidazole N-alkylation.

Experimental Protocols

To ensure a self-validating system, the following protocols incorporate visual cues (e.g., gas evolution, color changes) that confirm the reaction is proceeding as intended.

Protocol A: Mild Alkylation (K₂CO₃ / Acetonitrile)

Best for: Highly reactive electrophiles (e.g., methyl iodide, benzyl bromide, ethyl bromoacetate).

Materials:

  • 4,5-dichloro-1H-imidazole (1.0 equiv)

  • Alkylating agent (1.1 - 1.2 equiv)

  • Potassium carbonate (K₂CO₃, anhydrous) (1.5 equiv)

  • Acetonitrile (CH₃CN, anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4,5-dichloro-1H-imidazole in anhydrous CH₃CN (approx. 0.2 M concentration).

  • Deprotonation: Add anhydrous K₂CO₃ (1.5 equiv) to the solution. Stir the suspension at room temperature (20–25 °C) for 30 minutes. Self-Validation: The mixture will remain a heterogeneous suspension; adequate stirring is critical to maximize surface area contact.

  • Alkylation: Add the alkylating agent (1.1 equiv) dropwise via syringe.

  • Reaction: Heat the mixture to 60 °C and stir for 4–12 hours. Monitor the consumption of the starting material via Thin Layer Chromatography (TLC) (Typical eluent: 30% EtOAc in Hexanes).

  • Work-up: Once complete, cool to room temperature and filter the mixture through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in EtOAc, wash with water and brine, dry over anhydrous MgSO₄, and purify via flash column chromatography.

Protocol B: Strong Base Alkylation (NaH / DMF)

Best for: Sterically hindered or less reactive alkyl halides where Protocol A yields low conversion.

Materials:

  • 4,5-dichloro-1H-imidazole (1.0 equiv)

  • Alkylating agent (1.1 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 equiv)

  • N,N-Dimethylformamide (DMF, anhydrous)

Step-by-Step Methodology:

  • Preparation: Suspend 4,5-dichloro-1H-imidazole in anhydrous DMF under an inert argon or nitrogen atmosphere. Cool the flask to 0 °C using an ice bath.

  • Deprotonation: Carefully add NaH (1.1 equiv) portion-wise. Self-Validation: Immediate evolution of hydrogen gas (H₂ bubbles) will occur. The cessation of bubbling (typically after 30–60 minutes) visually validates the complete formation of the imidazolide anion.

  • Alkylation: While maintaining the temperature at 0 °C, add the alkylating agent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2–6 hours.

  • Work-up: Carefully quench the reaction by the dropwise addition of ice-cold water (to neutralize any unreacted NaH). Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers extensively with water (to remove DMF) and brine.

  • Purification: Dry over MgSO₄, concentrate in vacuo, and purify via silica gel chromatography.

Workflow Step1 1. Reagent Preparation Anhydrous Solvent + Inert Atmosphere Step2 2. Deprotonation Add Base (Visual Cue: H2 Gas if NaH) Step1->Step2 Step3 3. Electrophile Addition Dropwise Alkylating Agent Step2->Step3 Step4 4. Aqueous Work-up Quench & EtOAc Extraction Step3->Step4 Step5 5. Purification Column Chromatography Step4->Step5

Diagram 2: Standardized experimental workflow for the N-alkylation of halogenated imidazoles.

Quantitative Data: Condition Matrix

The following table summarizes the causal relationship between reaction conditions and expected outcomes, allowing researchers to select the optimal parameters based on their specific electrophile[1, 2].

BaseSolventTemp (°C)Electrophile ReactivityExpected YieldRisk of Over-Alkylation
K₂CO₃ CH₃CN60 °CHigh (e.g., MeI, BnBr)75 - 90%Low
K₂CO₃ DMF80 °CModerate60 - 80%Moderate
NaH THF0 °C to RTHigh to Moderate85 - 95%Moderate
NaH DMF0 °C to RTLow (Sterically hindered)70 - 85%High (If excess R-X used)

Troubleshooting & Optimization

To maintain scientific integrity, an experiment must be logically sound and easily correctable. If deviations occur, apply the following diagnostic checks:

  • Issue: Low Conversion / Unreacted Starting Material

    • Causality: The imidazolide anion was not fully formed, or the electrophile is too sterically hindered.

    • Solution: Switch from K₂CO₃ to NaH to force complete deprotonation. Ensure the NaH dispersion has not degraded (white powder indicates degradation to NaOH; use fresh, gray dispersion).

  • Issue: Formation of Highly Polar Byproducts (Baseline on TLC)

    • Causality: Over-alkylation has occurred, resulting in the formation of a dialkyl imidazolium salt [3].

    • Solution: Strictly limit the alkylating agent to 1.0–1.05 equivalents. Lower the reaction temperature and ensure the alkylating agent is added slowly to a dilute solution.

  • Issue: Poor Mass Recovery During Work-up (DMF Protocol)

    • Causality: DMF is highly water-soluble but can partition into the organic phase, dragging the product with it or complicating concentration.

    • Solution: Wash the EtOAc organic phase with a 5% aqueous LiCl solution (3x) to effectively pull DMF into the aqueous layer before drying.

References

  • Ali, T. E., et al. "Novel regioselective hydroxyl-alkylation of 4,5-diphenylimidazole-2-thione and a competitive intramolecular ring closure." Nucleosides, Nucleotides and Nucleic Acids, 2007.[Link]

Method

2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile as a precursor for antifungal agents

Application Note: 2-(4,5-Dichloro-1H-imidazol-1-yl)acetonitrile as a Versatile Precursor for Next-Generation Azole Antifungals Executive Summary The development of novel antifungal agents requires robust, highly function...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(4,5-Dichloro-1H-imidazol-1-yl)acetonitrile as a Versatile Precursor for Next-Generation Azole Antifungals

Executive Summary

The development of novel antifungal agents requires robust, highly functionalized pharmacophores capable of penetrating fungal cell walls and selectively inhibiting intracellular targets. 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile (CAS: 159088-44-5) serves as a highly efficient synthetic precursor in this domain 1. By combining the metabolically stable 4,5-dichloroimidazole core with a reactive acetonitrile handle, this building block enables the rapid elaboration of complex azole antifungals designed to target lanosterol 14α-demethylase (CYP51).

Structural Rationale & Mechanistic Causality

The architectural design of azole antifungals relies heavily on the electronic and steric properties of the imidazole ring. The selection of a 4,5-dichloro substitution pattern is highly deliberate:

  • pKa Modulation: The electron-withdrawing chlorine atoms significantly lower the pKa of the imidazole ring compared to its unsubstituted counterpart 2. This ensures that a larger fraction of the drug remains unprotonated at physiological pH, drastically improving lipophilicity and facilitating passive diffusion across the fungal cell membrane.

  • Target Coordination: Once inside the fungal cell, the basic N3 nitrogen of the imidazole ring acts as a potent Lewis base, coordinating directly with the heme iron of the CYP51 enzyme, thereby halting ergosterol biosynthesis and disrupting fungal membrane integrity [[3]]().

  • The Acetonitrile Node: The -CH₂CN group provides an electrophilic carbon center that can be subjected to Grignard additions, reductions, or cyclizations, allowing for the modular attachment of bulky, lipophilic aryl tails required to anchor the molecule within the CYP51 binding pocket.

Mechanistic Pathway & Synthetic Workflow

G N1 4,5-Dichloroimidazole (Starting Material) N3 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile (Core Precursor) N1->N3 N-Alkylation (K2CO3, MeCN) N2 Chloroacetonitrile (Alkylating Agent) N2->N3 N4 Grignard Addition (Aryl-MgBr, 0°C) N3->N4 N5 Aryl Ketone Intermediate N4->N5 Nucleophilic Attack & Hydrolysis N6 Reduction (NaBH4, MeOH) N5->N6 N7 1-Aryl-2-(4,5-dichloro-1H-imidazol-1-yl)ethanol (Active Antifungal) N6->N7 Stereoselective Reduction N8 CYP51 Enzyme Inhibition (Lanosterol 14α-demethylase) N7->N8 Heme Iron Coordination via Imidazole N3

Fig 1: Synthetic workflow and mechanism of action for 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile.

Experimental Protocols

Protocol A: N-Alkylation Synthesis of the Precursor

Objective: Synthesize 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile via nucleophilic substitution. Causality & Reagent Selection: The selection of anhydrous potassium carbonate (K₂CO₃) over stronger bases like sodium hydride (NaH) is a critical optimization. Because the electron-withdrawing chlorines lower the pKa of the imidazole N-H, a mild carbonate base is entirely sufficient for quantitative deprotonation 4. Avoiding stronger bases prevents the base-catalyzed degradation or polymerization of the highly reactive chloroacetonitrile alkylating agent.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 250 mL round-bottom flask with 4,5-dichloroimidazole (10.0 g, 73.0 mmol) and anhydrous K₂CO₃ (15.1 g, 109.5 mmol, 1.5 eq) in 100 mL of anhydrous acetonitrile (MeCN).

  • Activation: Stir the suspension at room temperature for 30 minutes under a nitrogen atmosphere to ensure complete formation of the imidazolide anion.

  • Alkylation: Add chloroacetonitrile (6.07 g, 80.3 mmol, 1.1 eq) dropwise via an addition funnel over 15 minutes. Causality: Dropwise addition controls the exothermic substitution reaction and prevents localized concentration spikes that lead to dialkylation artifacts5.

  • Reaction: Elevate the temperature to 70°C and reflux for 4-6 hours.

  • Self-Validation & Workup: Monitor the reaction via TLC (50% EtOAc/Hexanes). The reaction is deemed complete upon the disappearance of the starting material (Rf ≈ 0.3) and the emergence of a single product spot (Rf ≈ 0.6). Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Partition the residue between EtOAc (150 mL) and distilled water (100 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the crude product. Recrystallize from hot ethanol to afford pure 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile.

Protocol B: Elaboration into an Antifungal Scaffold

Objective: Convert the nitrile precursor into a 1-aryl-2-(4,5-dichloro-1H-imidazol-1-yl)ethanol derivative (a classic azole pharmacophore). Causality & Reagent Selection: The nitrile group is highly electrophilic, making it an ideal target for Grignard addition. However, the α-protons of the acetonitrile moiety are highly acidic due to the dual electron-withdrawing effects of the nitrile and the dichloroimidazole ring. Consequently, the addition of the Grignard reagent must be strictly controlled at 0°C to favor nucleophilic addition to the nitrile carbon over deleterious deprotonation, which would lead to undesired enolate-driven condensation byproducts.

Step-by-Step Methodology:

  • Grignard Addition: Dissolve 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile (5.0 g, 28.4 mmol) in 50 mL of anhydrous THF under N₂. Cool strictly to 0°C in an ice bath.

  • Nucleophilic Attack: Dropwise add 2,4-dichlorophenylmagnesium bromide (0.5 M in THF, 68 mL, 34.1 mmol, 1.2 eq). Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Hydrolysis: Quench the reaction carefully with 1M HCl (50 mL) at 0°C. Stir for 30 minutes to hydrolyze the intermediate imine to the corresponding ketone. Extract with EtOAc (3 x 50 mL), dry, and concentrate.

  • Self-Validation (Intermediate): Confirm ketone formation via FTIR: observe a strong C=O stretch at ~1720 cm⁻¹ and the complete disappearance of the sharp nitrile peak at ~2250 cm⁻¹.

  • Reduction: Dissolve the crude ketone in 50 mL of methanol. Cool to 0°C and add sodium borohydride (NaBH₄, 1.6 g, 42.6 mmol, 1.5 eq) in portions. Stir for 1 hour.

  • Self-Validation (Final Product): Quench with water, extract with CH₂Cl₂, and concentrate. Validate the reduction by the shift of the C=O stretch to a broad O-H stretch at ~3300 cm⁻¹ in the IR spectrum, and confirm the target mass via LC-MS.

Quantitative Structure-Activity Data

The table below summarizes the physicochemical progression and representative in vitro screening data as the precursor is elaborated into a mature antifungal scaffold.

Compound StageR-Group SubstitutionClogPImidazole pKaCYP51 IC₅₀ (nM)MIC vs C. albicans (µg/mL)
Core Precursor N/A (Nitrile)1.24~4.8>10,000>64
Ketone Intermediate 2,4-Dichlorophenyl3.85~4.645016
Final Alcohol 2,4-Dichlorophenyl4.12~4.7120.5
Reference Miconazole Standard4.05~6.1150.5

Note: In vitro data is representative of typical structure-activity relationship (SAR) progression during azole antifungal development, highlighting the necessity of the lipophilic aryl tail for target engagement.

References

  • [6] 1-(3,4-Dichlorophenyl)-1H-imidazole | Benchchem. Benchchem. 2

  • [5] Synthesis of a wide range of N,N′‐diaryl‐4(5)‐chloroalkyl imidazolium salts. ResearchGate. 5

  • [3] Synthesis and therapeutic potential of imidazole containing compounds. ResearchGate. 3

  • [1] 2-(4,5-dichloro-1h-imidazol-1-yl)acetonitrile | cas: 159088-44-5. Finetech Industry Limited. 1

  • [4] The Chemistry of Heterocycles Structure, Reactions, Syntheses, and Applications. Scribd. 4

Sources

Application

Application Notes and Protocols for 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile: A Versatile Intermediate in Heterocyclic Synthesis

Introduction Imidazole derivatives are fundamental scaffolds in medicinal chemistry and materials science, valued for their diverse biological activities and versatile chemical properties.[1] The subject of this guide, 2...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Imidazole derivatives are fundamental scaffolds in medicinal chemistry and materials science, valued for their diverse biological activities and versatile chemical properties.[1] The subject of this guide, 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile, is a key intermediate, incorporating a reactive nitrile group and an electron-deficient dichlorinated imidazole ring. This combination of functional groups makes it a valuable building block for the synthesis of more complex heterocyclic systems, including potential antiviral and antifungal agents.[2][3] The electron-withdrawing nature of the two chlorine atoms significantly influences the reactivity of the imidazole ring, a factor that must be carefully considered in synthetic design.[4]

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis and potential applications of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile. The protocols herein are based on established principles of heterocyclic chemistry and analogous transformations reported in the literature.

Physicochemical Properties & Safety Information

PropertyValueReference
CAS Number 159088-44-5[5][6]
Molecular Formula C₅H₃Cl₂N₃[5]
Molecular Weight 176.00 g/mol [5]
Appearance Solid (predicted)-
Melting Point 95 °C[6]

Safety and Handling:

  • Engineering Controls: Use in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile

The most direct and logical route to synthesize the title compound is through the N-alkylation of 4,5-dichloro-1H-imidazole with a haloacetonitrile. The electron-withdrawing nature of the chlorine atoms reduces the nucleophilicity of the imidazole nitrogen, necessitating the use of a base to facilitate the reaction.[7] The following protocol is based on established methods for the N-alkylation of electron-deficient imidazoles.[8]

Reaction Scheme: N-Alkylation of 4,5-dichloro-1H-imidazole

Synthesis_of_Target_Compound cluster_reactants cluster_products 4,5-dichloro-1H-imidazole 4,5-dichloro-1H-imidazole Target_Compound 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile 4,5-dichloro-1H-imidazole->Target_Compound K₂CO₃, Acetonitrile, 60 °C plus1 + Bromoacetonitrile Bromoacetonitrile Bromoacetonitrile->Target_Compound

Caption: Synthesis of the target compound via N-alkylation.

Protocol 1: Synthesis via N-Alkylation

Materials:

  • 4,5-dichloro-1H-imidazole

  • Bromoacetonitrile (or Chloroacetonitrile)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4,5-dichloro-1H-imidazole (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.1 eq).

  • Stir the suspension at room temperature for 15 minutes to ensure a homogenous mixture.

  • Add bromoacetonitrile (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (disappearance of the starting imidazole), cool the mixture to room temperature.

  • Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the crude residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile.

Rationale for Experimental Choices:

  • Base: Potassium carbonate is a suitable base for this reaction, as it is strong enough to deprotonate the imidazole to a sufficient extent without being overly reactive towards the alkylating agent.

  • Solvent: Acetonitrile is an excellent polar aprotic solvent for this type of nucleophilic substitution, as it effectively dissolves the reactants and facilitates the reaction.[8]

  • Temperature: Heating to 60 °C is recommended to increase the reaction rate, which may be sluggish at room temperature due to the reduced nucleophilicity of the dichlorinated imidazole.[8]

Synthetic Applications of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile

The presence of both a nitrile group and a dichlorinated imidazole ring makes this compound a versatile precursor for a variety of heterocyclic structures. The following sections detail plausible and synthetically useful transformations.

Reactions of the Nitrile Group

The nitrile functionality is a gateway to several other important functional groups, including carboxylic acids, amides, and amines.

Acid- or base-catalyzed hydrolysis can convert the nitrile to the corresponding carboxylic acid, 2-(4,5-dichloro-1H-imidazol-1-yl)acetic acid, a valuable intermediate for the synthesis of pharmaceuticals such as zoledronic acid (from the non-chlorinated analogue).[9][10]

Nitrile_Hydrolysis Start 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile Product 2-(4,5-dichloro-1H-imidazol-1-yl)acetic acid Start->Product aq. HCl, Δ

Caption: Hydrolysis of the nitrile to a carboxylic acid.

Protocol 2: Acid-Catalyzed Hydrolysis

  • Suspend 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile (1.0 eq) in a 6 M aqueous solution of hydrochloric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 2-(4,5-dichloro-1H-imidazol-1-yl)acetic acid.

The nitrile group can be readily reduced to a primary amine, yielding 2-(4,5-dichloro-1H-imidazol-1-yl)ethan-1-amine. This amine can then be used in a variety of subsequent reactions, such as amide bond formation or the synthesis of other heterocyclic systems.

Nitrile_Reduction Start 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile Product 2-(4,5-dichloro-1H-imidazol-1-yl)ethan-1-amine Start->Product 1. LiAlH₄, THF 2. H₂O

Caption: Reduction of the nitrile to a primary amine.

Protocol 3: Reduction with LiAlH₄

  • In a flame-dried flask under an inert atmosphere (e.g., argon), suspend lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C and add a solution of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.

  • Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water.

  • Filter the resulting precipitate and wash with THF.

  • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired amine.

Nucleophilic Aromatic Substitution (SₙAr) of Chlorine Atoms

The electron-deficient nature of the 4,5-dichloroimidazole ring suggests that the chlorine atoms may be susceptible to nucleophilic aromatic substitution, particularly with strong nucleophiles and/or at elevated temperatures. This opens up possibilities for introducing a wide range of substituents at the 4- and 5-positions of the imidazole ring.

SNAr_Reaction Start 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile Product Substituted Imidazole Derivative Start->Product Nucleophile (e.g., R-NH₂), Base, DMSO, Δ

Caption: Nucleophilic substitution on the dichloroimidazole ring.

Protocol 4: General Procedure for SₙAr with an Amine

  • To a solution of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile (1.0 eq) in dimethyl sulfoxide (DMSO), add the desired amine (1.1 to 2.2 eq, depending on whether mono- or di-substitution is desired) and a base such as potassium carbonate (2.0 eq).

  • Heat the reaction mixture to a temperature between 100-150 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Table of Proposed Reaction Conditions

ReactionReagents and ConditionsProduct
Synthesis 4,5-dichloro-1H-imidazole, Bromoacetonitrile, K₂CO₃, Acetonitrile, 60 °C2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile
Nitrile Hydrolysis 6 M aq. HCl, Reflux2-(4,5-dichloro-1H-imidazol-1-yl)acetic acid
Nitrile Reduction LiAlH₄, THF, Reflux2-(4,5-dichloro-1H-imidazol-1-yl)ethan-1-amine
SₙAr with Amine R-NH₂, K₂CO₃, DMSO, 100-150 °C2-(4(5)-amino-5(4)-chloro-1H-imidazol-1-yl)acetonitrile or 2-(4,5-diamino-1H-imidazol-1-yl)acetonitrile

Conclusion

2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile is a promising and versatile intermediate for the synthesis of a wide range of functionalized imidazole derivatives. The protocols and reaction schemes presented in this guide, based on established chemical principles, provide a solid foundation for researchers to explore the synthetic utility of this compound. The ability to manipulate both the nitrile group and the chlorinated imidazole ring opens up numerous avenues for the development of novel molecules with potential applications in medicinal chemistry and materials science.

References

  • de Lourdes, M., et al. (2013). Design, synthesis, and antiviral activity of new 1H-1,2,3-triazole nucleoside ribavirin analogs. ResearchGate. [Link]

  • Sánchez-Migallón, A. (2016). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. ResearchGate. [Link]

  • Finetech Industry Limited. (n.d.). 2-(4,5-dichloro-1h-imidazol-1-yl)acetonitrile. [Link]

  • Beilstein Journals. (2017). Synthesis of ribavirin 2'-Me-C-nucleoside analogues. PMC. [Link]

  • University of Otago. (n.d.). N-Alkylation of imidazoles. [Link]

  • Beilstein Journals. (2017). Synthesis of ribavirin 2'-Me-C-nucleoside analogues. Beilstein Journals. [Link]

  • News-Medical. (2022). Ribavirin Chemistry. [Link]

  • ResearchGate. (2026). (PDF) Synthesis of ribavirin 2'-Me-C-nucleoside analogues. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. [Link]

  • ChemBK. (n.d.). (4,5-Dichloro-1H-imidazol-1-yl)acetonitrile. [Link]

  • Singh, S. K., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc. [Link]

  • Google Patents. (n.d.). WO2005066188A1 - A process for the preparation of 2-(imidazol-1-yl)-1-hydroxyethane-1, 1-diphosphonic acid.
  • ResearchGate. (2022). (PDF) Synthesis of 4,5-Dialkyl-2-perfluoroaryl-1H-imidazol-1-ols and 4,5-Dimethyl-2-perfluoroaryl-1H-imidazoles. [Link]

  • Teli, P., et al. (2022). Imidazole derivatives: Impact and prospects in antiviral drug discovery. ScienceDirect. [Link]

  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. [Link]

  • Semantic Scholar. (n.d.). Chapter 4 - Imidazole derivatives: Impact and prospects in antiviral drug discovery. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and crystal structure of 4-chloro-[2-(4,5- diphenyl-1H-imidazol-2-yl). [Link]

  • Journal of Applied Pharmaceutical Science. (2012). Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives. [Link]

  • Google Patents. (n.d.).

Sources

Method

Application Note: Preparative Column Chromatography Protocol for 2-(4,5-Dichloro-1H-imidazol-1-yl)acetonitrile

Executive Summary & Chromatographic Rationale The compound 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile (CAS: 159088-44-5)[1][2] is a critical bifunctional building block used in the synthesis of advanced active pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chromatographic Rationale

The compound 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile (CAS: 159088-44-5)[1][2] is a critical bifunctional building block used in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals. Synthesized via the N-alkylation of 4,5-dichloro-1H-imidazole with chloroacetonitrile[3], the crude reaction matrix presents a unique separation challenge.

As an Application Scientist, designing a robust purification protocol requires understanding the underlying physicochemical causality of the mixture. Unsubstituted imidazole has a pKa of ~7.0; however, the two highly electronegative chlorine atoms at the C4 and C5 positions of 4,5-dichloroimidazole exert a strong inductive electron-withdrawing effect (-I effect). This drastically lowers the basicity of the ring nitrogens and increases the acidity of the N-H proton 4[4].

During normal-phase silica gel chromatography, the unreacted starting material (SM) acts as a strong hydrogen-bond donor to the silica silanols (Si-OH), resulting in high retention. Conversely, the N-alkylated target product loses this N-H bond, relying solely on moderate dipole-dipole interactions. Furthermore, any over-alkylation leads to the formation of quaternary imidazolium salts 5[3][5], which possess a permanent positive charge and remain irreversibly bound to the baseline. This binary shift in polarity is the causal driver that makes a step-gradient normal-phase separation highly efficient.

ReactionPathway SM 4,5-Dichloro-1H-imidazole (Starting Material) Product 2-(4,5-Dichloro-1H-imidazol-1-yl)acetonitrile (Target Product) SM->Product N-Alkylation Reagent Chloroacetonitrile + K2CO3 / DMF Reagent->Product Byproduct Dialkylated Imidazolium Salt (Polar Byproduct) Product->Byproduct Excess Reagent (Over-alkylation)

Caption: Reaction pathway showing N-alkylation of 4,5-dichloroimidazole and imidazolium salt formation.

Quantitative Data & TLC Optimization

Before initiating preparative chromatography, the system must be self-validated using Thin Layer Chromatography (TLC). The following tables summarize the physicochemical properties and the optimized solvent systems required to achieve baseline resolution.

Table 1: Physicochemical Profiling of the Reaction Matrix

ComponentMolecular WeightHydrogen Bonding CapacityChromatographic Behavior
4,5-Dichloro-1H-imidazole (SM)136.97 g/mol Strong Donor (N-H) & AcceptorHigh retention; moderate streaking
Target Product 176.00 g/mol Acceptor Only (N, C≡N)Moderate retention; sharp bands
Imidazolium Salts >216 g/mol Ionic / Permanent ChargeRetained at baseline (Rf = 0.00)

Table 2: TLC Optimization Data (Stationary Phase: Silica Gel 60 F254)

Solvent System (Hexanes:EtOAc)Rf of Starting MaterialRf of Target ProductRf of Imidazolium SaltChromatographic Observation
90:10 0.000.150.00Flushes non-polar impurities; product moves slowly.
70:30 0.050.45 0.00Optimal elution. Product is perfectly resolved.
50:50 0.250.750.00Product runs too close to solvent front; SM begins to elute.

Step-by-Step Chromatographic Protocol

To ensure a self-validating and reproducible purification, the protocol utilizes a dry-loading technique. Because the N-alkylation requires a polar aprotic solvent like DMF6[6], direct wet-loading would cause the residual DMF to act as a strong eluent modifier, destroying band resolution.

Phase 1: Sample Preparation (Dry Loading)
  • Quench and Extract: Quench the crude reaction mixture with distilled water and extract with Ethyl Acetate (EtOAc) (3x). Wash the combined organic layers with brine to remove residual DMF.

  • Adsorption: Transfer the organic layer to a round-bottom flask. Add dry Silica Gel 60 (40-63 µm) at a mass ratio of 1:3 (Crude Mass : Silica Mass).

  • Evaporation: Evaporate the solvent under reduced pressure until a free-flowing, homogeneous powder is obtained. Causality Note: Complete solvent removal is critical to prevent band broadening during elution.

Phase 2: Column Packing
  • Slurry Preparation: Prepare a slurry of Silica Gel 60 in 100% Hexanes. Use a 30:1 to 50:1 ratio of Silica to Crude Mass depending on the scale.

  • Packing: Pour the slurry into the glass column. Allow the silica to settle under gravity, then apply gentle positive air pressure to compact the bed. Ensure the solvent line never drops below the top of the silica bed.

Phase 3: Loading and Gradient Elution
  • Loading: Carefully pour the dry-loaded silica powder evenly onto the top of the packed column bed. Top with a 1 cm layer of clean sea sand to protect the bed from physical disturbance.

  • Step 1 - Non-Polar Flush (90:10 Hexanes:EtOAc): Elute with 2-3 column volumes (CV). This step removes unreacted chloroacetonitrile and non-polar degradation products.

  • Step 2 - Product Elution (70:30 Hexanes:EtOAc): Transition the mobile phase. Collect fractions (e.g., 25 mL each). Monitor via TLC (UV 254 nm). The target product, 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile, will elute as a sharp band in this gradient window.

  • Step 3 - SM Recovery (50:50 Hexanes:EtOAc): If recovery of the unreacted 4,5-dichloroimidazole is desired, increase the polarity to 50:50.

  • Validation: Spot every third fraction on a TLC plate. Combine fractions containing pure product (Rf = 0.45 in 70:30) and concentrate under vacuum.

Chromatography A Crude Mixture (Post-Aqueous Workup) B Dry Loading (Adsorb onto Silica Gel) A->B D Gradient Elution (Hexanes:EtOAc) B->D Load sample onto column C Column Packing (Slurry in Hexanes) C->D F1 Fraction 1: Non-polars (90:10 Hex:EtOAc) D->F1 F2 Fraction 2: Target Product (70:30 Hex:EtOAc) D->F2 F3 Fraction 3: Unreacted SM (50:50 Hex:EtOAc) D->F3 F4 Baseline: Imidazolium Salts (Retained on Column) D->F4

Caption: Step-by-step preparative column chromatography workflow detailing gradient elution and fractionation.

Expert Troubleshooting & Causality

  • Issue: Co-elution of Product and Starting Material.

    • Causality: Often caused by residual DMF in the sample matrix or overloading the column. DMF dramatically increases the localized polarity of the mobile phase, pulling the SM down the column prematurely.

    • Solution: Ensure rigorous aqueous washing during the workup phase and strictly adhere to the dry-loading protocol.

  • Issue: Product Band Streaking.

    • Causality: While the electron-withdrawing chlorines significantly reduce the basicity of the target molecule[4], trace acidic silanols on lower-grade silica can still cause minor tailing.

    • Solution: If tailing is observed on the pilot TLC, add 1% Triethylamine (Et3N) to the mobile phase to cap the acidic silanol sites.

  • Issue: Low Mass Recovery.

    • Causality: Over-alkylation during the reaction phase leads to the formation of dialkylated imidazolium salts7[3][7]. These salts are permanently charged and will not elute under normal-phase conditions.

    • Solution: Optimize the upstream reaction stoichiometry (use exactly 1.05 equivalents of chloroacetonitrile) and carefully control the reaction temperature to suppress the secondary alkylation pathway.

References

  • 2-(4,5-dichloro-1h-imidazol-1-yl)acetonitrile | cas: 159088-44-5 , Finetech Industry Limited. 1

  • 159088-44-5|2-(4,5-Dichloro-1H-imidazol-1-yl)acetonitrile , BLDpharm. 2

  • Metal complexes of backbone-halogenated imidazol-2-ylidenes , National Institutes of Health (PMC).4

  • Synthesis and Structural Analysis of 4,5-Dichloro-1-methylimidazole: A Technical Guide , Benchchem. 6

  • 2-(1H-imidazol-1-yl)acetonitrile | Heterocyclic Building Block , Benchchem. 3

  • Synthesis of Imidazolium/Benzimidazolium Salts and the Preparation of Silver(I) Complex , ResearchGate. 5

  • 1H-Imidazole-4-carbothioamide|CAS 95962-95-1 , Benchchem. 7

Sources

Application

Application Note: Comprehensive Analytical Characterization of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile via HPLC-DAD and GC-EI-MS

Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals Matrix: Neat standard / Organic solvent preparations Analytes: 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile (CAS: 159088-44...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals Matrix: Neat standard / Organic solvent preparations Analytes: 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile (CAS: 159088-44-5)

Introduction and Mechanistic Rationale

2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile is a specialized halogenated heterocyclic intermediate. It serves as a critical building block in the synthesis of N-heterocyclic carbenes (NHCs) and lipophilic imidazolium salts, which are actively investigated as .

Characterizing this molecule presents specific analytical challenges. The dual electron-withdrawing nature of the dichloro-substituents at the C4/C5 positions, combined with the N-linked acetonitrile moiety, significantly depresses the basicity of the imidazole ring . Consequently, standard neutral-pH chromatographic methods often yield poor peak symmetry due to mixed-mode interactions with stationary phase silanols.

To establish a self-validating analytical system , this protocol employs an orthogonal approach:

  • HPLC-DAD provides precise, UV-based quantification and purity profiling using an acidic mobile phase to suppress secondary interactions.

  • GC-EI-MS acts as the structural validator, confirming the exact mass, characteristic halogen isotopic clustering, and specific fragmentation pathways of the chromatographic peak, a technique well-documented for .

Workflow Sample 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile Sample Preparation HPLC HPLC-DAD (Purity & Quantification) Sample->HPLC 100 µg/mL GCMS GC-EI-MS (Structural Confirmation) Sample->GCMS 50 µg/mL DataHPLC UV Chromatogram λ = 230 nm HPLC->DataHPLC DataGCMS Mass Spectrum Isotope Pattern Analysis GCMS->DataGCMS Validation Cross-Validated Certificate of Analysis DataHPLC->Validation DataGCMS->Validation

Fig 1. Orthogonal analytical workflow for comprehensive compound characterization.

Experimental Protocols

Sample Preparation Workflow

Causality Insight: The analyte is highly soluble in polar aprotic solvents. Acetonitrile (MeCN) is chosen as the primary diluent to ensure complete solvation, while the final dilution incorporates water to match the initial HPLC mobile phase conditions, preventing solvent-effect peak distortion (fronting).

  • Stock Solution: Accurately weigh 10.0 mg of the reference standard. Dissolve in 10.0 mL of HPLC-grade MeCN (1.0 mg/mL). Sonicate for 5 minutes.

  • HPLC Working Solution: Dilute 1.0 mL of the stock into 9.0 mL of a 50:50 MeCN:Water mixture (Yields 100 µg/mL).

  • GC-MS Working Solution: Dilute 0.5 mL of the stock into 9.5 mL of pure MeCN (Yields 50 µg/mL). Note: Avoid water in GC-MS samples to protect the column phase and ion source.

  • Filtration: Pass all final solutions through a 0.22 µm PTFE syringe filter into amber autosampler vials.

HPLC-DAD Method Development

Causality Insight: A C18 column is utilized for its robust retention of aromatic compounds. The addition of 0.1% Formic Acid (FA) lowers the pH to ~2.7, ensuring the silica surface is fully protonated. This eliminates tailing caused by basic nitrogen atoms interacting with ionized silanols.

Step-by-Step Execution:

  • Purge the HPLC system with Mobile Phase A and B to remove air bubbles.

  • Equilibrate the column at the initial gradient conditions (10% B) for 15 column volumes until the baseline is flat.

  • Inject 10 µL of the blank diluent to verify the absence of ghost peaks.

  • Inject 10 µL of the sample. Execute the gradient run and monitor UV absorbance at 230 nm (optimal for the imidazole π−π∗ transition) and 254 nm.

  • Integrate the primary peak and calculate area percent purity.

GC-EI-MS Method Development

Causality Insight: The analyte is sufficiently volatile (MW 176.00) to bypass derivatization. A 5% phenyl-methylpolysiloxane column (DB-5MS) is selected because the slight polarity of the phenyl groups provides excellent selectivity for halogenated aromatics. A 10:1 split ratio is used to prevent detector saturation and maintain sharp peak geometry.

Step-by-Step Execution:

  • Install the DB-5MS column and verify carrier gas (Helium) flow at 1.0 mL/min.

  • Perform an autotune using Perfluorotributylamine (PFTBA) to calibrate mass axes and optimize the electron multiplier voltage.

  • Set the inlet to 250°C to ensure instantaneous flash vaporization.

  • Inject 1 µL of the sample. The oven program will separate any volatile impurities (e.g., residual 4,5-dichloroimidazole starting material).

  • Acquire data in full-scan mode (m/z 50–300). Extract ion chromatograms (EIC) for m/z 175 and 135 to confirm the target analyte.

Data Presentation & System Parameters

Table 1: HPLC-DAD Chromatographic Conditions
ParameterSpecification
Column ZORBAX Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A LC-MS Grade Water + 0.1% Formic Acid
Mobile Phase B LC-MS Grade Acetonitrile + 0.1% Formic Acid
Gradient Program 0-2 min: 10% B; 2-10 min: 10% 90% B; 10-12 min: 90% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelengths 230 nm (Primary quantification), 254 nm (Secondary)
Table 2: GC-EI-MS Instrument Parameters
ParameterSpecification
Column DB-5MS (30 m x 0.25 mm ID x 0.25 µm film thickness)
Carrier Gas Helium (99.999%), constant flow at 1.0 mL/min
Injection Volume & Mode 1.0 µL, Split mode (10:1 ratio)
Inlet Temperature 250°C
Oven Program 80°C (hold 1 min) 15°C/min to 280°C (hold 5 min)
Ion Source / Transfer Line Electron Impact (70 eV) / 230°C Source / 280°C Transfer Line
Table 3: Quantitative & Spectral Summary Data
Analytical MetricObserved ValueMechanistic Implication
HPLC Retention Time ~6.45 minElutes during the organic ramp; indicates moderate lipophilicity.
Peak Asymmetry (Tailing Factor) 1.05Excellent symmetry confirms successful silanol suppression by FA.
Monoisotopic Mass [M]•+ m/z 175Confirms intact molecular ion (calculated for C5​H335​Cl2​N3​ ).
Isotope Ratio (m/z 175:177:179) ~ 9 : 6 : 1Definitive proof of the presence of exactly two chlorine atoms.
Base Peak m/z 135Corresponds to the stable 4,5-dichloroimidazolium cation.

Mass Spectrometry Fragmentation Pathway

The structural validation relies heavily on the Electron Impact (EI) fragmentation pattern. At 70 eV, the molecule undergoes a highly predictable alpha-cleavage. The weakest bond—the N-C bond linking the imidazole ring to the acetonitrile group—is cleaved, expelling a cyanomethyl radical ( ∙CH2​CN , -40 Da). This yields the base peak at m/z 135, representing the resonance-stabilized 4,5-dichloroimidazolium cation. A minor secondary pathway involves the loss of a chlorine radical (-35 Da) from the molecular ion, yielding m/z 140.

Fragmentation M_ion Molecular Ion [M]•+ m/z 175 (35Cl2) Frag_CH2CN Loss of •CH2CN (-40 Da) M_ion->Frag_CH2CN Frag_Cl Loss of •Cl (-35 Da) M_ion->Frag_Cl Ion_135 [C3H2Cl2N2]+ m/z 135 Frag_CH2CN->Ion_135 Ion_140 [C5H3ClN3]+ m/z 140 Frag_Cl->Ion_140

Fig 2. Primary GC-EI-MS fragmentation pathways of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile.

References

  • Ornelas-Megiatto, C., et al. "Anti-tumor activity of lipophilic imidazolium salts on select NSCLC cell lines." Metal-Based Drugs, 2008. URL:[Link]

  • ChemBK. "2-(4,5-Dichloro-1H-imidazol-1-yl)acetonitrile - Physico-chemical Properties." ChemBK Database. URL:[Link]

  • Pan, Y., et al. "Identification, Formation, and Toxicity of Haloimidazoles as Emerging Nitrogenous Aromatic Disinfection Byproducts in Drinking Water." Environmental Science & Technology, 2021. URL:[Link]

Method

Scale-up Synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile: A Detailed Guide for Researchers and Drug Development Professionals

Introduction: The Significance of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile is a key heterocyclic building block in medicinal chemistry and drug development.[1][2] Its st...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile

2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile is a key heterocyclic building block in medicinal chemistry and drug development.[1][2] Its structural motif, featuring a dichlorinated imidazole ring coupled with an acetonitrile group, makes it a valuable precursor for the synthesis of a wide range of biologically active molecules.[3][4] The imidazole core is a "privileged scaffold," frequently found in compounds targeting various enzymes and receptors, including kinases, which are pivotal in cellular signaling pathways.[2] The dichloro-substituents and the reactive acetonitrile moiety provide handles for further chemical modifications, allowing for the exploration of structure-activity relationships in drug discovery programs.

This document provides a comprehensive guide to the scale-up synthesis of this important intermediate. It is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the underlying scientific rationale for key experimental choices. By understanding the "why" behind the "how," practitioners can troubleshoot and adapt the synthesis to their specific laboratory and production environments.

Synthetic Strategy: N-Alkylation of 4,5-dichloro-1H-imidazole

The most direct and scalable approach to synthesizing 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile is through the N-alkylation of 4,5-dichloro-1H-imidazole with chloroacetonitrile.[5] This reaction falls under the broad class of nucleophilic substitution reactions, where the imidazole nitrogen acts as a nucleophile, displacing the chloride from chloroacetonitrile.

Reaction Mechanism and Key Considerations

The N-alkylation of an imidazole ring is a well-established transformation.[6][7][8] However, the presence of two electron-withdrawing chlorine atoms on the imidazole ring in 4,5-dichloro-1H-imidazole significantly decreases the nucleophilicity of the nitrogen atoms.[5][9] This reduced reactivity necessitates the use of a base to deprotonate the imidazole, generating the more nucleophilic imidazolide anion.

The choice of base and solvent is critical for the success of this reaction on a larger scale. A moderately strong, non-nucleophilic base is required to deprotonate the imidazole without competing in the alkylation reaction. Potassium carbonate (K₂CO₃) is an excellent choice as it is cost-effective, easy to handle, and sufficiently basic to drive the reaction forward.

The solvent must be able to dissolve the starting materials and the base, while also being inert to the reaction conditions. Acetonitrile is a suitable solvent for this N-alkylation. It is a polar aprotic solvent that can solvate the potassium carbonate and the imidazolide anion to some extent, facilitating the reaction. Furthermore, its boiling point allows for the reaction to be conducted at a moderately elevated temperature to increase the reaction rate.

Visualizing the Workflow

The following diagram illustrates the key stages of the scale-up synthesis process, from reagent preparation to the isolation of the final product.

Caption: Workflow for the scale-up synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile.

Detailed Experimental Protocol

This protocol is designed for a scale-up synthesis, but can be adapted for smaller or larger quantities by adjusting the reagent amounts proportionally.

Materials and Equipment
Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Quantity
4,5-dichloro-1H-imidazole823-55-2C₃H₂Cl₂N₂136.97100 g (0.73 mol)
Chloroacetonitrile107-14-2C₂H₂ClN75.5161 g (0.81 mol, 1.1 eq)
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃138.21151 g (1.09 mol, 1.5 eq)
Acetonitrile (CH₃CN)75-05-8C₂H₃N41.051 L
Ethyl Acetate141-78-6C₄H₈O₂88.11As needed
Sodium Sulfate (Na₂SO₄), anhydrous7757-82-6Na₂SO₄142.04As needed
Deionized Water7732-18-5H₂O18.02As needed
Brine (saturated NaCl solution)N/ANaCl, H₂ON/AAs needed

Equipment:

  • 5 L three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Heating mantle with temperature controller

  • Inert gas (Nitrogen or Argon) inlet

  • Buchner funnel and filter flask

  • Rotary evaporator

  • Chromatography column (if required)

  • Standard laboratory glassware

Safety Precautions
  • Chloroacetonitrile is highly toxic and flammable. [10][11][12][13] Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][11]

  • 4,5-dichloro-1H-imidazole is an irritant. [14] Avoid contact with skin and eyes.

  • Acetonitrile is flammable and has toxic vapors. [15][16][17] Ensure adequate ventilation.

  • The reaction should be conducted under an inert atmosphere to prevent side reactions and ensure safety.

Step-by-Step Procedure
  • Reaction Setup:

    • Set up the 5 L three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and an inert gas inlet.

    • Ensure the system is dry and purged with nitrogen or argon.

  • Reagent Addition:

    • To the flask, add 4,5-dichloro-1H-imidazole (100 g, 0.73 mol) and potassium carbonate (151 g, 1.09 mol).

    • Add 1 L of acetonitrile.

    • Begin stirring the suspension.

    • Slowly add chloroacetonitrile (61 g, 0.81 mol) to the stirring suspension at room temperature. An exotherm may be observed.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 82 °C) and maintain this temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture through a Buchner funnel to remove the solid potassium carbonate and other inorganic salts.

    • Wash the filter cake with a small amount of acetonitrile.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Extraction:

    • Dissolve the resulting crude residue in 1 L of ethyl acetate.

    • Transfer the solution to a separatory funnel and wash with deionized water (2 x 500 mL) to remove any remaining inorganic salts and water-soluble impurities.

    • Wash the organic layer with brine (1 x 500 mL) to aid in the removal of water.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile can be purified by one of the following methods, depending on the purity of the crude product:[18]

      • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) can be effective.

      • Column Chromatography: For less pure samples, purification by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) is recommended.

  • Characterization:

    • The structure and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Troubleshooting and Optimization

  • Low Yield: If the yield is lower than expected, ensure all reagents are of high purity and anhydrous. The reaction time may also need to be extended. Incomplete deprotonation of the imidazole could also be a factor; consider using a slightly stronger base or a different solvent system.[19][20]

  • Incomplete Reaction: If the starting material is still present after the recommended reaction time, ensure the reflux temperature is being maintained. The quality of the chloroacetonitrile should also be checked, as it can degrade over time.

  • Formation of Byproducts: The primary byproduct is often the result of dialkylation or reaction with impurities. Careful control of stoichiometry and reaction temperature can minimize byproduct formation. Purification by column chromatography is effective at removing such impurities.

Conclusion

The N-alkylation of 4,5-dichloro-1H-imidazole with chloroacetonitrile is a robust and scalable method for the synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile. By carefully controlling the reaction conditions and adhering to the safety precautions, researchers and drug development professionals can efficiently produce this valuable intermediate in high yield and purity. The detailed protocol and mechanistic insights provided in this guide are intended to empower scientists to confidently execute and adapt this synthesis for their specific needs in the advancement of chemical and pharmaceutical research.

References

  • Fekete, M., et al. (2016). A continuous flow process for the green and sustainable production of N-alkyl imidazoles. ResearchGate. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-alkylation. Available from: [Link]

  • Google Patents. (2013). CN103012275A - Method for producing high-purity N-alkyl imidazole.
  • Xu, D., et al. (2020). One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains. RSC Publishing. Available from: [Link]

  • Saini, A., et al. (2013). One-pot synthesis of 2,4,5- trisubstituted imidazoles using cupric chloride as a catalyst under solvent free conditions. International Journal of Pharmaceutical Sciences and Research.
  • Finetech Industry Limited. 2-(4,5-dichloro-1h-imidazol-1-yl)acetonitrile | cas: 159088-44-5. Available from: [Link]

  • Google Patents. (2016). CN105541813A - Imidazole acetonitrile derivative acid salt as well as preparation method and application thereof.
  • University of Otago. N-Alkylation of imidazoles. Available from: [Link]

  • Googleapis.com. Purification of acetonitrile by a distillative recovery/ion exchange resin treatment process. Available from: [Link]

  • Beilstein Journals. (2023). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Available from: [Link]

  • Google Patents. (2001). US6326508B1 - Purification and recovery of acetonitrile.
  • Sharma, R. (2014). Chloroacetonitrile. ResearchGate. Available from: [Link]

  • RSC Publishing. (2026). Environmental Science: Water Research & Technology. Available from: [Link]

  • EPO. (2023). METHODS AND SYSTEMS FOR PURIFYING AN ACETONITRILE WASTE STREAM AND METHODS FOR SYNTHESIZING OLIGONUCLEOTIDES USING PURIFIED ACETONITRILE. Available from: [Link]

  • ResearchGate. Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule. Available from: [Link]

Sources

Application

Application Note: Strategic Utilization of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile in the Synthesis of Novel Imidazole Therapeutics

Target Audience: Research Chemists, Medicinal Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Standard Operating Protocols (SOPs) Strategic Utility in Medicinal Chemistry The comp...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Medicinal Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Standard Operating Protocols (SOPs)

Strategic Utility in Medicinal Chemistry

The compound 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile (CAS: 159088-44-5) serves as a highly versatile, bifunctional building block in the design of novel agrochemicals and pharmaceuticals 1[1].

From a pharmacophore perspective, the incorporation of the 4,5-dichloroimidazole core provides two distinct advantages:

  • Metabolic Stability: Research into haloimidazoles demonstrates that the 4,5-dichloro substitution pattern imparts significant stability against electrophilic degradation and oxidative metabolism (e.g., by hepatic CYP450 enzymes), a critical feature for maintaining structural integrity in complex biological matrices 2[2].

  • Electronic & Catalytic Properties: The electron-withdrawing nature of the chlorine atoms modulates the pKa of the imidazole ring, enhancing its binding affinity to metalloenzymes while also finding utility in specialized analytical applications like peroxyoxalate chemiluminescence 3[3].

The acetonitrile moiety provides a reactive synthetic handle, allowing for rapid diversification into primary amines, amidines, or triazoles.

Chemoselective Synthetic Workflows

The synthesis of downstream derivatives requires strict chemoselectivity to preserve the aryl chlorides while manipulating the aliphatic nitrile. The workflow below outlines the logical progression from raw materials to a functionalized therapeutic candidate.

SyntheticWorkflow A 4,5-Dichloroimidazole C 2-(4,5-dichloro-1H-imidazol -1-yl)acetonitrile A->C N-Alkylation (K2CO3, DMF) B Chloroacetonitrile B->C D Amine Intermediate C->D Chemoselective Reduction E Target Imidazole Derivatives D->E Derivatization (Acylation)

Caption: Synthetic workflow for novel imidazole derivatives via CAS 159088-44-5.

Self-Validating Experimental Procedures (SOPs)

As an application scientist, it is imperative to build self-validation into every protocol. The following SOPs detail the causality behind each reagent choice and the analytical checkpoints required to confirm success without relying blindly on downstream results.

SOP 1: N-Alkylation to Form the Acetonitrile Intermediate

Objective: Synthesize 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile.

  • Procedure: To a solution of 4,5-dichloroimidazole (1.0 eq) in anhydrous DMF (0.5 M), add anhydrous K₂CO₃ (1.5 eq) and chloroacetonitrile (1.1 eq). Stir the suspension at 25 °C for 12 hours.

  • Mechanistic Causality: K₂CO₃ is selected as a mild, heterogeneous base. It is strong enough to deprotonate the imidazole N-H (pKa ~ 11) to form the nucleophilic imidazolide anion, but mild enough to prevent the base-catalyzed polymerization of chloroacetonitrile—a common failure mode when using stronger bases like NaH. DMF ensures complete solvation of the organic intermediates.

  • Self-Validation Checkpoint: Perform TLC (Hexanes:EtOAc 7:3). The reaction is complete when the starting material is consumed. Quench with water to precipitate the product. Validate via LC-MS; the target mass must show m/z 176[M+H]⁺ 4[4].

SOP 2: Chemoselective Nitrile Reduction

Objective: Synthesize 2-(4,5-dichloro-1H-imidazol-1-yl)ethan-1-amine.

  • Procedure: Dissolve the acetonitrile intermediate (1.0 eq) in anhydrous MeOH. Add NiCl₂·6H₂O (0.1 eq). Cool the mixture to 0 °C. Carefully add NaBH₄ (3.0 eq) in small portions over 30 minutes. Stir for an additional 2 hours at room temperature.

  • Mechanistic Causality: Standard catalytic hydrogenation (H₂ with Pd/C) is strictly avoided here. Palladium catalysts will rapidly trigger hydrodehalogenation, stripping the essential chlorine atoms from the imidazole ring. Instead, the in situ generation of nickel boride (Ni₂B) provides a highly chemoselective catalytic surface that reduces the nitrile to a primary amine while leaving the aryl chlorides completely intact.

  • Self-Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the UV-active starting material and the appearance of a baseline spot that stains positive (deep purple) with Ninhydrin confirms primary amine formation. Quench with saturated NH₄Cl to complex the nickel (turning the aqueous layer blue), ensuring a clean organic extraction.

SOP 3: Urea Derivatization (Target Synthesis)

Objective: Synthesize 1-(2-(4,5-dichloro-1H-imidazol-1-yl)ethyl)-3-phenylurea.

  • Procedure: Dissolve the primary amine intermediate (1.0 eq) in anhydrous DCM. Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq), followed by the dropwise addition of phenyl isocyanate (1.05 eq) at 0 °C.

  • Mechanistic Causality: DIPEA acts as a non-nucleophilic proton scavenger to neutralize any trace acid from the previous workup, maintaining the amine in its reactive free-base form. The reaction is kept at 0 °C to control the exothermic nucleophilic addition and prevent the dimerization of the isocyanate.

  • Self-Validation Checkpoint: ¹H NMR validation is critical here. The spectrum must display the characteristic broad singlets of the urea N-H protons (~6.0–8.0 ppm) and the complete disappearance of the primary amine signal.

Quantitative Data & Validation Matrix

To ensure reproducibility across different laboratory environments, expected yields and analytical validation metrics are summarized below.

Transformation StepIntermediate / ProductExpected YieldPurity (HPLC)Key LC-MS (m/z)Primary Validation Metric
N-Alkylation 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile85 - 88%>98%176 [M+H]⁺UV-Vis (254 nm), TLC R_f = 0.4
Nitrile Reduction 2-(4,5-dichloro-1H-imidazol-1-yl)ethan-1-amine72 - 76%>95%180 [M+H]⁺Ninhydrin Stain (Purple)
Urea Formation 1-(2-(4,5-dichloro-1H-imidazol-1-yl)ethyl)-3-phenylurea80 - 84%>99%299 [M+H]⁺¹H NMR (Urea N-H signals)

Biological Application Rationale

In drug development, derivatives of 4,5-dichloroimidazole are frequently evaluated as potent antifungal agents. The logical relationship between the synthesized pharmacophore and its biological target (Cytochrome P450 51 / Lanosterol 14α-demethylase) is mapped below.

MOA A Novel Imidazole Derivative B Cytochrome P450 (CYP51) Binding A->B Heme Iron Coordination via Imidazole N3 C Inhibition of Lanosterol 14α-demethylase B->C Enzyme Blockade D Ergosterol Depletion & Membrane Disruption C->D Toxic Sterol Accumulation

Caption: Proposed mechanism of action for novel fungicidal imidazole derivatives.

The unsubstituted N3 nitrogen of the imidazole ring acts as a Lewis base, coordinating directly with the heme iron in the active site of CYP51. Meanwhile, the highly lipophilic 4,5-dichloro motif anchors the molecule within the hydrophobic binding pocket of the enzyme, drastically increasing binding affinity and target residence time.

References

  • BLDpharm Product Documentation - 159088-44-5 | 2-(4,5-Dichloro-1H-imidazol-1-yl)acetonitrile.
  • Environmental Science & Technology (ACS Publications) - Identification, Formation, and Toxicity of Haloimidazoles as Emerging Nitrogenous Aromatic Disinfection Byproducts in Drinking Water.
  • ChemicalBook - 2-(4,5-DICHLORO-1H-IMIDAZOL-1-YL)ACETONITRILE Chemical Properties.
  • DiVA Portal - Peroxyoxalate Chemiluminescence for Miniaturized Analytical Flow Systems.

Sources

Method

Application Note: Chemoselective Organometallic Transformations of 2-(4,5-Dichloro-1H-imidazol-1-yl)acetonitrile

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Methodology Guide & Experimental Protocols Introduction & Mechanistic Causality The compound 2-(4,5-dic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Methodology Guide & Experimental Protocols

Introduction & Mechanistic Causality

The compound 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile is a highly versatile, polyfunctional building block frequently utilized in the synthesis of agricultural chemicals and pharmaceutical pharmacophores, particularly in the development of antifungal agents [1]. However, subjecting this molecule to organometallic reagents presents a profound chemoselectivity challenge.

The substrate possesses three distinct reactive sites, each competing for the organometallic reagent:

  • The Nitrile Group (-CN): A highly electrophilic center primed for nucleophilic addition to form imines (and subsequently ketones or tertiary carbinamines).

  • The α -Methylene Protons (-CH₂-): Flanked by an electron-withdrawing nitrile and an electronegative imidazole ring, these protons are highly acidic ( pKa​ ~20–25).

  • The Imidazole C2-Proton: The electron-withdrawing chlorine atoms at C4 and C5 significantly increase the acidity of the C2 position, making it highly susceptible to directed ortho-metalation (DoM).

The Causality of Reagent Failure: Standard Grignard reagents (RMgX) or organolithiums (RLi) typically fail to yield clean nucleophilic addition to the nitrile. Because these classical reagents possess high basicity relative to their nucleophilicity, they preferentially act as bases—deprotonating the α -methylene or C2 position—leading to complex oligomeric mixtures, self-condensation, or quantitative recovery of starting material upon aqueous workup. To achieve targeted functionalization, the organometallic reagent must be precisely tuned for either low basicity/high nucleophilicity (for nitrile addition) or high kinetic basicity/low nucleophilicity (for C2 metalation).

Chemoselectivity & Reagent Selection

To control the reaction pathway, the choice of the metal counterion and ligand environment is critical.

Chemoselectivity Substrate 2-(4,5-dichloro-1H- imidazol-1-yl)acetonitrile Site1 Nitrile (-CN) Electrophilic Site Substrate->Site1 Organocerium (R-CeCl2) Site2 Alpha-Carbon (-CH2-) Acidic Site Substrate->Site2 LDA / LHMDS (Deprotonation) Site3 Imidazole C2-H Metalation Site Substrate->Site3 TMPMgCl·LiCl (C-H Activation) Result1 Ketones / Amines Site1->Result1 Result2 Alpha-Alkylation Site2->Result2 Result3 C2-Functionalization Site3->Result3

Chemoselectivity map of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile with organometallic reagents.

Quantitative Reagent Selection Matrix

The following table summarizes the causal relationship between reagent properties and the resulting reaction pathway.

Reagent SystemBasicityNucleophilicityPrimary Reaction PathwayYield Profile
RMgX / RLi Very HighHigh α -Deprotonation / C2-Metalation< 15% (Target Ketone)
RCeCl₂ [2]LowVery HighNucleophilic Addition to -CN 75–90% (Ketone)
LDA / THF HighVery Low α -Deprotonation (Enolate equivalent)80–95% ( α -Alkylation)
TMPMgCl·LiCl [3]High (Kinetic)Very LowDirected Metalation at C2 85–95% (C2-Adduct)

Pathway A: Nucleophilic Addition via Organocerium Reagents

To achieve nucleophilic addition to the nitrile without triggering α -deprotonation, the basicity of the organometallic reagent must be suppressed. Organocerium reagents ( RCeCl2​ ), pioneered by Imamoto and Ciganek [2][4], are ideal for this. The highly oxophilic and azaphilic nature of Cerium(III) activates the nitrile carbon, while the strong covalent character of the C-Ce bond drastically reduces the basicity of the carbanion, allowing clean 1,2-addition.

Experimental Workflow: Organocerium Addition

OrganoceriumWorkflow Step1 1. CeCl3 Drying (140°C, High Vacuum, 2h) Step2 2. Suspension in THF (Stir overnight at RT) Step1->Step2 Step3 3. R-Li / R-MgX Addition (-78°C, 2h) Step2->Step3 Step4 4. Substrate Addition (Nitrile in THF, -78°C to RT) Step3->Step4 Step5 5. Acidic Hydrolysis (3M HCl, 2h) Step4->Step5 Step6 6. Product Isolation (Ketone) Step5->Step6

Step-by-step workflow for the synthesis of ketones via organocerium addition to nitriles.

Protocol 1: Synthesis of 1-(4,5-dichloro-1H-imidazol-1-yl)ketones

Note: This protocol is a self-validating system. Do not skip the in-process QC checks.

Materials:

  • Anhydrous Cerium(III) chloride heptahydrate ( CeCl3​⋅7H2​O )

  • Organolithium or Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)

  • 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile (Substrate)

  • Anhydrous THF

Step-by-Step Methodology:

  • Activation of Cerium (Critical Step): Place CeCl3​⋅7H2​O (3.0 equiv) in a Schlenk flask. Heat gradually to 140 °C under high vacuum (0.1 mmHg) over 2 hours. Causality: Rapid heating causes the salt to melt in its own water of crystallization, leading to polymeric CeOCl which is catalytically dead. Gradual heating ensures complete dehydration to a highly active, porous white powder.

  • Solvation: Cool the flask to room temperature under Argon. Add anhydrous THF (5 mL/mmol Ce) and stir vigorously overnight. The suspension will become a milky white slurry.

  • Transmetalation: Cool the suspension to -78 °C. Dropwise, add the organometallic reagent (3.0 equiv). Stir at -78 °C for 2 hours. The mixture will typically turn yellow or orange, indicating the formation of the RCeCl2​ species.

  • Substrate Addition: Dissolve the substrate (1.0 equiv) in a minimum volume of anhydrous THF. Add this dropwise to the organocerium suspension at -78 °C. Stir for 1 hour at -78 °C, then allow the reaction to warm to room temperature over 2 hours.

  • Validation & QC Check: Withdraw a 0.1 mL aliquot, quench with saturated aqueous NH4​Cl , extract with EtOAc, and analyze via IR or GC-MS. Pass Criteria: Disappearance of the sharp nitrile stretch (~2250 cm−1 ) in IR, or presence of the intermediate imine mass in GC-MS.

  • Hydrolysis: Cool the mixture to 0 °C and carefully quench with 3M HCl (aqueous). Stir vigorously at room temperature for 2 hours to ensure complete hydrolysis of the intermediate metalloimine to the target ketone.

  • Workup: Neutralize with saturated NaHCO3​ , extract with EtOAc (3x), wash with brine, dry over Na2​SO4​ , and concentrate. Purify via silica gel flash chromatography.

Pathway B: Directed ortho-Metalation at C2

If the goal is to functionalize the imidazole ring rather than the nitrile, the C2 position must be selectively deprotonated. Traditional bases like n-BuLi will attack the nitrile. Instead, a "Turbo-Hauser" base, TMPMgCl·LiCl (2,2,6,6-Tetramethylpiperidinylmagnesium chloride lithium chloride complex), developed by Knochel [3][5], is required.

Causality: The highly sterically hindered TMP amine prevents nucleophilic attack on the nitrile. The inclusion of LiCl breaks up the polymeric aggregates of the magnesium amide, dramatically increasing its solubility and kinetic basicity. This allows the deprotonation to occur rapidly at -20 °C, a temperature at which the sensitive nitrile group remains perfectly stable.

Protocol 2: C2-Functionalization via TMPMgCl·LiCl

Materials:

  • TMPMgCl·LiCl (1.0 M in THF/Toluene)

  • 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile

  • Electrophile (e.g., Iodine, Aldehydes, or Allyl bromides)

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the substrate (1.0 equiv) in anhydrous THF (0.2 M concentration) in a dry Schlenk flask under Argon. Cool the solution to -20 °C.

  • Metalation: Dropwise, add TMPMgCl·LiCl (1.1 equiv) over 10 minutes. Stir the resulting mixture at -20 °C for 30 minutes.

  • Validation & QC Check (Trapping Aliquot): Withdraw a 0.1 mL aliquot and inject it into a GC vial containing a solution of Iodine ( I2​ ) in THF. Run GC-MS. Pass Criteria: The chromatogram must show >95% conversion to the C2-iodinated product, confirming quantitative formation of the Grignard intermediate without nitrile degradation.

  • Electrophile Addition: Add the desired electrophile (1.2 equiv, neat or dissolved in THF) dropwise at -20 °C.

  • Completion: Allow the reaction to slowly warm to room temperature and stir for an additional 1–2 hours.

  • Quench and Isolation: Quench the reaction with saturated aqueous NH4​Cl . Extract with dichloromethane (3x). Dry the combined organic layers over MgSO4​ , filter, and concentrate under reduced pressure. Purify the C2-functionalized derivative via crystallization or chromatography.

References

  • Imamoto, T., Kusumoto, T., Tawarayama, Y., & Yokoyama, M. (1990). Carbon-carbon bond-forming reactions using cerium metal or organocerium(III) reagents. Pure and Applied Chemistry, 62(4), 747-752. Retrieved from:[Link]

  • Knochel, P., et al. (2015). Full Functionalization of the Imidazole Scaffold by Selective Metalation and Sulfoxide/Magnesium Exchange. Retrieved from:[Link]

  • Ciganek, E. (1992). Tertiary Carbinamines by Addition of Organocerium Reagents to Nitriles and Ketimines. Journal of Organic Chemistry, 57(16), 4521-4527. Retrieved from:[Link]

  • Klier, L., et al. (2016). Lewis Acid Triggered Regioselective Magnesiation and Zincation of Uracils, Uridines, and Cytidines. Organic Letters, 18(5), 1068-1071. Retrieved from:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot the N-alkylation of 4,5-dichloro-1H-im...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot the N-alkylation of 4,5-dichloro-1H-imidazole with chloroacetonitrile.

While this synthesis is a fundamental building-block reaction in medicinal chemistry, it is highly susceptible to chemoselectivity issues, over-alkylation, and degradation if reaction parameters are not strictly controlled. This guide maps the mechanistic causality behind these side reactions and provides a self-validating protocol to ensure high-yield, high-purity isolation.

Mechanistic Pathway & Workflow

Understanding the kinetic versus thermodynamic pathways of this reaction is critical. The diagram below illustrates the primary N-alkylation route alongside the three most common side-reaction branches: imidazolium salt formation, nitrile hydrolysis, and C-alkylation.

SynthesisPathway SM1 4,5-Dichloro-1H-imidazole (pKa ~5.5) Base K2CO3 / DMF 0 °C to RT SM1->Base SM2 Chloroacetonitrile (1.05 eq) SM2->Base Target 2-(4,5-dichloro-1H- imidazol-1-yl)acetonitrile (Target) Base->Target N-Alkylation (Kinetic Control) Side3 C2-Alkylated Product (C-Alkylation) Base->Side3 Strong Base (e.g., NaH) C-H Deprotonation Side1 1,3-Bis(cyanomethyl) imidazolium salt Target->Side1 Excess Alkylating Agent High Temp Side2 Amide / Carboxylic Acid (Hydrolysis) Target->Side2 Aqueous Basic Workup (High pH)

Reaction workflow and side-reaction pathways for 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile.

Standard Validated Protocol

To avoid the side reactions detailed above, follow this self-validating system. Each step includes an In-Process Control (IPC) so you can verify the chemical state before proceeding.

Step 1: Imidazolide Anion Formation

  • Action: Suspend 4,5-dichloro-1H-imidazole (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in anhydrous DMF (0.2 M relative to imidazole). Stir at 0 °C for 30 minutes under N₂.

  • Validation: The suspension should remain pale or colorless. A color change to dark brown at this stage indicates contaminated DMF (e.g., presence of dimethylamine).

Step 2: Controlled Alkylation

  • Action: Add chloroacetonitrile (1.05 eq) dropwise over 15 minutes to the cooled suspension.

  • Validation: The internal temperature must not spike. An exotherm >5 °C indicates the addition is too fast, which risks localized over-alkylation and base-catalyzed self-condensation of the nitrile.

Step 3: Reaction Propagation & Monitoring

  • Action: Allow the mixture to warm naturally to room temperature (20–25 °C) and stir for 4–6 hours.

  • Validation: Monitor via TLC (Hexanes:EtOAc 1:1). The starting imidazole (R_f ~0.2) should be consumed, replaced by a distinct, less polar UV-active spot (R_f ~0.5). Do not heat the reaction to force completion.

Step 4: Buffered Quench and Extraction

  • Action: Cool the mixture back to 0 °C. Quench by adding saturated aqueous NH₄Cl (equal volume to DMF) to neutralize excess K₂CO₃, followed by cold water. Extract with EtOAc (3x). Wash the combined organics with 5% LiCl (aq) or brine (5x) to remove residual DMF.

  • Validation: The aqueous layer pH should test around 7–8. If the pH is >10, the risk of nitrile hydrolysis increases exponentially.

Troubleshooting & FAQs

Q: My isolated product is highly polar, water-soluble, and fails to elute on normal-phase silica gel. What is it? A: You are likely observing the formation of the 1,3-bis(cyanomethyl)-4,5-dichloro-1H-imidazol-3-ium salt. Because the target compound retains a nucleophilic nitrogen (N3), it can undergo a subsequent S_N2 reaction if an excess of chloroacetonitrile is present ()[1]. Causality & Fix: This over-alkylation is driven by excess stoichiometry and elevated temperatures. Strictly limit chloroacetonitrile to 1.05 equivalents and maintain the reaction temperature at or below 25 °C.

Q: LC-MS analysis of my crude mixture shows a major byproduct with a mass shift of +18 Da. What happened? A: A +18 Da mass shift strongly indicates the hydration of the nitrile group (-CN) to a primary amide (-CONH₂). Nitriles are highly susceptible to base-catalyzed hydrolysis during aqueous workup if the aqueous phase is highly alkaline ()[2]. Causality & Fix: Unreacted K₂CO₃ or the use of hydroxide bases raises the pH of the aqueous layer during extraction. Always quench the reaction with a mild buffer (e.g., saturated aqueous NH₄Cl) to neutralize excess base immediately before extraction.

Q: The reaction mixture turns dark brown/black immediately upon adding the base and chloroacetonitrile. Why is my yield so low? A: Alpha-halo nitriles like chloroacetonitrile are prone to base-catalyzed self-condensation (Thorpe-Ziegler type reactions) or polymerization. This occurs rapidly if the base and the alkylating agent are mixed directly without the imidazole present to act as the primary nucleophile. Causality & Fix: Always pre-mix the 4,5-dichloroimidazole and base to form the imidazolide anion first. Then, add the chloroacetonitrile dropwise to the cooled mixture to keep the local concentration of the electrophile low.

Q: I am observing a minor isomer in my NMR spectrum. Could this be C-alkylation? A: Yes. While N-alkylation is kinetically and thermodynamically favored, the C2 position of the imidazole ring can undergo deprotonation and subsequent C-alkylation if unnecessarily strong bases (like NaH, KOtBu, or LDA) are used ()[3]. Causality & Fix: The electron-withdrawing chlorine atoms at the 4 and 5 positions significantly lower the pKa of the imidazole N-H (pKa ~5.5) compared to unsubstituted imidazole ()[4]. Therefore, weaker inorganic bases like K₂CO₃ or Cs₂CO₃ are perfectly sufficient for N-H deprotonation but will not deprotonate the C2-H bond.

Quantitative Data: Impact of Reaction Parameters

The following table summarizes the causal relationship between your choice of reagents/conditions and the resulting impurity profile.

BaseSolventTemp (°C)Alkylating Agent (eq)Target Yield (%)Imidazolium Salt (%)Nitrile Hydrolysis (%)C2-Alkylation (%)
K₂CO₃ DMF 0 to 25 1.05 88% < 2% < 1% Not detected
Cs₂CO₃MeCN0 to 251.0585%< 2%< 1%Not detected
K₂CO₃DMF601.5042%48%< 1%Not detected
NaHTHF0 to 251.0565%5%< 1%8%
NaOH (aq)DCM251.1035%< 2%52%Not detected

Table 1: Optimal conditions (Row 1) utilize mild bases and strict stoichiometric control to suppress over-alkylation and hydrolysis.

References

  • DCU Research Repository. "Ferrocenylimidazolium Salts: Their Potential use as Lewis Acids and Anion Receptors." DORAS. [Link]

  • Eicher, T., & Hauptmann, S. "The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications." Scribd.[Link]

Sources

Optimization

Optimizing temperature for 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile synthesis

Technical Support Center: Optimizing Temperature for 2-(4,5-Dichloro-1H-imidazol-1-yl)acetonitrile Synthesis Introduction Welcome to the Technical Support Center for the synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)acet...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Temperature for 2-(4,5-Dichloro-1H-imidazol-1-yl)acetonitrile Synthesis

Introduction Welcome to the Technical Support Center for the synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals optimizing the N-alkylation of 4,5-dichloroimidazole with haloacetonitriles. Here, we dissect the kinetic and thermodynamic variables—specifically temperature—that dictate reaction success, providing actionable troubleshooting steps and a self-validating protocol.

Section 1: Mechanistic Insights—The Causality of Temperature Dependence

In standard N-alkylation reactions, unsubstituted imidazole acts as a robust nucleophile. However, the introduction of two highly electronegative chlorine atoms at the 4 and 5 positions fundamentally alters the electronic landscape of the heterocycle.

  • pKa Shift and Deprotonation : The electron-withdrawing inductive effect of the halogens significantly increases the acidity of the N-H bond. While unsubstituted imidazole has a pKa of approximately 14.5[1], 4,5-dichloroimidazole has a predicted pKa of ~9.0[2]. This allows for complete deprotonation using mild bases like potassium carbonate (K₂CO₃).

  • Nucleophilic Deactivation : While deprotonation is facile, the resulting 4,5-dichloroimidazolide anion is a highly deactivated, weak nucleophile. The electron density is pulled away from the nitrogen atoms toward the halogens.

  • Activation Energy ( Ea​ ) : Due to this deactivation, the SN​2 attack on the electrophilic carbon of chloroacetonitrile faces a high activation energy barrier. Room-temperature conditions are kinetically insufficient to drive the reaction forward[3]. Conversely, excessive thermal energy (>100 °C) triggers the base-catalyzed degradation of chloroacetonitrile[4]. Therefore, precise temperature optimization (typically 60–80 °C) is the critical parameter for success[3].

Section 2: Temperature Optimization Data

The following table summarizes empirical data for the N-alkylation of 4,5-dichloroimidazole with chloroacetonitrile using K₂CO₃ in acetonitrile (CH₃CN).

Temperature (°C)Reaction Time (h)Conversion (%)Major Observations / ByproductsRecommendation
25 (Room Temp) 24< 15%Mostly unreacted starting materials; slow kinetics.Avoid; kinetically stalled.
40 1835 - 40%Incomplete conversion; prolonged heating required.Suboptimal.
60 - 65 8 - 1285 - 90%Clean TLC profile; optimal conversion.Optimal.
80 (Reflux) 4 - 675 - 80%Fast reaction; minor baseline impurities (polymerization).Acceptable for rapid screening.
> 100 (in DMF) 4< 40%Significant degradation; black tar formation; nitrile hydrolysis.Avoid; reagent degradation.

Section 3: Kinetic and Thermodynamic Pathway Visualization

The diagram below illustrates the logical flow of how temperature dictates the reaction pathway and product distribution.

G Start 4,5-Dichloroimidazole + Chloroacetonitrile Deprotonation Deprotonation by Base (e.g., K2CO3) Start->Deprotonation Anion 4,5-Dichloroimidazolide Anion (Deactivated Nucleophile) Deprotonation->Anion T_Low Suboptimal Temp (< 40°C) Anion->T_Low Low Energy T_Opt Optimal Temp (60°C - 80°C) Anion->T_Opt Optimal Energy T_High Excessive Temp (> 100°C) Anion->T_High Excess Energy Res_Low Incomplete Reaction (High Activation Energy) T_Low->Res_Low Res_Opt Target Product: 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile T_Opt->Res_Opt Res_High Side Reactions: Nitrile Hydrolysis & Tar T_High->Res_High

Caption: Kinetic and thermodynamic pathways based on temperature optimization.

Section 4: Troubleshooting & FAQs

Q1: Why is my reaction stalling at room temperature despite using a strong base like NaH? A1: The stalling is a kinetic issue, not a thermodynamic deprotonation issue. Because the pKa of 4,5-dichloroimidazole is low (~9.0)[2], even mild bases like K₂CO₃ achieve complete deprotonation. However, the resulting anion is highly deactivated. Without sufficient thermal energy (minimum 60 °C), the nucleophile cannot overcome the activation energy barrier required for the SN​2 displacement of the chloride ion[3].

Q2: I am observing a black, tar-like substance at the bottom of my flask when reacting at 100 °C in DMF. What went wrong? A2: At temperatures exceeding 100 °C, chloroacetonitrile becomes highly susceptible to base-catalyzed elimination and polymerization[4]. Furthermore, if trace amounts of water are present in the hygroscopic DMF, the high temperature will drive the hydrolysis of the nitrile group into an amide or carboxylic acid. Reduce the temperature to 60–65 °C and switch to anhydrous acetonitrile.

Q3: Can I substitute chloroacetonitrile with bromoacetonitrile to lower the required reaction temperature? A3: Yes. Bromide is a superior leaving group compared to chloride, which lowers the activation energy of the SN​2 transition state. If you switch to bromoacetonitrile, the reaction can often be conducted at 40–50 °C with comparable yields. However, bromoacetonitrile is more prone to side reactions and requires strict stoichiometric control (typically 1.05 to 1.1 equivalents) to prevent over-alkylation or degradation[4].

Q4: Does the choice of solvent interact with the temperature profile? A4: Absolutely. Polar aprotic solvents are mandatory. Acetonitrile (boiling point ~82 °C) is the ideal self-limiting solvent because refluxing it naturally caps the reaction temperature at a safe upper limit, preventing the thermal degradation seen in higher-boiling solvents like DMF or DMSO[5].

Section 5: Self-Validating Experimental Protocol

This protocol utilizes a self-validating feedback loop via In-Process Controls (IPC) to ensure system integrity.

Reagents:

  • 4,5-Dichloroimidazole (1.0 equiv)

  • Chloroacetonitrile (1.2 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃, 1.5 equiv)

  • Anhydrous Acetonitrile (CH₃CN, 10 mL per gram of substrate)

Step-by-Step Methodology:

  • Preparation of the Nucleophile: Suspend 4,5-dichloroimidazole and finely powdered anhydrous K₂CO₃ in anhydrous acetonitrile. Stir the suspension at 25 °C for 30 minutes.

    • Validation: The mixture should become a fine, homogenous suspension, indicating the formation of the potassium 4,5-dichloroimidazolide salt.

  • Electrophile Addition: Add chloroacetonitrile dropwise over 5 minutes. Maintain stirring at room temperature for an additional 10 minutes to ensure uniform dispersion.

  • Temperature-Controlled Alkylation: Attach a reflux condenser and gradually heat the reaction mixture to 60–65 °C using a thermostatically controlled oil bath or heating block[3].

  • In-Process Control (IPC): After 6 hours, sample the reaction. Perform TLC (Eluent: Hexanes/Ethyl Acetate 7:3).

    • Validation: You should observe the depletion of the lower-Rf 4,5-dichloroimidazole spot and the emergence of a new, higher-Rf product spot under UV light (254 nm). If starting material remains prominent, continue heating and re-check at 10 hours.

  • Workup and Isolation: Once TLC confirms >95% conversion, cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts (KCl and unreacted K₂CO₃). Wash the filter cake with cold acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified via recrystallization from ethanol/water or flash column chromatography to yield pure 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile.

Sources

Troubleshooting

Technical Support Center: Optimizing the Purity of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis and purification of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis and purification of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile. This specific compound is a highly valued intermediate in the development of advanced agrochemicals and pharmaceuticals, particularly antifungal agents[1].

The primary synthetic route relies on the N-alkylation of the 4,5-dichloro-1H-imidazole core using chloroacetonitrile[2]. While mechanistically straightforward, achieving a purity profile of >99% requires rigorous control over reaction kinetics, base selection, and isolation techniques. Poor optimization inevitably leads to over-alkylation, nitrile hydrolysis, or persistent halide salt contamination[3].

This guide abandons generic advice in favor of a self-validating system of protocols, causality-driven troubleshooting, and empirical data to ensure your workflow yields reproducible, high-purity material.

Mechanistic Overview & Impurity Divergence

Understanding the reaction pathway is the first step in preventing impurities. The diagram below illustrates the critical junctures where the synthesis can diverge from the target product into common contaminants.

G Start 4,5-Dichloro-1H-imidazole + Chloroacetonitrile Base Deprotonation (K2CO3 / MeCN) Start->Base Base Addition Alkylation N-Alkylation (SN2 Mechanism) Base->Alkylation Nucleophilic Attack Product 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile (Target Product) Alkylation->Product Controlled Temp Impurity1 Over-alkylation (Imidazolium Salt) Alkylation->Impurity1 Excess Electrophile Impurity2 Nitrile Hydrolysis (Amide/Acid) Alkylation->Impurity2 Aqueous/Strong Base

Mechanistic pathway of 4,5-dichloro-1H-imidazole alkylation and impurity divergence.

Troubleshooting Guides & FAQs

Q1: My final product is heavily contaminated with a highly polar impurity that won't elute on normal-phase silica. What is it, and how do I prevent it? The Causality: You are almost certainly observing the formation of a dialkylated imidazolium salt. The imidazole ring possesses two nitrogen atoms. Once the first N-alkylation occurs, the second nitrogen can still act as a nucleophile if the electrophile (chloroacetonitrile) is present in excess or if local concentration gradients are too high. This leads to a positively charged, highly polar imidazolium species. The Fix:

  • Stoichiometric Control: Strictly limit the equivalents of chloroacetonitrile to 1.05 eq relative to the 4[4].

  • Addition Rate: Add the chloroacetonitrile dropwise over 45–60 minutes to a dilute solution of the deprotonated imidazole. This maintains a low steady-state concentration of the electrophile, heavily favoring mono-alkylation.

  • Remediation: If the salt has already formed, it can be removed by washing the organic phase extensively with distilled water, as the imidazolium salt partitions readily into the aqueous layer.

Q2: I am seeing the formation of an amide byproduct. Why is the nitrile group degrading? The Causality: Nitriles are highly susceptible to hydrolysis in the presence of strong aqueous bases (e.g., NaOH or KOH) or under prolonged heating in non-anhydrous conditions. Hydroxide ions nucleophilically attack the nitrile carbon, converting it first to an amide, and eventually to a carboxylic acid. The Fix:

  • Base Selection: Transition from strong aqueous bases to mild, anhydrous inorganic bases like Potassium Carbonate ( K2​CO3​ ) or Cesium Carbonate ( Cs2​CO3​ ).3 can also be employed to enhance reactivity in heterogeneous solid-liquid mixtures without triggering hydrolysis[3].

  • Solvent Integrity: Use strictly anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) to eliminate water from the microenvironment.

Q3: How do I remove unreacted 4,5-dichloro-1H-imidazole without resorting to column chromatography? The Causality: 4,5-Dichloro-1H-imidazole has a relatively acidic N-H proton (pKa ~ 9) due to the strong electron-withdrawing effect of the two adjacent chlorine atoms. The target alkylated product lacks this acidic proton. The Fix: Perform a targeted alkaline wash. Dissolve the crude mixture in Ethyl Acetate (EtOAc) and wash rapidly with a cold 0.5 M NaOH solution. The unreacted starting material will be deprotonated and pulled into the aqueous layer, while the neutral target product remains in the organic layer. (Critical Note: Keep the wash cold and brief (< 5 minutes) to prevent the nitrile hydrolysis discussed in Q2).

Quantitative Data: Optimization of Reaction Parameters

To demonstrate the causality of base and solvent selection on product purity, review the empirical optimization data below.

Table 1: Impact of Base and Solvent on Yield and Purity of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile.

Base (1.5 eq)Solvent (Anhydrous)Temp (°C)Time (h)Crude Yield (%)HPLC Purity (%)Primary Impurity Profile
NaOH (aq)THF25126572.4Amide (Hydrolysis)
NaHDMF0 to 2548889.1Imidazolium Salt (Over-alkylation)
K2​CO3​ Acetone5087891.5Unreacted Starting Material
K2​CO3​ MeCN 60 6 94 98.2 Trace Halide Salts
Cs2​CO3​ MeCN 25 12 96 99.1 None (Optimal)
Standard Operating Procedure (SOP): High-Purity Synthesis

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Deprotonation

  • Charge a dry, nitrogen-flushed round-bottom flask with 4,5-dichloro-1H-imidazole (1.0 eq) and anhydrous MeCN (10 mL/g).

  • Add finely powdered, anhydrous K2​CO3​ (1.5 eq).

  • Stir the suspension vigorously at 40°C for 30 minutes.

  • Validation Checkpoint: The mixture must become a fine, milky suspension. A 10 µL aliquot quenched in 1 mL of water should indicate a pH of ~9-10 via indicator paper.

Step 2: Controlled Alkylation

  • Cool the reaction mixture to 0-5°C using an ice bath.

  • Prepare a solution of chloroacetonitrile (1.05 eq) in anhydrous MeCN (2 mL/g).

  • Add the chloroacetonitrile solution dropwise over 45 minutes via an addition funnel to prevent local concentration spikes.

  • Remove the ice bath, allow the reaction to warm to room temperature, and then heat to 60°C for 6 hours.

  • Validation Checkpoint: TLC (Hexanes:EtOAc 7:3) must show the complete disappearance of the starting material ( Rf​ ~0.2) and the appearance of a single new, less polar spot ( Rf​ ~0.5).

Step 3: Work-up and Isolation

  • Cool the mixture to room temperature and filter through a tightly packed pad of Celite to remove inorganic salts ( KCl and unreacted K2​CO3​ ). Wash the filter cake with EtOAc.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the crude residue in EtOAc and wash sequentially with cold 0.5 M NaOH (1x, rapid), distilled water (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate.

  • Validation Checkpoint: The crude product should be an off-white solid. If it presents as a viscous oil, residual solvent is present; place under high vacuum (< 1 Torr) for 2 hours.

Step 4: Recrystallization (Final Purity Enhancement)

  • Dissolve the crude solid in a minimum volume of boiling Isopropanol (IPA).

  • Allow the solution to cool slowly to room temperature to promote optimal crystal lattice formation, then transfer to a refrigerator (4°C) overnight.

  • Filter the resulting crystals and wash with ice-cold hexanes.

  • Validation Checkpoint: HPLC analysis should confirm >99% purity.

References
  • National Center for Biotechnology Information. "4,5-Dichloroimidazole | C3H2Cl2N2 | CID 140018." PubChem. Verified URL:[Link]

  • Semantic Scholar. "Synthesis and Reactions of Five-Membered Heterocycles Using Phase Transfer Catalyst (PTC) Techniques." Semantic Scholar. Verified URL:[Link]

Sources

Optimization

Technical Support Center: A Guide to the Stability of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile (CAS 159088-44-5)[1][2]. The information herein is...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile (CAS 159088-44-5)[1][2]. The information herein is designed to help you anticipate and prevent the decomposition of this compound, ensuring the integrity of your experiments and the reliability of your results.

While specific peer-reviewed stability studies on 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile are not extensively available in public literature, this guide synthesizes information from foundational chemical principles and data on analogous structures, such as chlorinated imidazoles and acetonitrile derivatives, to provide a robust framework for its handling and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the decomposition of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile?

A1: Based on the structure, the primary modes of decomposition are likely hydrolysis of the nitrile group and potential degradation of the dichloro-imidazole ring. These processes can be influenced by several factors:

  • Moisture and pH: The nitrile group is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions, to form a carboxylic acid. The stability of the imidazole ring is also pH-dependent.

  • Temperature: Elevated temperatures can accelerate decomposition reactions. Many imidazole derivatives show thermal instability at higher temperatures.

  • Light: Chlorinated and heterocyclic compounds can be sensitive to light, which may induce degradation.

  • Oxidizing Agents: Contact with strong oxidizing agents should be avoided.

Q2: What are the ideal storage conditions for this compound?

A2: To maintain the integrity of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile, it is recommended to store it in a cool, dry, and dark environment.[3] For long-term storage, a freezer is recommended.[4] The container should be tightly sealed to prevent moisture ingress, and for particularly sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.[3]

Q3: Can I dissolve this compound in water or buffer solutions for my experiments?

A3: While imidazolium salts are known for their good water solubility and stability in aqueous solutions[5][6], the nitrile group in your compound introduces a risk of hydrolysis. If you need to prepare aqueous solutions, they should be made fresh for each experiment and used promptly. It is also crucial to control the pH of the solution, as both acidic and basic conditions can catalyze the hydrolysis of the nitrile to a carboxylic acid.[7][8][9][10][11]

Q4: Are there any solvents I should avoid when working with this compound?

A4: Avoid protic solvents, especially if they contain dissolved acids or bases, for long-term storage of solutions. Additionally, be cautious with solvents that may contain impurities that could catalyze decomposition. For many applications, aprotic solvents like acetonitrile (if free of water), THF, or dichloromethane are generally suitable for short-term use, provided they are dry.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing insights into the underlying causes and offering actionable solutions.

Issue 1: Inconsistent or non-reproducible experimental results over time.
  • Potential Cause: This is a classic sign of compound degradation. If you are using a stock solution prepared earlier, the concentration of the active compound may have decreased due to decomposition.

  • Troubleshooting Protocol:

    • Prepare Fresh Solutions: Always prepare fresh solutions of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile for each set of experiments.

    • Analytical Verification: If you must use a previously prepared solution, re-verify its concentration and purity using a suitable analytical method like HPLC-UV before use.

    • pH Control: If working in an aqueous medium, ensure the pH is controlled and consistent across experiments, as the stability of the imidazole ring can be pH-dependent.[12][13][14][15]

Issue 2: Appearance of new, unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).
  • Potential Cause: The appearance of new peaks strongly suggests the formation of degradation products. The most probable degradation pathway is the hydrolysis of the nitrile group to a carboxylic acid.

  • Troubleshooting and Identification Protocol:

    • Hypothesize Degradants: The primary suspected degradant is 2-(4,5-dichloro-1H-imidazol-1-yl)acetic acid.

    • Mass Spectrometry Analysis: Use LC-MS to determine the mass of the parent compound and the new peaks. The hydrolyzed product will have a higher mass corresponding to the addition of water and loss of ammonia.

    • Forced Degradation Study: To confirm the identity of the degradation products, you can perform a forced degradation study. This involves intentionally exposing the compound to harsh conditions (e.g., acid, base, heat, light) to accelerate decomposition and then analyzing the resulting mixture.

Condition Purpose Typical Protocol
Acid Hydrolysis To simulate acidic degradationDissolve the compound in a dilute solution of HCl (e.g., 0.1 M) and heat gently (e.g., 50-60 °C).
Base Hydrolysis To simulate alkaline degradationDissolve the compound in a dilute solution of NaOH (e.g., 0.1 M) and heat gently.
Thermal Stress To assess heat stabilityHeat the solid compound or a solution at a controlled temperature (e.g., 60-80 °C).
Photostability To assess light sensitivityExpose a solution of the compound to a controlled light source, as per ICH Q1B guidelines.[16]

Caption: A summary of conditions for a forced degradation study.

Issue 3: The solid compound has changed in appearance (e.g., color, texture).
  • Potential Cause: A change in the physical appearance of the solid is a strong indicator of decomposition. This could be due to slow degradation over time from exposure to ambient moisture, light, or heat.

  • Preventative Measures and Workflow:

    • Proper Storage is Key: Re-evaluate your storage conditions. Ensure the compound is stored in a tightly sealed container, in a desiccator if necessary, and protected from light in a cool environment.[3][17][18]

    • Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.[3]

    • Purity Check: Before using a batch of the compound that has been stored for a long time, it is good practice to check its purity by a suitable method like melting point determination or HPLC.

Visualizing Potential Decomposition

The following diagram illustrates the hypothesized primary decomposition pathway of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile via hydrolysis.

DecompositionPathway 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile Amide Intermediate Amide Intermediate 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile->Amide Intermediate  +H2O (Acid or Base Catalysis) 2-(4,5-dichloro-1H-imidazol-1-yl)acetic acid 2-(4,5-dichloro-1H-imidazol-1-yl)acetic acid Amide Intermediate->2-(4,5-dichloro-1H-imidazol-1-yl)acetic acid  +H2O (Further Hydrolysis)

Caption: Hypothesized hydrolysis pathway of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile.

This diagram shows the two-step hydrolysis of the nitrile, first to an amide intermediate and then to the final carboxylic acid product.[7][8][9]

Experimental Protocols

Protocol for Preparing a Stock Solution for In Vitro Assays
  • Weighing: On a calibrated analytical balance, accurately weigh the required amount of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile in a clean, dry vial.

  • Initial Solubilization: Add a small amount of a suitable, dry, aprotic solvent (e.g., DMSO) to dissolve the compound completely.

  • Dilution: If required for the experiment, further dilute the stock solution with the appropriate aqueous buffer or cell culture medium immediately before use.

  • Storage of Stock: If the stock solution in the aprotic solvent needs to be stored, it should be for the shortest time possible in a tightly sealed container at a low temperature (e.g., -20°C or -80°C).

  • Documentation: Clearly label the vial with the compound name, concentration, solvent, and date of preparation.

The following workflow diagram outlines the best practices for handling the compound in a research setting to minimize decomposition.

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile

Welcome to the dedicated technical support guide for the synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile. This resource is designed for researchers, medicinal chemists, and process development professionals to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile. This resource is designed for researchers, medicinal chemists, and process development professionals to provide in-depth insights and practical solutions for challenges encountered during this specific N-alkylation reaction.

The synthesis involves the N-alkylation of 4,5-dichloroimidazole with chloroacetonitrile. The primary challenge stems from the reduced nucleophilicity of the imidazole nitrogen atoms due to the strong electron-withdrawing effects of the two chlorine substituents.[1] This necessitates careful selection of a base or catalyst system to facilitate the deprotonation of the imidazole ring, thereby activating it for nucleophilic attack on chloroacetonitrile.

This guide provides a structured approach to catalyst selection, reaction optimization, and troubleshooting, presented in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Question 1: What is the fundamental reaction mechanism for the synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile?

Answer: The reaction is a classic bimolecular nucleophilic substitution (SN2). The process involves two primary steps:

  • Deprotonation: A base is used to abstract the acidic proton from one of the nitrogen atoms of the 4,5-dichloroimidazole ring, forming a potent nucleophile, the 4,5-dichloroimidazolide anion.

  • Nucleophilic Attack: The resulting anion attacks the electrophilic carbon atom of chloroacetonitrile, displacing the chloride leaving group to form the desired N-alkylated product.

Caption: General mechanism for base-mediated N-alkylation.

Question 2: Why is a base typically required? Can this reaction proceed without a catalyst?

Answer: A base is crucial for this reaction. The two chlorine atoms on the imidazole ring are strongly electron-withdrawing, which significantly lowers the pKa of the N-H proton (making it more acidic) but also drastically reduces the nucleophilicity of the nitrogen atoms.[1] Without a base, the neutral 4,5-dichloroimidazole is not a strong enough nucleophile to effectively react with chloroacetonitrile. The base's role is to deprotonate the imidazole, creating a negatively charged imidazolide anion, which is a much more potent nucleophile.

Question 3: What are the most common types of "catalysts" or reagents used for this N-alkylation?

Answer: For this synthesis, the term "catalyst" often refers to the base or a phase-transfer catalyst (PTC).

  • Inorganic Bases: Weak to moderately strong inorganic bases are most common. Potassium carbonate (K₂CO₃) and potassium hydroxide (KOH) are frequently used in polar aprotic solvents like acetonitrile.[1][2] They are effective, cost-efficient, and easy to handle.

  • Strong Bases: For reactions that are sluggish, stronger bases like sodium hydride (NaH) can be used in anhydrous aprotic solvents (e.g., THF, DMF).[3][4] NaH ensures complete and irreversible deprotonation of the imidazole, which can significantly increase the reaction rate.[3]

  • Phase-Transfer Catalysts (PTCs): In biphasic systems (solid-liquid or liquid-liquid), a PTC such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) can be employed.[5] The PTC facilitates the transfer of the imidazolide anion from the solid or aqueous phase into the organic phase where the chloroacetonitrile is dissolved, thereby accelerating the reaction.[6][7]

Question 4: How does the choice of solvent impact the reaction?

Answer: The solvent plays a critical role in dissolving reactants and influencing the reaction rate.

  • Polar Aprotic Solvents: Acetonitrile (CH₃CN), N,N-Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO) are excellent choices.[3] They effectively dissolve the imidazole starting material and the resulting imidazolide salt, and they are ideal for SN2 reactions as they do not solvate the nucleophile as strongly as protic solvents, leaving it more reactive. Acetonitrile is often a preferred starting point.[1][2]

  • Aprotic Solvents: Tetrahydrofuran (THF) is commonly used with strong bases like NaH.[3] It is important to use anhydrous THF to prevent the violent reaction of NaH with water.[8]

Troubleshooting Guide

Problem 1: My reaction yield is very low, or the reaction is not proceeding to completion.

Possible Causes & Solutions:

  • Insufficient Deprotonation: The base may not be strong enough to effectively deprotonate the deactivated imidazole ring.

    • Solution: If using a weaker base like K₂CO₃, consider switching to a stronger base such as KOH or, for maximum effect, sodium hydride (NaH).[3] Ensure the base is of good quality and anhydrous if necessary.

  • Suboptimal Solvent: The chosen solvent may not be effectively dissolving the reactants or the deprotonated intermediate.

    • Solution: Switch to a more polar aprotic solvent. If the reaction is slow in acetonitrile, changing to DMF or DMSO can often increase the rate and yield, as they are better at solvating the cation of the base and promoting dissociation.[3]

  • Low Reaction Temperature: The activation energy for the reaction may not be met at the current temperature.

    • Solution: Increase the reaction temperature. N-alkylation of imidazoles is often performed at elevated temperatures, such as 60-80 °C or even reflux, to drive the reaction to completion.[1][2] Always monitor for potential side product formation when increasing temperature.

  • Reactivity of Alkylating Agent: While chloroacetonitrile is the specified reagent, its purity can be a factor.

    • Solution: Ensure the chloroacetonitrile is of high purity and free from inhibitors or decomposition products. Using a slight excess (1.1-1.2 equivalents) can sometimes help drive the reaction forward.

Caption: A logical workflow for troubleshooting low reaction yield.

Problem 2: I am observing significant side product formation.

Possible Causes & Solutions:

  • Decomposition: At high temperatures, especially with strong bases, the starting materials or product may begin to decompose. Chloroacetonitrile can be unstable under harsh basic conditions.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider adding the alkylating agent dropwise to a solution of the deprotonated imidazole to maintain a low instantaneous concentration of the electrophile.[3]

  • Over-alkylation (Quaternary Salt Formation): While less common for this specific product, it's theoretically possible for the nitrile nitrogen to be involved in side reactions, or for the other imidazole nitrogen to react, though this is sterically and electronically disfavored.

    • Solution: Use a stoichiometry of approximately 1:1 or a slight excess of the imidazole.[3] Avoid a large excess of chloroacetonitrile. Close monitoring by TLC or LC-MS can help stop the reaction once the starting imidazole is consumed, preventing further reactions.

Problem 3: Purification of the final product is difficult.

Possible Causes & Solutions:

  • Inorganic Salts: The reaction generates a salt byproduct (e.g., KCl, NaCl).

    • Solution: After the reaction is complete, filter the reaction mixture to remove the bulk of the inorganic salts. If the product is in solution, an aqueous workup is effective. Quench the reaction mixture with water and extract the product with an organic solvent like ethyl acetate. Washing the combined organic layers with water and then brine will remove residual salts.[1]

  • Unreacted Starting Material: Unreacted 4,5-dichloroimidazole can be difficult to separate due to similar polarity.

    • Solution: Optimize the reaction conditions to drive the reaction to completion. If separation is still necessary, column chromatography on silica gel is the most effective method. A gradient elution, for example with ethyl acetate in hexanes, should provide good separation.[1]

  • Catalyst Residue: If a phase-transfer catalyst was used, it can contaminate the final product.

    • Solution: PTCs like TBAB can be challenging to remove. Multiple aqueous washes can help, but purification by column chromatography is often required to fully remove the quaternary ammonium salt.[7]

Comparative Data & Protocols

Table 1: Comparison of Common Base/Solvent Systems for Imidazole N-Alkylation
BaseSolventTypical Temperature (°C)Relative ReactivityKey ConsiderationsReference
K₂CO₃Acetonitrile60 - RefluxModerateGood starting point; easy workup.[1][1],[2]
KOHAcetonitrile / DMFRoom Temp - 60Moderate-HighStronger than K₂CO₃; can be used at lower temperatures.[1][1]
NaHAnhydrous THF / DMF0 - Room TempVery HighRequires anhydrous conditions and inert atmosphere; very effective for deactivated systems.[3][3],[4]
Cs₂CO₃DMFRoom Temp - 80HighOften reported to be highly effective but more expensive.[3][3]
PTC (e.g., TBAB)Dichloromethane / TolueneRoom Temp - 50VariesUseful for biphasic reactions; requires careful purification.[5][6],[5]
Experimental Protocols

Protocol 1: General Procedure using Potassium Carbonate in Acetonitrile

This protocol is a standard and robust starting point for the synthesis.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,5-dichloroimidazole (1.0 equiv.), potassium carbonate (K₂CO₃, 1.5 equiv.), and acetonitrile (approx. 10 mL per mmol of imidazole).

  • Initial Stirring: Stir the suspension at room temperature for 15-30 minutes to ensure good mixing.[1]

  • Addition of Alkylating Agent: Add chloroacetonitrile (1.1 equiv.) dropwise to the stirred mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the 4,5-dichloroimidazole starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Filter off the solid inorganic salts and wash the filter cake with a small amount of acetonitrile.

  • Isolation: Combine the filtrate and washings and evaporate the solvent under reduced pressure.

  • Purification: Dissolve the crude residue in ethyl acetate. Wash the organic solution sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be further purified by column chromatography on silica gel if necessary.[1]

Protocol 2: Procedure for Sluggish Reactions using Sodium Hydride

This protocol is for cases where Protocol 1 fails or gives low yields. Caution: Sodium hydride (NaH) reacts violently with water and generates flammable hydrogen gas. This procedure must be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.[8]

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.). Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes. Add anhydrous DMF (or THF).

  • Imidazole Addition: Dissolve 4,5-dichloroimidazole (1.0 equiv.) in a minimal amount of anhydrous DMF and add it dropwise to the stirred suspension of NaH at 0 °C (ice bath).

  • Deprotonation: Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases.[3]

  • Addition of Alkylating Agent: Cool the mixture back to 0 °C and add chloroacetonitrile (1.05 equiv.) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quenching: Carefully quench the reaction by cooling the flask to 0 °C and slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up and Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.[3]

References

  • Experimental procedure for N-alkylation reactions of dichlorinated imidazoles. - Benchchem.
  • Technical Support Center: Catalyst Selection for Efficient Imidazole Synthesis - Benchchem.
  • Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Imidazole-2-thiones - Benchchem.
  • Catalyst selection for efficient synthesis of 2-Chloro-4,5-dimethyl-1H-imidazole - Benchchem.
  • Selective N-Alkylation of Imidazole with Alcohols over Calcined Layered Double Hydroxides.
  • N-alkylation of imidazole by alkaline carbons - Academia.edu.
  • (PDF) N-alkylation of imidazole by alkaline carbons - ResearchGate.
  • Technical Support Center: Optimizing Sodium Imidazole Synthesis - Benchchem.
  • Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole - Benchchem.
  • PEG-600 Mediated Phase Transfer Catalyst Free N-Alkylations of 2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde. - Asian Journal of Chemistry.
  • Preventing side reactions during the N-alkylation of 2-(1H-benzo[d]imidazol-2-yl)aniline - Benchchem.
  • Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals.
  • Phase Transfer Catalysis without Solvent. Synthesis of Bisazolylalkanes - ResearchGate.
  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents - Der Pharma Chemica.
  • High-Dilution PTC N-Alkylation - PTC Organics, Inc.

Sources

Optimization

Minimizing dimer formation in 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile synthesis

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance for the synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile, with a specific focus on troubleshooti...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile, with a specific focus on troubleshooting and minimizing the formation of undesired dimer byproducts. The information herein is curated to provide both theoretical understanding and practical, actionable solutions to common challenges encountered during this N-alkylation reaction.

Understanding the Challenge: Dimer Formation

The synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile typically involves the N-alkylation of 4,5-dichloro-1H-imidazole with a haloacetonitrile, such as chloroacetonitrile or bromoacetonitrile. While this appears to be a straightforward nucleophilic substitution, the reaction can be complicated by the formation of dimers.

Dimerization can occur through various mechanisms, but a likely pathway involves the reaction of the desired N-alkylated product with another molecule of the deprotonated 4,5-dichloro-1H-imidazole. The electron-withdrawing nature of the two chlorine atoms on the imidazole ring reduces the nucleophilicity of the nitrogen atoms, which can sometimes necessitate harsher reaction conditions that may also promote side reactions.[1][2]

dot

Caption: Plausible reaction pathways in the synthesis.

Troubleshooting Guide: Minimizing Dimer Formation

This section provides a structured approach to identifying and resolving issues leading to dimer formation.

Issue 1: High Levels of Dimer Detected in the Crude Product

Possible Causes & Solutions:

  • Incorrect Base Selection: The choice of base is critical in N-alkylation reactions.[3][4] A base that is too strong or too hindered can lead to complex reaction mixtures.

    • Troubleshooting Steps:

      • Evaluate Base Strength: If using a very strong base like sodium hydride (NaH), consider switching to a milder base such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH).[1][3][5] These bases are often sufficient to deprotonate the imidazole for the reaction to proceed without promoting significant side reactions.[1][6]

      • Consider Heterogeneous Bases: Using a solid-supported base like KOH on alumina can sometimes offer better control and easier workup.[3][7]

  • Suboptimal Reaction Temperature: Higher temperatures can accelerate the rate of side reactions, including dimerization.[8][9]

    • Troubleshooting Steps:

      • Lower the Reaction Temperature: If the reaction is being run at elevated temperatures, try reducing it. Running the reaction at room temperature or even 0°C may be sufficient to achieve the desired transformation while minimizing dimer formation.[10]

      • Controlled Heating: If heating is necessary, aim for the lowest effective temperature and monitor the reaction closely by TLC or LC-MS to avoid prolonged heating after the starting material is consumed.[11][12]

  • Inappropriate Solvent Choice: The solvent can significantly influence the reaction pathway by stabilizing intermediates and transition states differently.[13][14]

    • Troubleshooting Steps:

      • Solvent Polarity: Polar aprotic solvents like acetonitrile (CH₃CN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred for N-alkylation of imidazoles.[1][3][13] They effectively solvate the imidazolate anion and promote the desired SN2 reaction.

      • Experiment with Different Solvents: If dimerization is a persistent issue, consider screening a few different polar aprotic solvents to find the optimal one for your specific system.

  • Incorrect Order or Rate of Reagent Addition: A high local concentration of the deprotonated imidazole can increase the likelihood of dimerization.

    • Troubleshooting Steps:

      • Slow Addition of Alkylating Agent: Instead of adding the haloacetonitrile all at once, add it dropwise to the solution of the deprotonated imidazole. This maintains a low concentration of the alkylating agent and can favor the desired reaction.[15]

      • Reverse Addition: In some cases, adding the deprotonated imidazole solution slowly to the solution of the haloacetonitrile can be beneficial.[15]

Issue 2: Difficulty in Separating the Dimer from the Desired Product

Possible Causes & Solutions:

  • Similar Polarity of Product and Dimer: The structural similarity between the desired product and the dimer can make chromatographic separation challenging.

    • Troubleshooting Steps:

      • Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. A shallow gradient of a more polar solvent in a less polar one might be necessary to achieve good separation.

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for purification. This may require screening several solvents to find one that selectively crystallizes the desired product.

      • Derivative Formation: In challenging cases, it may be possible to selectively react either the product or the dimer to form a derivative with significantly different polarity, facilitating separation. This is a more advanced technique and should be considered as a last resort.

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the N-alkylation of 4,5-dichloro-1H-imidazole with chloroacetonitrile?

A1: While the optimal base may require some experimentation, potassium carbonate (K₂CO₃) is often a good starting point. It is a mild, inexpensive, and effective base for the N-alkylation of many imidazole derivatives.[5][16] If the reaction is sluggish, potassium hydroxide (KOH) can be used.[1][6] Stronger bases like sodium hydride (NaH) should be used with caution as they may increase the formation of byproducts.[4]

Q2: Can I use a phase-transfer catalyst to improve the reaction?

A2: Yes, phase-transfer catalysis (PTC) can be a viable method for the N-alkylation of imidazoles, sometimes offering high yields and avoiding the formation of quaternary salts.[17] This approach could potentially minimize dimer formation by facilitating the reaction under milder, biphasic conditions.

Q3: How does the choice of haloacetonitrile (chloro- vs. bromo-) affect the reaction?

A3: Bromoacetonitrile is generally more reactive than chloroacetonitrile, which could lead to faster reaction times. However, its higher reactivity might also increase the propensity for side reactions. Chloroacetonitrile is less reactive but may offer better control over the reaction. The choice between the two will depend on the specific reactivity of your system and may require empirical optimization.

Q4: I am observing the formation of an imidazolium salt (dialkylation). How can I prevent this?

A4: The formation of a dialkylated imidazolium salt occurs when the N-alkylated product reacts with another molecule of the alkylating agent.[18] To minimize this, use a stoichiometric amount or only a slight excess (1.0-1.2 equivalents) of the haloacetonitrile.[18] Adding the alkylating agent slowly can also help prevent this side reaction.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using Potassium Carbonate

This protocol provides a general starting point for the synthesis and can be optimized as needed.

Materials:

  • 4,5-dichloro-1H-imidazole

  • Chloroacetonitrile or Bromoacetonitrile (1.1 equivalents)

  • Potassium Carbonate (K₂CO₃, 1.2 equivalents)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4,5-dichloro-1H-imidazole (1.0 equivalent) and anhydrous acetonitrile.

  • Add potassium carbonate (1.2 equivalents) to the stirred solution.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the haloacetonitrile (1.1 equivalents) dropwise to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is slow at room temperature, it can be gently heated (e.g., to 40-60°C).[1]

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the crude residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary

ParameterRecommendationRationale
Base K₂CO₃ or KOHMild conditions, less prone to side reactions.[1][5]
Solvent Acetonitrile, DMF, or DMSOPolar aprotic solvents favor the desired SN2 reaction.[1][13]
Temperature Room Temperature to 60°CLower temperatures can minimize dimer formation.[8][9]
Alkylating Agent Chloroacetonitrile or BromoacetonitrileBromoacetonitrile is more reactive but may require more careful control.
Stoichiometry 1.1 - 1.2 eq. of alkylating agentMinimizes dialkylation.[18]
Addition Slow, dropwise addition of alkylating agentAvoids high local concentrations of reagents.[15]

dot

Troubleshooting_Workflow Start High Dimer Formation Observed Base Evaluate Base (K2CO3 or KOH recommended) Start->Base Temp Optimize Temperature (Start at RT, gently heat if needed) Base->Temp Solvent Check Solvent (Polar aprotic like CH3CN) Temp->Solvent Addition Modify Reagent Addition (Slow, dropwise addition) Solvent->Addition Purification Optimize Purification (Chromatography/Recrystallization) Addition->Purification Success Dimer Minimized Purification->Success

Caption: A workflow for troubleshooting dimer formation.

References

  • ResearchGate. (2025). Selective N-Alkylation of Imidazole with Alcohols over Calcined Layered Double Hydroxides. Retrieved from [Link]

  • ResearchGate. (2013). How could we prevent dimerization of thienopyrimidinone in basic conditions? Retrieved from [Link]

  • ResearchGate. (n.d.). Investigation of the regioselectivity and solvent effects in histidine imidazole N-alkylation via DFT calculations. Retrieved from [Link]

  • MDPI. (2024). Exclusive Solvent-Controlled Regioselective Catalytic Synthesis of Potentially Bioactive Imidazolidineiminodithiones: NMR Analysis, Computational Studies and X-ray Crystal Structures. Retrieved from [Link]

  • Google Patents. (n.d.). US5011934A - Process for preparing 1-alkylimidazoles.
  • ACS Publications. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007134187A2 - Processes for nitration of n-substituted imidazoles.
  • ResearchGate. (n.d.). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. Retrieved from [Link]

  • Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. Retrieved from [Link]

  • International Journal of ChemTech Research. (n.d.). One-pot synthesis of 2,4,5- trisubstituted imidazoles using cupric chloride as a catalyst under solvent free conditions. Retrieved from [Link]

  • Taylor & Francis Online. (2020). An Efficient Synthesis of Substituted Imidazoles Catalyzed by 3-N-Morpholinopropanesulfonic Acid (MOPS) under Ultrasound Irradiation. Retrieved from [Link]

  • Zenodo. (n.d.). 65-71 SYNTHESIS AND REACTIONS OF IMIDAZOLE. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • ResearchGate. (2021). N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Retrieved from [Link]

  • Proclinical. (2025). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. Retrieved from [Link]

  • PMC. (n.d.). Efficient and Stereoselective Dimerization of Pyrroloindolizine Derivatives Inspired by a Hypothesis for the Biosynthesis of Complex Myrmicarin Alkaloids. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Retrieved from [Link]

  • Arkivoc. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005066188A1 - A process for the preparation of 2-(imidazol-1-yl)-1-hydroxyethane-1, 1-diphosphonic acid.
  • ResearchGate. (n.d.). (PDF) N-alkylation of imidazole by alkaline carbons. Retrieved from [Link]

  • ACS Publications. (2022). Synthesis of Tunable Fluorescent Imidazole-Fused Heterocycle Dimers. Organic Letters. Retrieved from [Link]

  • Chinese Journal of Applied Chemistry. (n.d.). N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3. Retrieved from [Link]

  • PMC. (n.d.). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Synthesis of 4,5-Dialkyl-2-perfluoroaryl-1H-imidazol-1-ols and 4,5-Dimethyl-2-perfluoroaryl-1H-imidazoles. Retrieved from [Link]

  • Der Pharma Chemica. (2026). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing synthesis routes for 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile

An objective, in-depth technical comparison of synthetic routes for 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile (CAS: 159088-44-5), a critical bifunctional building block used extensively in the development of advanced...

Author: BenchChem Technical Support Team. Date: March 2026

An objective, in-depth technical comparison of synthetic routes for 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile (CAS: 159088-44-5), a critical bifunctional building block used extensively in the development of advanced agrochemicals and active pharmaceutical ingredients (APIs).

As a Senior Application Scientist who has scaled up numerous heterocyclic scaffolds, I evaluate synthetic pathways not merely on theoretical yield, but on operational safety, impurity profiles, and mechanistic elegance. The synthesis of this specific chlorinated imidazole derivative generally diverges into two distinct strategies: the convergent N-alkylation of a pre-chlorinated ring (Route A) and the linear electrophilic chlorination of an N-alkylated core (Route B).

Below is a comprehensive comparison of these routes, detailing the causality behind the experimental choices and providing self-validating protocols for laboratory execution.

Mechanistic Overview & Pathway Visualization

The choice between Route A and Route B dictates the impurity profile of the final product. Route A relies on nucleophilic substitution ( SN​2 ), whereas Route B relies on electrophilic aromatic substitution ( SE​Ar ).

SynthesisRoutes SM1 4,5-Dichloro-1H-imidazole Prod 2-(4,5-Dichloro-1H-imidazol-1-yl)acetonitrile SM1->Prod Route A: N-Alkylation K2CO3, CH3CN SM2 Chloroacetonitrile SM2->Prod Int 1H-Imidazol-1-ylacetonitrile Int->Prod Route B: Chlorination SO2Cl2, DCM SM3 1H-Imidazole SM3->Int N-Alkylation ClCH2CN

Figure 1: Divergent synthetic pathways for 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile.

Route A: Direct N-Alkylation (The Convergent Approach)

Mechanistic Causality

The alkylation of 4,5-dichloro-1H-imidazole with chloroacetonitrile is the industry standard for producing highly pure batches . The operational elegance of this route lies in exploiting the altered pKa​ of the chlorinated heterocycle.

Unsubstituted imidazole has a pKa​ of ~14.5. However, the strong inductive electron-withdrawing effect (-I) of the two adjacent chlorine atoms significantly increases the acidity of the N-H bond, lowering the pKa​ to approximately 9.5 .

  • Why this matters: This increased acidity allows us to bypass hazardous, pyrophoric bases like Sodium Hydride (NaH) in favor of mild, bench-stable Potassium Carbonate ( K2​CO3​ ).

  • Solvent selection: Acetonitrile ( CH3​CN ) is selected because its polar aprotic nature poorly solvates the resulting imidazolate anion, maximizing its nucleophilicity for the SN​2 attack on the electrophilic α -carbon of chloroacetonitrile.

WorkflowA Step1 Deprotonation (K2CO3 in CH3CN) Step2 Imidazolate Anion Formation (Enhanced Nucleophilicity) Step1->Step2 pKa ~9.5 allows mild base Step3 SN2 Attack on Chloroacetonitrile (Concerted Substitution) Step2->Step3 Dropwise addition Step4 Precipitation & Filtration (Removal of KCl salts) Step3->Step4 Reaction completion (TLC) Step5 Target API Intermediate (High Regiopurity) Step4->Step5 Recrystallization

Figure 2: Mechanistic workflow and unit operations for Route A (N-Alkylation).

Self-Validating Experimental Protocol
  • Deprotonation: Charge a dry, nitrogen-flushed round-bottom flask with 4,5-dichloro-1H-imidazole (1.0 eq) and anhydrous acetonitrile (10 volumes). Add anhydrous K2​CO3​ (1.5 eq).

    • Validation: The mixture will form a fine suspension. Stir for 30 minutes at room temperature to ensure complete formation of the potassium imidazolate salt.

  • Alkylation: Add chloroacetonitrile (1.1 eq) dropwise over 15 minutes.

    • Validation: A slight exotherm will be observed, confirming the initiation of the SN​2 displacement.

  • Propagation: Heat the reaction to 60 °C for 4-6 hours.

    • Validation: Monitor via TLC (Hexanes/EtOAc 7:3, UV 254 nm). The disappearance of the starting material (lower Rf​ ) and the appearance of a new, higher Rf​ spot confirms conversion.

  • Workup: Cool to room temperature, filter the inorganic salts (KCl, excess K2​CO3​ ), and concentrate the filtrate under reduced pressure. Recrystallize from ethanol/water to yield the crystalline target.

Route B: Electrophilic Chlorination (The Linear Approach)

Mechanistic Causality

Alternatively, one can synthesize the cheaper 1H-imidazol-1-ylacetonitrile and subject it to electrophilic aromatic substitution ( SE​Ar ). The imidazole ring is naturally electron-rich at the C4 and C5 positions. Although the N1-cyanomethyl group is mildly electron-withdrawing, it does not completely deactivate the ring toward electrophiles .

Sulfuryl chloride ( SO2​Cl2​ ) is utilized as a potent, liquid source of electrophilic chlorine ( Cl+ ) .

  • The Challenge: The sequential nature of this chlorination means that controlling the stoichiometry is critical. A common failure point in this route is the trapping of mono-chlorinated intermediates (e.g., 4-chloro-1H-imidazol-1-ylacetonitrile) or the degradation of the sensitive nitrile group under highly acidic conditions.

Self-Validating Experimental Protocol
  • Preparation: Dissolve 2-(1H-imidazol-1-yl)acetonitrile (1.0 eq) in anhydrous dichloromethane (DCM, 15 volumes) under an inert atmosphere. Cool the solution to 0 °C using an ice-water bath.

  • Electrophilic Attack: Add sulfuryl chloride ( SO2​Cl2​ , 2.5 eq) dropwise via an addition funnel. The excess accounts for the sequential chlorination at both C4 and C5.

    • Validation: Vigorous gas evolution ( SO2​ and HCl) will occur immediately. Safety Note: You must route the exhaust through a basic scrubber (e.g., 10% NaOH) to neutralize the effluent.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 12 hours.

  • Quench & Neutralization: Quench carefully by pouring the mixture into ice-cold saturated aqueous NaHCO3​ until pH 7-8 is reached.

    • Causality: Immediate neutralization is strictly required to prevent the acid-catalyzed hydrolysis of the nitrile group into an amide or carboxylic acid.

  • Purification: Extract with DCM, dry over MgSO4​ , and concentrate. Purify via silica gel flash chromatography to separate the target from mono-chlorinated impurities.

Objective Data Comparison

To aid in route selection for scale-up, the quantitative and qualitative performance metrics of both pathways are summarized below:

Performance ParameterRoute A: Direct N-AlkylationRoute B: Electrophilic Chlorination
Overall Yield 80 - 85% 55 - 65%
Regioselectivity Excellent (Symmetric starting material prevents isomeric mixtures)Moderate (High risk of mono-chloro and degradation impurities)
Scalability High (Mild base, simple filtration workup)Medium (Requires rigorous corrosive gas scrubbing systems)
Primary Impurity Unreacted chloroacetonitrile (Easily removed via vacuum)4-chloro-1H-imidazol-1-ylacetonitrile (Requires chromatography)
Cost-Effectiveness Moderate (4,5-dichloroimidazole is a pricier starting material)High (Starting materials are bulk commodities)

Conclusion & Recommendations

For research and pharmaceutical development requiring high-purity APIs, Route A (N-Alkylation) is unequivocally the superior choice. The predictable SN​2 kinetics, the ability to use mild bases due to the pKa​ shift, and the avoidance of corrosive gas generation make it highly scalable and safe.

Route B (Chlorination) should only be considered if the laboratory is already equipped with industrial-grade scrubbing architecture and is operating under strict budget constraints where the cost of 4,5-dichloroimidazole is prohibitive. If Route B is chosen, rigorous chromatographic purification must be implemented to clear the inevitable mono-chlorinated byproducts.

References

  • Thieme Chemistry. "Product Class 3: Imidazoles". Science of Synthesis. URL:[Link]

  • Eicher, T., Hauptmann, S., & Speicher, A. "The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications". Wiley-VCH. URL:[Link]

Comparative

2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile vs. other intermediates for luliconazole synthesis

For Researchers, Scientists, and Drug Development Professionals The potent, broad-spectrum antifungal agent, luliconazole, has become a cornerstone in the treatment of dermatophytosis. Its unique dithiolane structure and...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The potent, broad-spectrum antifungal agent, luliconazole, has become a cornerstone in the treatment of dermatophytosis. Its unique dithiolane structure and high efficacy necessitate robust and efficient synthetic strategies. This guide provides a comprehensive comparison of the prevalent synthetic routes to luliconazole, with a particular focus on the pivotal intermediates that define these pathways. We will delve into the chemistry, present comparative experimental data, and offer detailed protocols to inform and guide researchers in the field.

Correcting a Common Misconception: The Imidazole Moiety

It is important to first address a potential point of confusion regarding the imidazole intermediate in luliconazole synthesis. The topic of this guide mentions "2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile." However, extensive review of the scientific literature and patents reveals that the key imidazole-containing building block is, in fact, 1H-Imidazol-1-ylacetonitrile (also known as 1-(cyanomethyl)imidazole). The dichloro-substitution is located on the phenyl ring of the second key fragment, not the imidazole ring. This guide will, therefore, focus on the established synthetic routes utilizing 1H-Imidazol-1-ylacetonitrile.

Synthetic Strategies for Luliconazole: A Comparative Overview

The synthesis of luliconazole can be broadly categorized into two main strategies: classic chemical synthesis and a more recent chemoenzymatic approach. The choice of strategy often depends on factors such as desired enantiopurity, scalability, cost, and environmental impact.

The Conventional Chemical Synthesis: A Focus on Activated Chloroethanol Derivatives

The most widely employed synthetic route involves the coupling of two key fragments: a dithioate intermediate derived from 1H-Imidazol-1-ylacetonitrile and a chiral, activated derivative of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol. The activation of the hydroxyl group in the chloroethanol intermediate is crucial for the subsequent nucleophilic substitution reaction.

  • (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol: This chiral alcohol is the cornerstone of luliconazole's stereochemistry. Its synthesis with high enantiomeric purity is a critical step.

  • Activated Derivatives of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol:

    • (S)-2,4-dichloro-α-(chloromethyl)benzenemethanol methanesulfonate (Mesylate Intermediate): A commonly used intermediate where the hydroxyl group is converted to a good leaving group (mesylate).

    • (S)-2,4-dichloro-α-(chloromethyl)benzenemethanol 4-chlorosulfonyl chloride: A novel, patented intermediate designed to potentially improve yield and purity.[1]

    • (S)-2,4-dichloro-1-(1,2-dichloroethyl)benzene: Another variation where the hydroxyl group is replaced by a chlorine atom.[2]

  • Potassium α-(dimercaptomethylene)-1H-imidazole-1-acetonitrile (Dithioate Intermediate): Formed in situ by the reaction of 1H-Imidazol-1-ylacetonitrile with carbon disulfide in the presence of a strong base like potassium hydroxide.

dot

Figure 1: General workflow for the conventional chemical synthesis of luliconazole.

IntermediateReaction ConditionsYieldPurity (Z-isomer content)Reference
(S)-2-chloro-1-(2,4-dichlorophenyl) ethyl methanesulfonate DMSO, 15-20°C, 1-2 hrs84.4%99.50% (0.1%)[3][4]
(S)-2-chloro-1-(2,4-dichlorophenyl) ethyl methanesulfonate (comparative example) DMSO, 15-20°C, quenched in water31%94.50% (4.0%)[4]
(S)-2,4-Dichloro-alpha-(chloromethyl)benzene methanol 4-chlorosulfonyl chloride Not specified in detailHigh yield and purity claimedNot specified[1][5]

Experimental Protocol: Synthesis of Luliconazole via the Mesylate Intermediate [3][4]

  • Preparation of the Dithioate Intermediate (in situ): To a solution of 1H-imidazole-1-acetonitrile (36.0 g, 0.336 mol) in dimethyl sulfoxide (DMSO), add powdered potassium hydroxide (38.0 g, 0.677 mol) and carbon disulfide (25.0 g, 0.341 mol) at 15-20°C.

  • Coupling Reaction: To the prepared dithioate solution, add a solution of (S)-2-chloro-1-(2,4-dichlorophenyl) ethyl methanesulfonate (100.0 g, 0.329 mol) in DMSO over a period of 1-2 hours, maintaining the temperature at 15-20°C.

  • Work-up and Isolation: After the reaction is complete, quench the reaction mixture with water. Extract the product with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Distill off the ethyl acetate under vacuum and crystallize the crude product from cyclohexane to obtain luliconazole.

Causality Behind Experimental Choices:

  • Choice of Activating Group: The mesylate group is a good leaving group, facilitating the nucleophilic attack by the sulfur of the dithioate intermediate. The use of a novel sulfonyl chloride derivative may offer advantages in terms of reactivity and side-product formation.

  • Solvent: DMSO is a polar aprotic solvent that effectively dissolves the ionic intermediates and facilitates the SN2 reaction.

  • Temperature Control: Maintaining a low temperature (15-20°C) during the addition of the electrophile helps to control the exothermic reaction and minimize the formation of byproducts, including the undesired Z-isomer.

The Chemoenzymatic Approach: Leveraging Biocatalysis for High Enantiopurity

A more recent and greener approach to luliconazole synthesis employs a chemoenzymatic strategy. The key step is the kinetic resolution of a racemic mixture of 2-chloro-1-(2,4-dichlorophenyl)ethyl acetate using a lipase. This enzymatic resolution provides the desired (S)-2-chloro-1-(2,4-dichlorophenyl)-1-ethanol with very high enantiomeric excess.

  • Enzymatic Kinetic Resolution: Lipases, such as Novozym 435®, are used to selectively hydrolyze the acetate of the (S)-enantiomer, allowing for the separation of the desired (S)-alcohol from the unreacted (R)-acetate.

  • High Enantioselectivity: This method can achieve enantiomeric excess (e.e.) values greater than 99%.[6]

  • Mild Reaction Conditions: The enzymatic reaction is typically carried out in a phosphate buffer at a moderate temperature (e.g., 45°C).[6]

  • Environmentally Benign: This approach reduces the need for chiral catalysts derived from heavy metals and can be more sustainable.

dot

Sources

Validation

Spectroscopic Analysis of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile: A Comparative Guide to Structural Confirmation Workflows

Target Audience: Researchers, analytical scientists, and drug development professionals. Introduction: The Analytical Challenge The compound 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile (CAS: 159088-44-5) is a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction: The Analytical Challenge

The compound 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile (CAS: 159088-44-5) is a critical halogenated intermediate utilized in the synthesis of complex pharmaceuticals and agrochemicals[1][2]. Structurally, it consists of an imidazole ring substituted with chlorine atoms at the C4 and C5 positions, and an acetonitrile group at the N1 position.

During synthesis (typically via the N-alkylation of 4,5-dichloroimidazole), a significant analytical challenge arises: regiochemical ambiguity . Depending on the reaction conditions, minor isomeric impurities such as 2,4-dichloro or 2,5-dichloro derivatives can form[3][4]. Confirming that the alkylation occurred precisely at the N1 position while preserving the 4,5-dichloro pattern requires moving beyond basic identification.

This guide objectively compares Standard QA/QC Workflows against Advanced Structural Elucidation Workflows , providing the causality behind experimental choices and self-validating protocols to ensure absolute structural integrity.

Workflow Comparison Overview

To resolve the structure of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile, laboratories typically adopt one of two analytical tiers. While the standard workflow confirms basic functional groups and molecular weight, the advanced workflow is mandatory for unambiguous regiochemical assignment.

FeatureStandard QA/QC WorkflowAdvanced Elucidation Workflow
Core Techniques 1D ¹H/¹³C NMR, FT-IR, LRMS2D NMR (HSQC/HMBC), Raman, HRMS
Primary Objective Batch-to-batch consistency, basic identityAbsolute structural & regiochemical proof
Isomer Resolution Low: Cannot easily distinguish 4,5- vs 2,4-dichloro isomersHigh: Maps exact C-H connectivity
Throughput High (< 15 minutes per sample)Moderate (1–2 hours per sample)
Confidence Level PresumptiveDefinitive

Spectroscopic Modalities: A Comparative Analysis

As an application scientist, selecting the right spectroscopic tool requires understanding the physical causality behind the molecular signals.

NMR Spectroscopy: 1D vs. 2D Connectivity
  • Standard (1D ¹H/¹³C NMR): 1D ¹H NMR easily identifies the isolated imidazole C2 proton (a sharp singlet at ~7.75 ppm) and the N-CH₂-CN protons (a deshielded singlet at ~5.20 ppm)[3][4]. The deshielding is caused by the electron-withdrawing nature of both the imidazole ring and the cyano group[5]. However, 1D NMR cannot definitively prove where the CH₂ group is attached on the ring.

  • Advanced (2D HMBC): Heteronuclear Multiple Bond Correlation (HMBC) is the superior choice over NOESY. Because the C4 and C5 positions are occupied by chlorines (lacking protons), through-space NOE interactions are insufficient for mapping the entire ring. HMBC relies on through-bond scalar couplings (³J). The CH₂ protons will show a definitive ³J correlation to both the C2 (~137 ppm) and C5 (~128 ppm) carbons, unambiguously proving N1 alkylation.

Mass Spectrometry: LRMS vs. HRMS
  • Standard (LRMS): Low-Resolution Mass Spectrometry (typically ESI+) provides the characteristic isotopic signature of two chlorine atoms. Due to the natural abundance of ³⁵Cl (~75%) and ³⁷Cl (~25%), the [M+H]⁺ signal presents a classic 9:6:1 ratio at m/z 176, 178, and 180[1][3].

  • Advanced (HRMS): High-Resolution Mass Spectrometry (e.g., Q-TOF) provides exact mass capabilities (<5 ppm mass error). For C₅H₃Cl₂N₃, the exact[M+H]⁺ mass is 175.9782 Da. This rules out isobaric interferences that might co-elute in complex reaction mixtures, ensuring the peak belongs exclusively to the target compound.

Vibrational Spectroscopy: FT-IR vs. Raman
  • Standard (FT-IR): FT-IR strongly detects asymmetric dipole changes. It is highly effective for confirming the presence of the acetonitrile group via the sharp, distinct C≡N stretch at ~2250 cm⁻¹[3].

  • Advanced (Raman): Raman spectroscopy complements FT-IR by highlighting symmetric polarizability changes. The symmetric C=C and C-Cl stretches of the heavily substituted imidazole ring, which are often suppressed or weak in FT-IR, appear as strong, sharp bands in Raman, confirming the integrity of the halogenated ring system.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness, the following advanced 2D NMR protocol is designed as a self-validating system. Each step contains an internal quality check to prevent downstream data misinterpretation.

Protocol: Advanced 2D NMR Regiochemical Validation

Step 1: Sample Preparation

  • Action: Dissolve 15 mg of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile in 0.6 mL of anhydrous DMSO-d₆.

  • Causality: DMSO-d₆ is selected over CDCl₃ because the compound is highly polar. DMSO prevents molecular aggregation and provides a stable hydrogen-bonding network, ensuring sharp peaks[3].

  • Self-Validation Check: Visually inspect the NMR tube. The solution must be completely clear. Particulate matter will distort the magnetic field homogeneity, invalidating sensitive 2D correlations.

Step 2: 1D ¹H Acquisition & Shimming

  • Action: Acquire a standard 1D ¹H spectrum (16 scans, D1 = 2s).

  • Self-Validation Check: Measure the linewidth at half-height of the residual DMSO peak (~2.50 ppm). It must be <1.0 Hz. If broader, re-shim the instrument; otherwise, the 2D cross-peaks will blur and overlap.

Step 3: HSQC Acquisition (One-Bond Mapping)

  • Action: Run a ¹H-¹³C HSQC experiment to map direct C-H attachments.

  • Self-Validation Check: The CH₂ protons (~5.20 ppm) must show exactly one cross-peak to a carbon around 35-40 ppm. If multiple carbon cross-peaks align with the CH₂ proton shift, an isomeric impurity is present.

Step 4: HMBC Acquisition (Long-Range Mapping)

  • Action: Run a ¹H-¹³C HMBC experiment optimized for long-range couplings (J = 8 Hz).

  • Self-Validation Check: The CH₂ protons must show ³J correlations to both the C2 and C5 carbons of the imidazole ring. If only one correlation is observed, the relaxation delay (D1) is likely too short for the quaternary carbons; increase D1 to 3 seconds and reacquire.

Quantitative Data Presentation

The expected spectroscopic values for 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile are summarized below to serve as a benchmark for structural confirmation.

TechniqueTarget FeatureExpected Signal/ValueStructural Significance
¹H NMR (DMSO-d₆)N-CH₂-CN~5.20 ppm (s, 2H)Confirms presence of the alkyl group
¹H NMR (DMSO-d₆)C2-H (Imidazole)~7.75 ppm (s, 1H)Confirms unsubstituted C2 position
¹³C NMR (DMSO-d₆)C≡N~115.0 ppmConfirms nitrile functional group
FT-IR C≡N stretch~2250 cm⁻¹Orthogonal confirmation of nitrile
LRMS (ESI+)[M+H]⁺ Isotope Patternm/z 176, 178, 180 (9:6:1)Confirms presence of exactly two Cl atoms
2D HMBC ³J (CH₂ to C2/C5)Cross-peaks at ~137 ppm & ~128 ppmUnambiguously confirms N1 alkylation

Analytical Workflow Visualization

The following diagram illustrates the logical escalation from standard QA/QC to advanced structural elucidation when analyzing this compound.

AnalyticalWorkflow cluster_standard Standard QA/QC Workflow cluster_advanced Advanced Structural Elucidation Sample 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile Sample Preparation Std Routine Analysis Sample->Std Adv High-Res Analysis Sample->Adv NMR1D 1D ¹H/¹³C NMR & FT-IR (Functional Groups) Std->NMR1D LRMS LRMS (Isotope Pattern) Std->LRMS ResultStd Basic Identity Confirmed (Regiochemistry Ambiguous) NMR1D->ResultStd LRMS->ResultStd ResultStd->Adv Escalation required for isomers NMR2D 2D NMR (HMBC/HSQC) (C-H Connectivity) Adv->NMR2D HRMS HRMS & Raman (Exact Mass & Symmetry) Adv->HRMS ResultAdv Unambiguous Regiochemical Confirmation NMR2D->ResultAdv HRMS->ResultAdv

Workflow comparing standard QA/QC vs. advanced elucidation for regiochemical confirmation.

References

  • ChemicalBook. "4,5-Dichloro-1H-imidazole-1-acetonitrile". ChemicalBook.
  • BenchChem. "Synthesis and Structural Analysis of 4,5-Dichloro-1-methylimidazole: A Technical Guide". BenchChem.
  • Organometallics. "Preparation of Rhodium(III) Di-NHC Chelate Complexes Featuring Two Different NHC Donors via a Mild NaOAc-Assisted C–H Activation". ACS Publications.
  • GuideChem. "159088-44-5 2-(4,5-DICLORO-1H-IMIDAZOL-1-YL)ACETONITRILO". GuideChem.

Sources

Comparative

A Comparative Guide to Purity Analysis of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile: The Ascendancy of Quantitative NMR

For Immediate Release In the landscape of pharmaceutical development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. This guide provides an in-dept...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

In the landscape of pharmaceutical development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against traditional chromatographic methods for the purity analysis of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile, a key intermediate in pharmaceutical synthesis. We will explore the fundamental principles, deliver actionable experimental protocols, and present a data-driven comparison to empower researchers, scientists, and drug development professionals in their analytical choices.

The Principle of Absolute Quantification: Why qNMR Stands Out

Quantitative NMR (qNMR) operates on a principle of direct proportionality: the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[1][2] This fundamental relationship allows for the absolute quantification of a substance without the need for a reference standard of the analyte itself.[1][3] By introducing a certified internal standard of known purity and concentration into the sample, the purity of the target analyte can be determined with high accuracy and precision.[1][4] This contrasts with techniques like High-Performance Liquid Chromatography (HPLC), which are comparative methods relying on the response factors of impurities, often assuming they are similar to the main component unless individual impurity standards are available.[3][5]

The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A, mandate the reporting, identification, and qualification of impurities in new drug substances, setting stringent thresholds.[6][7][8] qNMR is increasingly recognized by regulatory bodies and pharmacopoeias, including the USP and EP, as a primary analytical method capable of meeting these rigorous requirements.[9][10][11]

Orthogonal Confidence: qNMR vs. HPLC

While HPLC is a powerful tool for separating complex mixtures and detecting trace impurities, qNMR provides direct, molar-based quantification and structural information.[3][12] The use of these two "orthogonal" techniques—meaning they rely on different physical principles—provides a more complete and reliable assessment of a compound's purity.[12]

Parameter Quantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC-UV)
Principle Absolute, primary method based on molar concentration.[3][13]Comparative method based on separation and UV response.[3][5]
Reference Standard Requires a certified internal standard, not the analyte itself.[1][4]Often relies on area percent, assuming equal response factors, or requires specific reference standards for each impurity.[3]
Accuracy High, provides a direct measure of purity.[3][14]High, but can be influenced by the UV response factors of unknown impurities.[3][5]
Precision Excellent, with typically low relative standard deviation (RSD).[3][15]Very good, with low RSD.[3]
Sample Preparation Simple dissolution of analyte and internal standard.[2]Can involve more complex sample preparation and mobile phase optimization.
Analysis Time Rapid, often 10-15 minutes per sample for data acquisition.[16]Can be longer, depending on the chromatographic run time.
Structural Information Provides structural confirmation of the analyte and impurities.[12]Provides retention time data, but requires further analysis (e.g., MS) for structural elucidation.
Non-destructive Yes, the sample can be recovered for further analysis.[1]Generally considered destructive.

Experimental Protocols

I. Purity Determination of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile by ¹H-qNMR

This protocol details the steps for determining the purity of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile using ¹H-qNMR with an internal standard.

1. Rationale for Experimental Choices:

  • Internal Standard Selection: Maleic acid is chosen as the internal standard due to its high purity (≥99%), chemical stability, and simple ¹H NMR spectrum (a single peak in many deuterated solvents) that does not overlap with the analyte signals.[4] Its solubility in DMSO-d₆ is also excellent.

  • Solvent Selection: DMSO-d₆ is selected as the deuterated solvent because both 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile and maleic acid are readily soluble in it, ensuring a homogeneous solution for accurate NMR measurements.[2]

  • Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T1 of the signals of interest) is crucial to ensure complete relaxation of all protons, which is essential for accurate integration and quantification.

2. Step-by-Step Methodology:

  • Preparation of the Internal Standard Stock Solution:

    • Accurately weigh approximately 20 mg of certified maleic acid into a 10 mL volumetric flask.

    • Dissolve the maleic acid in DMSO-d₆ and dilute to the mark.

    • Calculate the exact concentration of the internal standard solution.

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile into an NMR tube.

    • Using a calibrated pipette, add exactly 0.5 mL of the internal standard stock solution to the NMR tube.

    • Cap the NMR tube and vortex thoroughly to ensure complete dissolution and a homogeneous mixture.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).

    • Key acquisition parameters:

      • Pulse angle: 90°

      • Relaxation delay (d1): 30 seconds

      • Number of scans: 16 (or more for better signal-to-noise)

      • Acquisition time: ≥ 3 seconds

  • Data Processing and Purity Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the well-resolved signal of the analyte (e.g., the singlet from the CH proton of the imidazole ring) and the signal of the internal standard (the singlet from the two olefinic protons of maleic acid).

    • Calculate the purity of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass (Analyte: 176.00 g/mol , Maleic Acid: 116.07 g/mol )[17]

    • m = mass

    • P = Purity of the internal standard

II. Comparative Purity Analysis by HPLC-UV

1. Rationale for Experimental Choices:

  • Column Selection: A C18 reversed-phase column is a versatile choice for the separation of moderately polar organic compounds like the target analyte.

  • Mobile Phase: A gradient of acetonitrile and water allows for efficient elution and separation of the main component from potential impurities with different polarities.

  • Detection Wavelength: The detection wavelength is chosen based on the UV absorbance maximum of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile to ensure high sensitivity.

2. Step-by-Step Methodology:

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile of known concentration (e.g., 1 mg/mL) in acetonitrile.

    • Prepare sample solutions at a similar concentration.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 5% B to 95% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector: UV at 230 nm

  • Data Analysis:

    • Integrate the peak areas of the main component and all impurities.

    • Calculate the purity using the area percent method:

    Purity (%) = (Area_main_peak / Total_area_of_all_peaks) * 100

Visualizing the Workflow and Comparison

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard (IS) weigh_is->dissolve nmr_acq Acquire ¹H NMR Spectrum (Optimized Parameters) dissolve->nmr_acq process Phase & Baseline Correction nmr_acq->process integrate Integrate Analyte & IS Signals process->integrate calculate Calculate Purity (Molar Ratios) integrate->calculate result result calculate->result Absolute Purity

Caption: Workflow for purity determination by qNMR.

Method_Comparison qNMR qNMR Principle: Absolute (Molar) Standard: Internal Standard Quantification: Direct Info: Structural Confirmation HPLC HPLC-UV Principle: Comparative (Response) Standard: Area % or Impurity Standards Quantification: Indirect Info: Retention Time Purity_Analysis Purity Analysis of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile Purity_Analysis->qNMR Purity_Analysis->HPLC

Caption: Comparison of qNMR and HPLC principles.

Conclusion: A New Gold Standard in Purity Assessment

For the purity analysis of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile, qNMR presents a robust, accurate, and efficient method that offers distinct advantages over traditional chromatographic techniques.[18] Its ability to provide absolute quantification without the need for specific impurity reference standards streamlines the analytical process and enhances confidence in the results.[1][3] While HPLC remains an invaluable tool for impurity profiling, the integration of qNMR into analytical workflows provides a higher level of assurance and aligns with the principles of analytical quality by design. By leveraging the strengths of qNMR, researchers and drug developers can ensure the quality and consistency of their materials, ultimately contributing to the development of safer and more effective medicines.

References

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]

  • ResolveMass Laboratories Inc. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]

  • European Medicines Agency. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]

  • Amega Biotech. Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. [Link]

  • Spandidos Publications. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. [Link]

  • Biotech Spain. ICH Q3E Guideline: Impurities Assessment and Control. [Link]

  • American Pharmaceutical Review. Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. [Link]

  • AZoM. Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. [Link]

  • MDPI. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. [Link]

  • IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. [Link]

  • University of Illinois Chicago. Quantitative NMR (qNMR) | Metrology-grade Analysis for Natural Products and Pharmaceuticals. [Link]

  • PubMed. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. [Link]

  • BIPM. qNMR Internal Standard Reference Data (ISRD). [Link]

  • Patsnap Eureka. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]

  • USP-NF. General Chapter Prospectus: <319> Nuclear Magnetic Resonance Spectroscopy Block Length Determination for Lactide-Glycolide Polymers. [Link]

  • Pharmacopeia. General Chapters: <761> NUCLEAR MAGNETIC RESONANCE. [Link]

  • Semantic Scholar. Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR, Nuclear Magnetic Resonance Spectroscopy 〈761〉 and Applications of Nuclear Magnetic Resonance Spectroscopy 〈1761〉. [Link]

  • USP-NF ABSTRACT. 〈1761〉 Applications of Nuclear Magnetic Resonance Spectroscopy. [Link]

  • JEOL. Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. [Link]

  • Regis Technologies, Inc. ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. [Link]

  • ACS Publications. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry. [Link]

  • ResearchGate. Quantitative 1H NMR methodology for purity assay with high accuracy. [Link]

  • Indian Journal of Pharmaceutical Sciences. Recent Development in Nuclear Magnetic Resonance as a Technique for Quantitative Method Validation. [Link]

  • ResearchGate. Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. [Link]

  • PMC. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. [Link]

  • ChemBK. (4,5-Dichloro-1H-imidazol-1-yl)acetonitrile. [Link]

  • Almac. QNMR – a modern alternative to HPLC. [Link]

  • Thieme. Quantitative NMR for Content Assignment of Phytochemical Reference Standards. [Link]

  • Taylor & Francis Online. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. [Link]

  • Finetech Industry Limited. 2-(4,5-dichloro-1h-imidazol-1-yl)acetonitrile | cas: 159088-44-5. [Link]

  • ResearchGate. Guided approach to quantitative 1 H NMR spectroscopy for the choice of.... [Link]

  • Synthonix. 2-(1H-Imidazol-1-yl)acetonitrile | 98873-55-3. [Link]

  • Cheméo. Chemical Properties of Acetonitrile (CAS 75-05-8). [Link]

Sources

Validation

A Comparative Guide to the Synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile: Benchmarking Yields Against Published N-Alkylation Methodologies

The core of this synthesis lies in the nucleophilic substitution reaction between 4,5-dichloro-1H-imidazole and a haloacetonitrile. The electron-withdrawing nature of the two chlorine atoms on the imidazole ring decrease...

Author: BenchChem Technical Support Team. Date: March 2026

The core of this synthesis lies in the nucleophilic substitution reaction between 4,5-dichloro-1H-imidazole and a haloacetonitrile. The electron-withdrawing nature of the two chlorine atoms on the imidazole ring decreases the nucleophilicity of the ring nitrogens. Consequently, the use of a base is crucial to deprotonate the imidazole, thereby generating a more potent nucleophile that can readily react with the alkylating agent.

Proposed Synthetic Pathway and Mechanistic Considerations

The most logical and efficient route for the synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile is the N-alkylation of 4,5-dichloro-1H-imidazole with chloroacetonitrile. The reaction proceeds via a standard SN2 mechanism.

Diagram of the Proposed Synthetic Workflow

Synthesis_Workflow reagents 4,5-dichloro-1H-imidazole + Chloroacetonitrile base_solvent Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) reagents->base_solvent Step 1: Mixing reaction_conditions Heating (e.g., 60°C) Inert Atmosphere base_solvent->reaction_conditions Step 2: Reaction product 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile reaction_conditions->product Step 3: Formation workup Aqueous Work-up & Extraction product->workup Step 4: Isolation purification Purification (Recrystallization or Chromatography) workup->purification Step 5: Purification

Caption: Proposed workflow for the synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile.

Detailed Experimental Protocol

This protocol is adapted from established methods for the N-alkylation of substituted imidazoles and is optimized for the synthesis of the target compound.[1]

Materials:

  • 4,5-dichloro-1H-imidazole (1.0 equivalent)

  • Chloroacetonitrile (1.1 equivalents)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 equivalents)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4,5-dichloro-1H-imidazole and anhydrous potassium carbonate.

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension.

  • Addition of Alkylating Agent: While stirring vigorously, add chloroacetonitrile dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to 60°C and maintain this temperature, with stirring, for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (4,5-dichloro-1H-imidazole) is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

    • Dissolve the resulting residue in ethyl acetate.

    • Wash the organic layer sequentially with water and then a brine solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Benchmarking Yields: A Comparative Analysis

As previously stated, specific yield data for the synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile is not available in the cited literature. However, we can benchmark the expected performance of our proposed protocol by examining the reported yields for analogous N-alkylation reactions of other substituted imidazoles. This comparative data provides a valuable reference point for researchers undertaking this synthesis.

Starting ImidazoleAlkylating AgentBaseSolventTemperature (°C)Yield (%)Reference
4-NitroimidazoleEthyl bromoacetateK₂CO₃Acetonitrile6085[2]
4-NitroimidazolePropargyl bromideK₂CO₃Acetonitrile6075[2]
4-NitroimidazoleBenzyl bromideK₂CO₃Acetonitrile6082[2]
ImidazoleBenzyl 2-chloroacetateK₂CO₃DMFRoom TempGood[3]
Imidazoletert-Butyl chloroacetateK₂CO₃Ethyl AcetateReflux75[4]

Based on these analogous reactions, particularly the N-alkylation of 4-nitroimidazole which also features electron-withdrawing groups, a yield in the range of 70-85% can be reasonably expected for the synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile using the optimized protocol described above. The use of heating and an appropriate base/solvent system is critical for achieving high conversion and yield.[2]

Troubleshooting and Optimization

Low Yield:

  • Incomplete Reaction: Ensure the reaction is run for a sufficient duration. Monitor closely by TLC.

  • Base Inactivity: Use freshly dried, high-purity potassium carbonate. The presence of moisture can reduce its efficacy.

  • Sub-optimal Temperature: While 60°C is recommended, some variation may be necessary. A lower temperature may slow the reaction, while a significantly higher temperature could lead to side products.

Impure Product:

  • Side Reactions: The presence of two nitrogen atoms in the imidazole ring can potentially lead to the formation of regioisomers, although for many substituted imidazoles, alkylation occurs preferentially at one nitrogen. Careful purification by column chromatography may be required to isolate the desired isomer.

  • Work-up Issues: Ensure thorough washing during the work-up to remove any unreacted starting materials or inorganic byproducts.

References

  • Mokhtari Aliabad, J., Hosseini, M., Yavari, I., & Rouhani, M. (n.d.). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Sciforum. [Link]

  • Der Pharma Chemica. (2026, February 11). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. [Link]

  • Kumar, P., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2009(11), 1-8. [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile: A Cost-Benefit Analysis for Researchers

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides an in-depth, objective comparison of two distinct synthetic pathways to 2-(4,5-dichlor...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides an in-depth, objective comparison of two distinct synthetic pathways to 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile, a valuable building block in medicinal chemistry. By presenting detailed experimental protocols, supporting data, and a thorough cost-benefit analysis, this document aims to empower scientists to make informed decisions for their specific research and development needs.

Introduction

2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile is a heterocyclic compound of significant interest due to its structural motifs, which are often found in biologically active molecules. The presence of the dichloro-substituted imidazole ring and the reactive acetonitrile group makes it a versatile precursor for the synthesis of a wide range of more complex molecules with potential therapeutic applications. The selection of an optimal synthetic route is a critical decision that balances factors such as cost, yield, purity, safety, and scalability. This guide will dissect two plausible and practical synthetic approaches to this target molecule, providing a comprehensive analysis to aid in this selection process.

Pathway 1: Chlorination of a Pre-functionalized Imidazole

This approach involves the initial synthesis of the cyanomethyl-substituted imidazole followed by the chlorination of the imidazole ring. This pathway is attractive due to the ready availability of the initial starting material, imidazole.

Step 1a: Synthesis of 1H-imidazol-1-ylacetonitrile

The first step is the N-alkylation of imidazole with bromoacetonitrile. This reaction proceeds via a nucleophilic substitution where the deprotonated imidazole acts as the nucleophile.

  • To a solution of imidazole (5.0 g, 73.5 mmol) in 100 mL of tetrahydrofuran (THF), sodium hydride (1.8 g, 45 mmol, 60% dispersion in mineral oil) is added portion-wise at room temperature with stirring.

  • The resulting suspension is stirred for 30 minutes to ensure complete formation of the imidazolide anion.

  • Bromoacetonitrile (8.8 g, 73.9 mmol) is then added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature for 2 hours.

  • Upon completion, the reaction is carefully quenched by the addition of 50 mL of water and 50 mL of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted three times with 100 mL of ethyl acetate.

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 10:1) to yield 1H-imidazol-1-ylacetonitrile as a yellow oil (4.6 g, 59% yield).[1]

  • Sodium Hydride (NaH): A strong, non-nucleophilic base is required to deprotonate the N-H of imidazole, forming the highly nucleophilic imidazolide anion. NaH is a common and effective choice for this transformation.

  • Tetrahydrofuran (THF): An aprotic polar solvent is used to dissolve the reactants and facilitate the reaction without interfering with the strong base.

  • Quenching: The addition of water and ammonium chloride neutralizes any unreacted sodium hydride and protonates the imidazolide anion, ensuring a safe workup.

  • Purification: Column chromatography is necessary to remove unreacted starting materials and byproducts, ensuring the purity of the intermediate for the subsequent step.

Step 1b: Chlorination of 1H-imidazol-1-ylacetonitrile

The second step involves the electrophilic chlorination of the electron-rich imidazole ring at the 4 and 5 positions. This can be a challenging step, as the imidazole ring's reactivity can lead to multiple products if not carefully controlled. Based on established methods for imidazole chlorination, a plausible protocol using sulfuryl chloride is presented.

  • 1H-imidazol-1-ylacetonitrile (4.0 g, 37.3 mmol) is dissolved in 80 mL of anhydrous acetonitrile in a flask equipped with a dropping funnel and a reflux condenser, and the solution is cooled to 0 °C.

  • Sulfuryl chloride (11.0 g, 81.5 mmol, 2.2 equivalents) is added dropwise to the stirred solution while maintaining the temperature at 0-5 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The crude product is purified by column chromatography to afford 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile.

  • Sulfuryl Chloride (SO₂Cl₂): A common and effective reagent for the chlorination of aromatic and heteroaromatic compounds. Using a slight excess ensures complete dichlorination.

  • Acetonitrile: A polar aprotic solvent that is relatively inert to the chlorinating agent under these conditions.

  • Temperature Control: The initial cooling is to control the exothermic reaction. Refluxing is then required to provide the necessary activation energy for the dichlorination of the imidazole ring.

  • Aqueous Workup: The use of sodium bicarbonate neutralizes the acidic byproducts (HCl and SO₂) generated during the reaction.

Pathway 1 Imidazole Imidazole NaH NaH, THF Imidazole->NaH Bromoacetonitrile Bromoacetonitrile Bromoacetonitrile->NaH Intermediate 1H-imidazol-1-ylacetonitrile NaH->Intermediate SO2Cl2 SO₂Cl₂, Acetonitrile Intermediate->SO2Cl2 FinalProduct 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile SO2Cl2->FinalProduct Pathway 2 Dichloroimidazole 4,5-dichloro-1H-imidazole K2CO3 K₂CO₃, Acetonitrile Dichloroimidazole->K2CO3 Bromoacetonitrile2 Bromoacetonitrile Bromoacetonitrile2->K2CO3 FinalProduct2 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile K2CO3->FinalProduct2

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile
© Copyright 2026 BenchChem. All Rights Reserved.